Eupalinolide B
Description
Properties
IUPAC Name |
[9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMABTYJYZFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eupalinolide B: A Technical Guide on its Discovery, Natural Source, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC., has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activities of this compound. It details the experimental protocols for its isolation and purification, along with methodologies for key in vitro assays that have demonstrated its efficacy against various cancer cell lines, including pancreatic, hepatic, and laryngeal cancers. The underlying mechanisms of action, primarily involving the induction of reactive oxygen species (ROS) and modulation of critical signaling pathways, are discussed. Quantitative data on its cytotoxic and anti-migratory effects are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Discovery and Natural Source
This compound is a natural compound belonging to the class of sesquiterpene lactones.[1] It is primarily isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant that has a long history of use in traditional Chinese medicine for treating ailments such as cough and tracheitis.[2][3][4] Recent scientific investigations have unveiled the potent anti-tumor activities of constituents from this plant, with this compound being a significant active component.[3][4]
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C24H30O9 | [5] |
| Molecular Weight | 462.49 g/mol | [6] |
| Appearance | White powder or colorless oil | [5][7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][7] |
| CAS Number | 877822-41-8 | [1] |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of anti-cancer activities, primarily through the induction of programmed cell death and inhibition of cancer cell migration and invasion.[3][8] Its mechanisms of action are multifaceted and appear to be cell-type dependent, but a central theme is the generation of reactive oxygen species (ROS).
Key biological activities include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cells.[8]
-
Induction of Cuproptosis: A novel form of programmed cell death dependent on copper, has been identified as a mechanism of this compound in pancreatic cancer. This process is linked to the disruption of copper homeostasis.[8][9]
-
Induction of Ferroptosis: In hepatic carcinoma, this compound has been found to induce ferroptosis, an iron-dependent form of cell death.[10]
-
Inhibition of Cell Proliferation and Migration: It effectively inhibits the proliferation, colony formation, and migration of cancer cells.[3][4][9]
-
Modulation of Signaling Pathways: The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways, including the MAPK/JNK and STAT3 pathways.[10]
Signaling Pathways
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| This compound | TU686 | Laryngeal | 6.73 | 48/72 | [9] |
| This compound | TU212 | Laryngeal | 1.03 | 48/72 | [9] |
| This compound | M4e | Laryngeal | 3.12 | 48/72 | [9] |
| This compound | AMC-HN-8 | Laryngeal | 2.13 | 48/72 | [9] |
| This compound | Hep-2 | Laryngeal | 9.07 | 48/72 | [9] |
| This compound | LCC | Laryngeal | 4.20 | 48/72 | [9] |
| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 10.34 | 24 | [10] |
| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 5.85 | 48 | [10] |
| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 3.57 | 72 | [10] |
| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 11.47 | 24 | [10] |
| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 7.06 | 48 | [10] |
| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 3.03 | 72 | [10] |
Table 2: Effects of Eupalinolide O on Colony Formation in TNBC Cells
| Cell Line | Concentration (µM) | Colony Number (Mean ± SD) | Reference |
| MDA-MB-231 | 1 | 76.00 ± 7.00 | [10] |
| MDA-MB-231 | 5 | 68.00 ± 6.08 | [10] |
| MDA-MB-231 | 10 | 59.67 ± 6.11 | [10] |
| MDA-MB-231 | 20 | 31.33 ± 3.21 | [10] |
| MDA-MB-453 | 1 | 78.33 ± 8.08 | [10] |
| MDA-MB-453 | 5 | 71.67 ± 6.66 | [10] |
| MDA-MB-453 | 10 | 61.67 ± 5.13 | [10] |
| MDA-MB-453 | 20 | 53.00 ± 4.36 | [10] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the preparative isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).[1]
1. Plant Material and Extraction:
-
Air-dried and powdered whole plant material of Eupatorium lindleyanum DC. is extracted with a suitable solvent such as 80% ethanol at room temperature.
-
The extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is enriched with this compound, is concentrated for further purification.
3. HSCCC Separation:
-
Two-phase solvent system: A system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) is selected. The upper and lower phases are separated and degassed before use.[1]
-
HSCCC Instrument: A commercial HSCCC instrument is used.
-
Procedure:
-
The coil column is entirely filled with the upper phase (stationary phase).
-
The apparatus is rotated at a high speed (e.g., 800 rpm), and the lower phase (mobile phase) is pumped into the column at a specific flow rate (e.g., 2.0 mL/min).
-
After hydrodynamic equilibrium is reached, a solution of the n-butanol fraction dissolved in a mixture of the upper and lower phases is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 210 nm).
-
Fractions are collected at regular intervals.
-
4. Purity Analysis:
-
The purity of the isolated this compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).
Cell Viability Assay (CCK-8 Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.[5][6][7][8]
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Treatment:
-
This compound is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in culture medium.
-
The culture medium is replaced with 100 µL of medium containing different concentrations of this compound. A control group with DMSO alone is included.
3. Incubation:
-
The plates are incubated for the desired time periods (e.g., 24, 48, 72 hours).
4. CCK-8 Reagent Addition:
-
10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
5. Final Incubation:
-
The plates are incubated for 1-4 hours at 37°C.
6. Absorbance Measurement:
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the control group.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression in cells treated with this compound.[2][9][11]
1. Cell Lysis:
-
Cells are treated with this compound for the specified time.
-
Cells are washed with cold PBS and then lysed with RIPA buffer containing protease inhibitors.
-
The cell lysates are collected and centrifuged to remove cell debris.
2. Protein Quantification:
-
The protein concentration of the supernatant is determined using a BCA protein assay kit.
3. SDS-PAGE:
-
Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then loaded onto an SDS-polyacrylamide gel.
-
Electrophoresis is performed to separate the proteins based on their molecular weight.
4. Protein Transfer:
-
The separated proteins are transferred from the gel to a PVDF membrane.
5. Blocking and Antibody Incubation:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or signaling pathways) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
6. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
This protocol is used to assess the effect of this compound on cancer cell migration.[4][12][13][14][15][16]
1. Cell Preparation:
-
Cancer cells are serum-starved for several hours before the assay.
2. Assay Setup:
-
Transwell inserts (with 8 µm pore size) are placed in a 24-well plate.
-
The lower chamber is filled with culture medium containing a chemoattractant (e.g., 10% FBS).
-
A suspension of serum-starved cells in serum-free medium, with or without this compound, is added to the upper chamber.
3. Incubation:
-
The plate is incubated for a period that allows for cell migration (e.g., 24-48 hours).
4. Cell Staining and Counting:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
The stained cells are photographed and counted in several random fields under a microscope.
5. Quantification:
-
The crystal violet stain can be eluted with a solvent (e.g., 33% acetic acid), and the absorbance is measured to quantify cell migration.
Conclusion
This compound, a natural sesquiterpene lactone from Eupatorium lindleyanum DC., exhibits potent anti-cancer activities against a variety of cancer cell types. Its ability to induce multiple forms of programmed cell death and inhibit cell migration through the modulation of key signaling pathways, particularly those involving ROS, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to develop novel anti-cancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. ptglab.com [ptglab.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
Isolating Eupalinolide B from Eupatorium lindleyanum: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the isolation and purification of eupalinolide B, a sesquiterpenoid lactone, from the traditional Chinese medicinal plant Eupatorium lindleyanum. The document details the necessary experimental protocols, from the initial solvent extraction of the plant material to the final purification steps using high-speed counter-current chromatography (HSCCC). All quantitative data regarding yields and purity are presented in tabular format for clarity. Furthermore, this guide elucidates the molecular impact of this compound by diagramming its known influence on the ROS-ER-JNK signaling pathway. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isolation of bioactive compounds and their mechanisms of action.
Introduction
Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional Chinese medicine for treating various ailments. Modern phytochemical investigations have revealed that the plant is a rich source of bioactive secondary metabolites, particularly sesquiterpenoid lactones. Among these, this compound has garnered significant interest due to its potential therapeutic properties, including anti-cancer activities. The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. This guide presents a detailed, step-by-step methodology for its isolation and provides insights into its biological activity.
Experimental Protocols
Plant Material and Initial Extraction
The primary source material for the isolation of this compound is the aerial parts of Eupatorium lindleyanum. The initial step involves a multi-stage solvent extraction to obtain a crude fraction enriched with the target compound.
Protocol for n-Butanol Fractionation:
-
Maceration: The dried and powdered aerial parts of E. lindleyanum (10.0 kg) are subjected to extraction with 95% ethanol (3 x 100 L) at room temperature. Each extraction cycle should last for three days to ensure thorough percolation.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a viscous residue.
-
Solvent Partitioning: The ethanol extract residue is suspended in water and then sequentially partitioned with petroleum ether, ethyl acetate, and finally n-butanol.[1] This partitioning separates compounds based on their polarity.
-
Final Yield: The n-butanol fraction, which contains the more polar compounds including this compound, is collected and concentrated. From 10.0 kg of dried plant material, approximately 68.21 g of the n-butanol fraction can be obtained.[1]
Purification by High-Speed Counter-Current Chromatography (HSCCC)
The n-butanol fraction is a complex mixture requiring further purification to isolate this compound. High-speed counter-current chromatography is an effective liquid-liquid chromatography technique for this purpose, as it minimizes irreversible sample adsorption.[2]
HSCCC Protocol:
-
Two-Phase Solvent System Preparation: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 1:4:2:3 (v/v/v/v) ratio is prepared. The mixture is thoroughly shaken in a separation funnel and allowed to equilibrate at room temperature. The two phases are then separated and degassed by sonication for 30 minutes prior to use.[2][3]
-
Sample Preparation: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of a mixture containing equal parts of the upper and lower phases of the solvent system.[2][3]
-
HSCCC Operation:
-
The HSCCC column is first entirely filled with the upper phase (stationary phase).
-
The apparatus is then rotated at a speed of 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.[4]
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector at 254 nm at a column temperature of 25 °C.[4]
-
-
Fraction Collection: Peak fractions are collected according to the elution profile.
Data Presentation
The quantitative results from the isolation and purification process are summarized in the tables below for easy reference and comparison.
Table 1: Summary of Extraction and Partitioning Yields
| Plant Material (Dried Aerial Parts) | Extraction Solvent | Final Fraction | Yield of n-Butanol Fraction |
| 10.0 kg | 95% Ethanol | n-Butanol | 68.21 g |
Table 2: HSCCC Purification of this compound from the n-Butanol Fraction
| Starting Material (n-Butanol Fraction) | Isolated Compound | Yield | Purity (determined by HPLC) |
| 540 mg | This compound | 19.3 mg | 97.1% |
| 540 mg | Eupalinolide A | 17.9 mg | 97.9% |
| 540 mg | 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 mg | 91.8% |
Data sourced from Molecules 2012, 17(8), 9002-9009.[2][3]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the isolation of this compound from Eupatorium lindleyanum.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Sesquiterpenoid Lactone
Introduction
Eupalinolide B is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the plant Eupatorium lindleyanum, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanisms of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a germacrane-type sesquiterpenoid, characterized by a ten-membered carbocyclic ring. Its complex structure features multiple chiral centers and functional groups that contribute to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3aR,4R,6Z,9S,10Z,11aR)-9-Acetoxy-6-(acetoxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | [1] |
| CAS Number | 877822-40-7 | [1] |
| Molecular Formula | C₂₄H₃₀O₉ | [1] |
| Molecular Weight | 462.49 g/mol | [1] |
| Physical Description | White to off-white crystalline powder or colorless oil. | [1] |
| Boiling Point | 618.6 ± 55.0 °C (Predicted) | [1] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO (60 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol.[1][2] | |
| In Vivo Formulation | A solution of 2 mg/mL can be prepared using 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] | |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anti-Cancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including pancreatic, hepatic, and laryngeal cancer.[3] Its anti-tumor mechanisms are multifaceted and involve the modulation of several key signaling pathways.
1. Induction of Apoptosis and Cell Cycle Arrest: this compound induces programmed cell death (apoptosis) in cancer cells.[4] It can also arrest the cell cycle at the S phase, thereby inhibiting cell proliferation.
2. Generation of Reactive Oxygen Species (ROS): The compound has been shown to elevate intracellular levels of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.[3] This ROS generation is linked to the activation of the Endoplasmic Reticulum (ER) stress-JNK signaling pathway.
3. Induction of Cuproptosis and Ferroptosis: Recent studies suggest that this compound can induce novel forms of programmed cell death, including cuproptosis (a copper-dependent cell death) and ferroptosis (an iron-dependent form of non-apoptotic cell death).[3]
4. Inhibition of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is common in many cancers. This compound has been shown to inhibit the NF-κB signaling pathway.[5][6]
5. Inhibition of STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in tumor cell proliferation, survival, and metastasis. This compound and related compounds have been identified as inhibitors of the STAT3 pathway.[7]
References
- 1. This compound | 877822-40-7 [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 877822-41-8 | MCE [medchemexpress.cn]
- 7. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
Eupalinolide B: A Technical Whitepaper on its Anti-Cancer Mechanisms of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B (EB), a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-neoplastic properties.[1] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on various cancer cell types. It details the compound's role in inducing multiple forms of regulated cell death, including ferroptosis and cuproptosis, its modulation of critical oncogenic signaling pathways, its impact on cell cycle progression, and its function as an epigenetic modifier. Quantitative data on its efficacy are presented, alongside methodologies for key experimental assessments and visual representations of the core signaling cascades involved.
Core Mechanisms of Action
This compound employs a multi-faceted approach to inhibit cancer cell growth and survival. Its efficacy has been demonstrated in several cancer types, including hepatic, pancreatic, and laryngeal carcinomas, with distinct yet sometimes overlapping mechanisms.
Induction of Regulated Cell Death
Unlike conventional chemotherapeutics that primarily induce apoptosis, this compound is notable for its ability to trigger multiple forms of regulated cell death.
-
Ferroptosis in Hepatic Carcinoma: In human hepatocarcinoma cell lines (SMMC-7721 and HCCLM3), this compound is a potent inducer of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1][2] Transmission electron microscopy of EB-treated cells reveals key morphological changes associated with ferroptosis, such as smaller mitochondria with increased membrane density and reduced cristae.[1] The underlying mechanism is linked to the induction of endoplasmic reticulum (ER) stress and the subsequent activation of Heme Oxygenase-1 (HO-1).[1][3] Inhibition of HO-1 has been shown to rescue EB-induced cell death.[1]
-
Potential Cuproptosis in Pancreatic Cancer: In pancreatic cancer models, this compound disrupts copper homeostasis, leading to a form of cell death with features of cuproptosis.[4][5] Treatment with EB leads to a significant elevation of intracellular copper ion levels.[4] Mechanistically, this is associated with an increase in the expression of Heat Shock Protein 70 (HSP70) and a decrease in Lipoic Acid Synthetase (LIAS), two key proteins involved in the cuproptosis pathway.[4] This disruption of metal ion homeostasis is coupled with the induction of apoptosis and a significant increase in reactive oxygen species (ROS).[4][5]
-
Apoptosis: While it induces less common forms of cell death, this compound also triggers apoptosis. In pancreatic cancer cells, EB-induced apoptosis is a primary mechanism of action, contributing to its inhibition of cell viability.[4][5]
Modulation of Key Signaling Pathways
This compound's anti-cancer effects are mediated by its interaction with several critical intracellular signaling networks.
-
ROS-ER-JNK Pathway: In hepatic carcinoma, the migration-inhibiting effects of this compound are linked to the activation of the ROS-ER-JNK signaling pathway.[1][3] This mechanism appears to be distinct from its ferroptosis-inducing effect on cell proliferation.[1]
-
MAPK Pathway: RNA sequencing analysis of pancreatic cancer cells treated with EB revealed an enrichment of genes in the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] Specifically, a marked increase in the phosphorylation of JNK isoforms was observed, while p38 and ERK1/2 phosphorylation remained largely unchanged, suggesting a targeted modulation of the MAPK cascade.[4]
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway.[6] In macrophage models, it decreases the phosphorylation of both IκBα and the p65 subunit of NF-κB, preventing p65 nuclear translocation.[6] Given that NF-κB is a critical pro-survival and pro-inflammatory pathway often constitutively active in cancer, its inhibition is a significant component of EB's anti-tumor activity.[7][8]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, thereby halting cancer cell proliferation. In hepatic carcinoma cells, treatment with 12 µM and 24 µM of EB for 48 hours resulted in a significant increase in the percentage of cells in the S phase, indicating cell cycle arrest at this checkpoint.[1] This arrest is accompanied by a dose-dependent decrease in the expression of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E1, proteins essential for the G1/S phase transition.[1]
Epigenetic Modification: LSD1 Inhibition
In laryngeal cancer, this compound functions as a novel, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[9] LSD1 is an enzyme often overexpressed in malignant tumors that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, this compound causes an increase in the expression of H3K9me1 and H3K9me2 in TU212 laryngeal cancer cells.[9] This epigenetic modification contributes to the suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[9]
Quantitative Efficacy Data
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The data highlights its potent effects, often in the low micromolar range.
Table 1: In Vitro Anti-Proliferative Activity (IC₅₀) of this compound in Laryngeal Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |
|---|---|---|---|
| TU212 | Laryngeal Cancer | 1.03 | [9] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [9] |
| M4e | Laryngeal Cancer | 3.12 | [9] |
| LCC | Laryngeal Cancer | 4.20 | [9] |
| TU686 | Laryngeal Cancer | 6.73 | [9] |
| Hep-2 | Laryngeal Cancer | 9.07 | [9] |
Data represents the concentration required to inhibit cell proliferation by 50% after 48 hours of treatment.
Table 2: In Vivo Treatment Regimen for this compound
| Cancer Model | Dosing Regimen | Outcome | Citation |
|---|---|---|---|
| Hepatic Carcinoma Xenograft | 25 mg/kg or 50 mg/kg (injected every 2 days for 3 weeks) | Significant inhibition of tumor volume and weight | [1] |
| Laryngeal Cancer Xenograft (TU212) | Not specified | Significant suppression of tumor growth | [9] |
| Pancreatic Cancer Xenograft (PANC-1) | Not specified | Significantly slower tumor growth; reduced volume and weight |[4] |
Key Signaling Pathway and Workflow Diagrams
Visual representations of the core mechanisms and experimental workflows are provided below using the Graphviz DOT language.
Signaling Pathways
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Deep Dive into the ROS-ER-JNK and STAT3 Signaling Pathways
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from the plant Eupatorium lindleyanum, has demonstrated significant anti-tumor properties in various cancer models. Its mechanism of action is multifaceted, involving the induction of distinct forms of cell death and the inhibition of cell migration. This technical guide provides an in-depth exploration of two core signaling pathways modulated by this compound and its related compounds: the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress-c-Jun N-terminal Kinase (JNK) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the molecular cascades for researchers, scientists, and professionals in drug development.
Introduction
This compound is an active constituent of Eupatorium lindleyanum, a plant used in traditional medicine.[1] Recent research has highlighted its potential as a therapeutic agent against cancers such as hepatic and pancreatic cancer.[1][2] Its anti-cancer effects are attributed to its ability to induce cell cycle arrest, ferroptosis, and apoptosis, as well as to inhibit cell migration.[2][3] Understanding the precise molecular pathways that this compound modulates is critical for its development as a targeted cancer therapy.
This guide focuses on two key signaling axes. The first is the ROS-ER-JNK pathway, which has been identified as a crucial mechanism through which this compound inhibits cancer cell migration.[2] The second is the STAT3 pathway, a critical promoter of cancer cell proliferation, survival, and metastasis.[4] While direct modulation of STAT3 by this compound is still under investigation, related compounds like Eupalinolide J have been shown to target this pathway effectively.[4][5][6]
The ROS-ER-JNK Signaling Pathway
In hepatic carcinoma cells, this compound has been shown to activate a signaling cascade involving ROS, ER stress, and JNK to inhibit cell migration.[2] This mechanism appears to be distinct from its effect on cell proliferation, which is linked to ferroptosis.[2]
The proposed sequence of events is as follows: this compound treatment leads to an increase in intracellular ROS. This oxidative stress, in turn, induces ER stress, characterized by the upregulation of specific sensor proteins. The ER stress then triggers the phosphorylation and activation of JNK, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[2] Activated JNK is a known regulator of cell death and migration under conditions of oxidative stress.[2]
The connection between these components was confirmed using inhibitors. The antioxidant N-acetylcysteine (NAC) was able to block the this compound-induced expression of ER stress proteins.[2] Similarly, the ER stress inhibitor 4-PBA attenuated the activation of the JNK pathway.[2]
The STAT3 Signaling Pathway
The STAT3 transcription factor is frequently overexpressed and constitutively activated in many cancers, including triple-negative breast cancer (TNBC), where it promotes proliferation and survival.[4] While research on this compound's direct effect on STAT3 is limited, studies on the related compound Eupalinolide J have identified it as a potent STAT3 inhibitor.[4][5][6]
Eupalinolide J has been shown to suppress the growth of TNBC cells by inducing apoptosis and cell cycle arrest through the targeting of the STAT3 pathway.[4] Mechanistically, Eupalinolide J promotes the ubiquitin-dependent degradation of the STAT3 protein.[5][6] This leads to a downstream reduction in the expression of metastasis-related genes like MMP-2 and MMP-9.[5][6] It is important to note that the primary study demonstrating these effects has been retracted, and therefore these findings should be interpreted with caution.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related compounds on various cancer cell lines.
Table 1: Effect of this compound on Key Signaling Proteins in Hepatic Carcinoma Cells
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| SMMC-7721 | This compound | GRP78, IRE1a, CHOP, ATF-6α | Significant Increase | [2] |
| HCCLM3 | This compound | GRP78, IRE1a, CHOP, ATF-6α | Significant Increase | [2] |
| SMMC-7721 | This compound | p-JNK | Prominent Activation | [2] |
| HCCLM3 | This compound | p-JNK | Prominent Activation | [2] |
Table 2: IC50 Values of Related Eupalinolide Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Time (h) | IC50 (μM) | Reference |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [9] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 5.85 | [9] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 3.57 | [9] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [9] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 48 | 7.06 | [9] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 72 | 3.03 | [9] |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 3.74 ± 0.58 | [10] |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | N/A | 4.30 ± 0.39 | [10] |
Note: The study providing IC50 values for Eupalinolide J has been retracted.[7][8]
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the signaling pathways of this compound.
Reactive Oxygen Species (ROS) Detection Assay
This protocol is adapted from methods using the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[11][12][13]
-
Cell Seeding: Plate cells (e.g., SMMC-7721, HCCLM3) in a suitable format (e.g., 96-well black plate with a clear bottom for plate reader analysis) and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound or vehicle control for the specified duration. Include a positive control group treated with an ROS inducer like H₂O₂.[11]
-
Probe Preparation: Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.[12]
-
Staining: Remove the treatment medium, wash the cells once with phosphate-buffered saline (PBS), and add the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[13]
-
Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add fresh PBS or medium to the wells. Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ≈ 485 nm, emission ≈ 535 nm).[13] Alternatively, visualize ROS localization using a fluorescence microscope.[12]
Western Blot for ER Stress and Phosphorylated Proteins (JNK, STAT3)
This protocol outlines the general steps for detecting total and phosphorylated protein levels via Western blot.[14][15]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA protein assay.[15]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in TBST for phospho-antibodies, or 5% non-fat milk for other targets) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-JNK, anti-JNK, anti-GRP78, anti-p-STAT3, anti-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[15]
-
Analysis: Quantify band intensities using image analysis software. Normalize phospho-protein levels to their respective total protein levels, and total protein levels to a loading control like β-actin or GAPDH.[17]
Conclusion
This compound is a promising natural compound with potent anti-cancer activity. Its mechanism of action in inhibiting hepatic carcinoma cell migration is clearly linked to the induction of the ROS-ER-JNK signaling pathway.[2] While the direct effects of this compound on the STAT3 pathway require further investigation, research on related compounds suggests that targeting STAT3 may be a common mechanism for this class of molecules. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on validating the STAT3 pathway as a direct target of this compound and exploring the interplay between the ROS-ER-JNK axis and other cell death mechanisms like ferroptosis in a wider range of cancer models.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 8. Frontiers | Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway [frontiersin.org]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 12. youtube.com [youtube.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. researchgate.net [researchgate.net]
Eupalinolide B: A Comprehensive Technical Guide on its Anticancer Properties
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from the traditional medicinal plant Eupatorium lindleyanum, has emerged as a promising natural compound with significant anticancer potential.[1][2] This technical guide provides a detailed overview of the current scientific understanding of this compound's mechanisms of action against various malignancies. It consolidates in vitro and in vivo data, detailing its effects on cell proliferation, cell cycle progression, regulated cell death pathways, and metastasis. The document elucidates the compound's engagement with key signaling pathways, including the ROS-ER-JNK, MAPK, and LSD1 pathways, highlighting its multi-targeted therapeutic profile. Summarized quantitative data, detailed experimental protocols, and visual diagrams of molecular pathways and workflows are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Laryngeal, hepatic, and pancreatic cancers are aggressive malignancies with limited effective treatment options, necessitating the discovery of novel therapeutic agents.[1][2][3] Natural products remain a vital source for anticancer drug discovery, offering unique chemical scaffolds and biological activities.[2] this compound (EB) is a sesquiterpene lactone isolated from Eupatorium lindleyanum, a plant used in traditional medicine for treating inflammatory conditions.[1][2] Recent research has demonstrated its potent anti-proliferative and tumor-suppressive activities across a range of cancer cell lines and in preclinical animal models, suggesting its potential as a lead compound for oncology drug development.[1][2][3] This document synthesizes the existing research to provide an in-depth technical guide to its anticancer properties.
In Vitro Anticancer Activity
Cytotoxicity and Anti-proliferative Effects
This compound exhibits potent, dose-dependent cytotoxic and anti-proliferative effects against a diverse panel of human cancer cell lines. Its efficacy is particularly notable in laryngeal, hepatic, and pancreatic cancer cells.[1][2][3] In several laryngeal cancer cell lines, this compound demonstrated potent inhibitory activity, with IC50 values in the low micromolar range.[2] Studies on hepatic carcinoma cells (SMMC-7721 and HCCLM3) and pancreatic cancer cells (MiaPaCa-2, PANC-1, and PL-45) also confirmed significant, dose-dependent inhibition of cell growth and viability upon treatment with this compound.[1][3] Notably, this compound showed a stronger cytotoxic effect on pancreatic cancer cells compared to normal pancreatic cells, suggesting a degree of tumor selectivity.[3]
| Cancer Type | Cell Line | IC50 Value (µM) | Assay | Reference |
| Laryngeal Cancer | TU212 | 1.03 | MTT | [2] |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | MTT | [2] |
| Laryngeal Cancer | M4e | 3.12 | MTT | [2] |
| Laryngeal Cancer | LCC | 4.20 | MTT | [2] |
| Laryngeal Cancer | TU686 | 6.73 | MTT | [2] |
| Laryngeal Cancer | Hep-2 | 9.07 | MTT | [2] |
Table 1: Summary of reported IC50 values for this compound in various laryngeal cancer cell lines.
Mechanisms of Cell Death and Proliferation Inhibition
This compound employs distinct mechanisms to inhibit cancer cell growth, which appear to be dependent on the cancer type.
In human hepatic carcinoma cells (SMMC-7721 and HCCLM3), this compound was found to induce cell cycle arrest at the S phase.[1] This blockade of cell cycle progression is mediated by the significant downregulation of CDK2 and cyclin E1 proteins, which are crucial for the G1/S phase transition.[1]
This compound induces multiple forms of regulated cell death:
-
Ferroptosis: In hepatic carcinoma, this compound's primary mechanism for inducing cell death is through ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation.[1] This effect is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[1] Interestingly, in this cancer type, this compound does not induce apoptosis, necroptosis, or autophagy.[1]
-
Apoptosis and Cuproptosis: In contrast, studies on pancreatic cancer cells show that this compound does induce apoptosis.[3][4] This is accompanied by an elevation of reactive oxygen species (ROS) and a disruption of copper homeostasis.[3][4] RNA sequencing and gene set enrichment analysis have identified the involvement of copper ion binding pathways, suggesting that this compound may also induce cuproptosis, a novel form of copper-dependent cell death.[3]
This compound demonstrates significant anti-metastatic properties. In laryngeal cancer cells, it effectively suppressed cell migration and wound healing.[2] This is achieved by inhibiting the EMT process, a key driver of metastasis.[2] Mechanistically, this compound treatment leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin.[2] Similarly, in hepatic and pancreatic cancer cell lines, this compound was shown to inhibit cell migration and invasion.[1][3]
Key Signaling Pathways
This compound modulates several critical signaling pathways to exert its anticancer effects.
ROS-ER Stress-JNK Pathway in Hepatic Carcinoma
In hepatic carcinoma, this compound's ability to inhibit cell migration is linked to the activation of the ROS-ER Stress-JNK signaling pathway.[1] The accumulation of ROS induces ER stress, which in turn prominently activates JNK signaling. This cascade is distinct from the ferroptosis pathway that inhibits cell proliferation.[1]
MAPK Pathway and Cuproptosis in Pancreatic Cancer
In pancreatic cancer, this compound modulates the MAPK pathway, with a specific activation of JNK isoforms.[3] Although JNK is activated, its inhibition does not fully rescue cells from this compound-induced death, suggesting other parallel pathways are at play.[3] A key mechanism is the disruption of copper homeostasis, leading to a form of cell death with features of cuproptosis. This involves the downregulation of lipoic acid synthetase (LIAS) and is dependent on FDX1.[3]
Lysine-Specific Demethylase 1 (LSD1) Inhibition in Laryngeal Cancer
A significant finding in laryngeal cancer is the identification of Lysine-specific demethylase 1 (LSD1) as a direct target of this compound.[2] LSD1 is an epigenetic modifier often overexpressed in tumors that promotes proliferation and EMT.[2] this compound acts as a selective and reversible inhibitor of LSD1, which subsequently suppresses the EMT program, providing a clear mechanism for its anti-metastatic effects in this cancer type.[2]
In Vivo Efficacy
The anticancer activity of this compound has been validated in several preclinical xenograft animal models. In all tested models, administration of this compound resulted in a significant reduction in tumor growth, volume, and weight compared to control groups, without causing significant systemic toxicity.[1][2][3]
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Hepatic Carcinoma | BALB/c Nude Mice (Xenograft & PDX) | SMMC-7721, HCCLM3 | 25 or 50 mg/kg, every 2 days for 3 weeks | Significantly inhibited tumor volume and weight. | [1] |
| Pancreatic Cancer | Nude Mice (Xenograft) | PANC-1 | Not specified | Significantly slowed tumor growth; reduced tumor volume and weight; decreased Ki-67 expression. | [3] |
| Laryngeal Cancer | Xenograft Mouse Model | TU212 | Not specified | Significantly suppressed tumor growth and volume; no obvious body weight changes or organ cytotoxicity. | [2] |
Table 2: Summary of In Vivo studies on this compound.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 / MTT)
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 h).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, subsequently add 100 µL of solubilization solution (e.g., DMSO) and incubate until formazan crystals dissolve.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells in 6-well plates, allow to adhere, and treat with this compound or vehicle control for 48 hours.[1]
-
Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into 70-75% ice-cold ethanol while vortexing gently. Store at 4°C overnight or for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing Propidium Iodide (PI) and RNase A.[5]
-
Incubation: Incubate in the dark at 37°C for 30-60 minutes.[5]
-
Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[5]
In Vivo Xenograft Tumor Model Workflow
-
Cell Preparation: Culture human cancer cells (e.g., SMMC-7721, PANC-1, TU212) to ~80% confluency. Harvest, wash, and resuspend the cells in a sterile matrix solution (e.g., PBS or Matrigel).
-
Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization & Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 25-50 mg/kg via intraperitoneal injection) or vehicle control according to the dosing schedule (e.g., every other day).[1]
-
Monitoring: Measure tumor volume (Volume = 0.5 × Length × Width²) and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., 3 weeks or when tumors reach a predetermined size), euthanize the mice.[1]
-
Analysis: Excise, weigh, and photograph the tumors. For toxicity and biomarker analysis, harvest major organs for hematoxylin-eosin (H&E) staining and tumor tissue for immunohistochemistry (IHC) analysis (e.g., Ki-67).[2][3]
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, experimental validation, and quantitative data. The primary mode of action involves the targeted inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This guide consolidates current research findings, presenting detailed experimental protocols and data to support further investigation and drug development efforts in the field of inflammation.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including periodontitis, rheumatoid arthritis, and certain cancers. The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, controlling the expression of a wide array of pro-inflammatory genes. This compound (EB) has demonstrated significant potential in modulating this pathway, thereby reducing the expression of downstream inflammatory mediators. This document serves as a comprehensive resource for researchers interested in the anti-inflammatory applications of this compound.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway. The key molecular target of this compound has been identified as the ubiquitin-conjugating enzyme UBE2D3.
By binding to UBE2D3, this compound prevents the ubiquitination and subsequent proteasomal degradation of IκBα, the inhibitory protein of NF-κB.[1][2] This stabilization of IκBα ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]
References
Eupalinolide B: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the emerging neuroprotective potential of Eupalinolide B, a sesquiterpenoid natural product. It synthesizes current research findings, focusing on the molecular mechanisms, experimental evidence, and methodological frameworks relevant to its study. The information is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurodegenerative diseases.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects primarily through two interconnected mechanisms: potent anti-inflammatory action and robust antioxidant defense. These activities are orchestrated through the modulation of key cellular signaling pathways that are central to the pathogenesis of many neurodegenerative disorders.
Anti-Inflammatory Action via NF-κB Pathway Inhibition
Chronic neuroinflammation, often mediated by activated microglia, is a hallmark of neurodegenerative diseases.[1][2] this compound demonstrates significant anti-inflammatory properties by directly targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3][4][5]
The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the transcription of downstream inflammatory mediators.[3] This targeted inhibition of microglial activation and cytokine production forms a cornerstone of its neuroprotective potential.[6][7]
Antioxidant Defense via Nrf2/HO-1 Pathway Activation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and cellular antioxidant capacity, is a major contributor to neuronal damage.[8][9] this compound counteracts this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of endogenous antioxidant responses.[10][11]
Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Evidence suggests that this compound may induce the degradation of Keap1, leading to the release and nuclear translocation of Nrf2.[10] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1).[10][12][13] The upregulation of HO-1 and other cytoprotective enzymes enhances the cell's ability to neutralize ROS and mitigate oxidative damage, thereby protecting neurons from oxidative stress-induced apoptosis and ferroptosis.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, illustrating the efficacy of this compound in modulating inflammatory and oxidative stress-related pathways.
Table 1: Anti-Inflammatory Efficacy of this compound
| Parameter Measured | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Phospho-IκBα Protein Levels | Raw264.7 | Pg-LPS | 8 µM | Significant decrease | [3] |
| Phospho-NF-κB p65 Protein Levels | Raw264.7 | Pg-LPS | 8 µM | Significant decrease | [3] |
| TNF-α mRNA Level | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |
| IL-6 mRNA Level | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |
| IL-1β mRNA Level | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |
| TNF-α Cytokine Release | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |
| IL-6 Cytokine Release | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |
| IL-1β Cytokine Release | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease |[3] |
Table 2: Antioxidant and Cytoprotective Efficacy of this compound
| Parameter Measured | Cell Line | Condition | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| HO-1 Protein Expression | SMMC-7721 | - | Not specified | Increased expression | [12][13] |
| Keap1 Protein Expression | - | - | Not specified | Degradation/Downregulation | [10] |
| Nrf2 Activation | - | - | Not specified | Increased nuclear translocation | [10] |
| Cell Viability (vs. Cancer Cells) | PANC-1, MiaPaCa-2 | - | 5-40 µM | Dose-dependent inhibition | [14][15] |
| ROS Generation | Pancreatic Cancer Cells | - | Not specified | Increased levels (anti-cancer context) |[14][15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on standard techniques used in the evaluation of this compound's bioactivity.
In Vitro Model of Neuroinflammation
-
Cell Culture: BV-2 microglial cells or Raw264.7 macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well for protein/RNA, 96-well for viability). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (e.g., 2, 4, 8 µM) or vehicle control (DMSO) for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified duration (e.g., 6 hours for RNA, 24 hours for protein/cytokines).
-
Sample Collection: Cell culture supernatants are collected for cytokine analysis (ELISA). Cell lysates are prepared for protein analysis (Western Blot) or RNA extraction (qPCR).
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on 10-12% SDS-polyacrylamide gels and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. Protein bands are visualized using an ECL detection system and quantified by densitometry.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix with gene-specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Cell culture supernatants collected as described in 3.1 are centrifuged to remove debris.
-
Assay Procedure: The concentrations of secreted cytokines (TNF-α, IL-6, IL-1β) in the supernatants are measured using commercial ELISA kits according to the manufacturer’s instructions.
-
Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined by interpolation from this curve.
Visualization of Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key molecular pathways and experimental designs discussed.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupatilin inhibits microglia activation and attenuates brain injury in intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupatilin inhibits microglia activation and attenuates brain injury in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Interpreting Oxidative Stress Markers [rupahealth.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: A Dual Inducer of Apoptosis and Ferroptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising anti-tumor compound.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound induces two distinct forms of programmed cell death: apoptosis and ferroptosis, primarily in hepatic and pancreatic cancer cells.[1][3][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the cited literature.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Time (h) | Reference |
| SMMC-7721 | Hepatic Carcinoma | CCK-8 | Data not available in abstract | 48 | [1] |
| HCCLM3 | Hepatic Carcinoma | CCK-8 | Data not available in abstract | 48 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | Most pronounced effect among Eupalinolides A, B, and O | Not specified | [3] |
| PANC-1 | Pancreatic Cancer | CCK-8 | Data not available in abstract | Not specified | [3] |
Table 2: Effect of this compound on Key Protein Expression
| Cell Line | Protein | Change in Expression | Method | Reference |
| SMMC-7721 | GPX4 | Significantly decreased | Western Blot | [1] |
| HCCLM3 | GPX4 | Significantly decreased | Western Blot | [1] |
| SMMC-7721 | HO-1 | Increased | Western Blot | [1] |
| HCCLM3 | HO-1 | Increased | Western Blot | [1] |
| SMMC-7721 | CDK2 | Downregulated | Western Blot | [1] |
| HCCLM3 | CDK2 | Downregulated | Western Blot | [1] |
| SMMC-7721 | Cyclin E1 | Downregulated | Western Blot | [1] |
| HCCLM3 | Cyclin E1 | Downregulated | Western Blot | [1] |
| Pancreatic Cancer Cells | Cleaved Caspase 3 | Induced | Western Blot | [3] |
| Pancreatic Cancer Cells | Cleaved Caspase 9 | Induced | Western Blot | [3] |
| Pancreatic Cancer Cells | Cleaved PARP | Induced | Western Blot | [3] |
| Pancreatic Cancer Cells | p-JNK | Marked increase | Western Blot | [3] |
Signaling Pathways
This compound employs distinct but potentially interconnected signaling pathways to induce apoptosis and ferroptosis.
Ferroptosis Induction
In hepatic carcinoma cells, this compound triggers ferroptosis through a mechanism involving endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][2][5] This process is characterized by the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][6][7] The induction of Heme Oxygenase-1 (HO-1) is also a critical event in EB-mediated ferroptosis.[1][2] The accumulation of ROS further activates the JNK signaling pathway, contributing to cell death.[1][2]
Caption: this compound-induced ferroptosis signaling pathway.
Apoptosis Induction
In pancreatic cancer cells, this compound induces apoptosis, a distinct form of programmed cell death.[3][4] This is evidenced by the cleavage of caspase 3, caspase 9, and poly ADP-ribose polymerase (PARP).[3] Interestingly, the pan-caspase inhibitor Z-Vad-FMK did not completely reverse EB-induced cell death, suggesting that other cell death mechanisms, such as ferroptosis or cuproptosis, may also be at play.[3] The Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, are likely involved, although their specific modulation by this compound requires further investigation.[8][9][10][11]
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway | Semantic Scholar [semanticscholar.org]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Eupalinolide B and its derivatives' biological effects
An In-depth Technical Guide to the Biological Effects of Eupalinolide B and Its Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its related sesquiterpene lactones, isolated from Eupatorium lindleyanum DC., have emerged as promising natural products with a diverse range of potent biological activities. These compounds have demonstrated significant anti-tumor, anti-inflammatory, and immunomodulatory effects across a variety of preclinical models. This technical guide provides a comprehensive overview of the biological effects of this compound and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Key activities include the induction of various forms of programmed cell death (apoptosis, ferroptosis, cuproptosis), inhibition of critical oncogenic signaling pathways such as NF-κB and STAT3, and modulation of inflammatory responses. This document synthesizes current research to serve as a foundational resource for professionals engaged in oncology and inflammatory disease drug discovery and development.
Anticancer Effects of this compound and Derivatives
This compound (EB) and its analogues, such as Eupalinolide J (EJ) and Eupalinolide O (EO), exhibit robust anticancer properties against a wide spectrum of malignancies, including pancreatic, hepatic, laryngeal, and breast cancers. Their efficacy stems from multiple mechanisms, including cytotoxicity, inhibition of cell proliferation and metastasis, and the induction of programmed cell death.
Cytotoxicity and Anti-proliferative Activity
The primary anticancer effect observed is the potent inhibition of cancer cell proliferation. This has been quantified across numerous cell lines, with IC₅₀ values often in the low micromolar range.
Table 1: Anti-proliferative Activity (IC₅₀) of this compound and J
| Compound | Cancer Type | Cell Line(s) | IC₅₀ (µM) | Reference |
| This compound | Laryngeal Cancer | TU212 | 1.03 | [1] |
| AMC-HN-8 | 2.13 | [1] | ||
| M4e | 3.12 | [1] | ||
| LCC | 4.20 | [1] | ||
| TU686 | 6.73 | [1] | ||
| Hep-2 | 9.07 | [1] | ||
| Eupalinolide J | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 3.74 ± 0.58 | [2][3] |
| MDA-MB-468 | 4.30 ± 0.39 | [2][3] |
In vivo studies corroborate these findings. In a pancreatic cancer xenograft mouse model, this compound treatment significantly slowed tumor growth and substantially reduced both tumor volume and weight compared to the control group[4]. Similarly, in laryngeal cancer xenograft models, EB significantly suppressed tumor growth without causing obvious cytotoxicity to major organs[1].
Induction of Programmed Cell Death
This compound and its derivatives induce cancer cell death through multiple programmed pathways, demonstrating mechanistic versatility.
-
Apoptosis : In pancreatic cancer, EB is a potent inducer of apoptosis[4][5]. Eupalinolide J induces apoptosis in prostate and triple-negative breast cancer cells through a caspase-dependent mitochondrial pathway[3][6]. This is characterized by the disruption of the mitochondrial membrane potential (MMP), upregulation of pro-apoptotic proteins like Bax and Bad, and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl[3][6]. Eupalinolide O also induces caspase-dependent apoptosis in breast cancer cells[7].
-
Ferroptosis : In hepatic carcinoma, EB induces ferroptosis, an iron-dependent form of regulated cell death, while notably not causing apoptosis, necroptosis, or autophagy in these cells[8].
-
Cuproptosis : A novel mechanism identified in pancreatic cancer involves the disruption of copper homeostasis. EB elevates intracellular reactive oxygen species (ROS) and disrupts copper balance, leading to a form of cell death potentially involving cuproptosis[4][5]. Furthermore, EB acts synergistically with the cuproptosis inducer elesclomol (ES), enhancing its cytotoxic effects[4][5].
Inhibition of Cancer Cell Migration and Metastasis
A critical aspect of the antitumor activity of these compounds is their ability to inhibit cell migration and invasion, key processes in metastasis.
-
This compound : In hepatic carcinoma cells (SMMC-7721 and HCCLM3), EB at concentrations of 12 µM and 24 µM decreased migration rates by 38-53%[8]. This effect is mediated by the ROS-ER-JNK signaling pathway[8]. In laryngeal cancer cells, EB also suppressed epithelial-mesenchymal transition (EMT)[1].
-
Eupalinolide J : EJ inhibits cancer cell metastasis by targeting the STAT3 signaling pathway[9][10]. It promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related matrix metalloproteinases MMP-2 and MMP-9[9][10].
Table 2: Quantitative Data on Migration and In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Assay/Parameter | Treatment | Result | Reference |
| This compound | Hepatic Carcinoma (SMMC-7721) | Transwell Migration | 12 µM | 38.29% ± 0.49% decrease | [8] |
| Hepatic Carcinoma (HCCLM3) | Transwell Migration | 24 µM | 53.22% ± 0.36% decrease | [8] | |
| Pancreatic Cancer (PANC-1) | Xenograft Model | EB Treatment | Significant reduction in tumor volume and weight | [4] | |
| Eupalinolide J | Triple-Negative Breast Cancer (MDA-MB-231) | Xenograft Model | EJ Treatment | Effective antitumor activity observed | [2] |
Key Signaling Pathways Targeted in Cancer
The anticancer effects of eupalinolides are underpinned by their modulation of specific intracellular signaling cascades.
-
STAT3 Pathway : Eupalinolide J is a potent inhibitor of the STAT3 signaling pathway, which is persistently activated in many cancers, including triple-negative breast cancer[2][9][10][11]. EJ promotes STAT3 protein degradation, and silencing STAT3 significantly blunts the anticancer activities of EJ[2][9].
-
ROS-ER-JNK Pathway : In hepatic carcinoma, EB activates the ROS-ER-JNK pathway to inhibit cell migration[8]. However, the cytotoxic effects of EB in pancreatic cancer do not appear to be solely dependent on the JNK pathway, suggesting the involvement of more complex mechanisms[4].
-
Akt/p38 MAPK Pathway : Eupalinolide O-induced apoptosis in triple-negative breast cancer cells involves the modulation of ROS generation and the Akt/p38 MAPK signaling pathway[12].
Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory properties, particularly in the contexts of periodontitis and rheumatoid arthritis, primarily through the inhibition of the NF-κB signaling pathway.
Inhibition of the NF-κB Pathway
The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy[13]. This compound effectively suppresses this pathway. In macrophage-like Raw264.7 cells stimulated with lipopolysaccharide (LPS), EB treatment inhibits the phosphorylation of IκBα and the NF-κB p65 subunit[14]. This prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its nuclear translocation and subsequent pro-inflammatory gene transcription[13][14][15].
Chemoproteomic studies have identified the ubiquitin-conjugating enzyme UBE2D3 as a direct covalent binding target of EB[16][17]. By inhibiting UBE2D3, EB suppresses the ubiquitination and degradation of IκBα, leading to the inactivation of the NF-κB pathway[16][17].
Therapeutic Effects in Inflammatory Disease Models
-
Periodontitis : In a mouse model of periodontitis, EB was shown to ameliorate periodontal inflammation and alveolar bone resorption[16][17]. This is consistent with its ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are downstream targets of the NF-κB pathway[14].
-
Rheumatoid Arthritis (RA) : In a rat model of adjuvant-induced arthritis, EB exhibited clear anti-arthritic effects, including reduced paw swelling and lower serum levels of TNF-α, IL-1β, and MCP-1[18]. The mechanism in RA involves the promotion of apoptosis and autophagy in fibroblast-like synoviocytes (FLS) through the regulation of the AMPK/mTOR/ULK-1 signaling axis[18].
Detailed Experimental Protocols
This section outlines the generalized methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Cell Viability Assay (CCK-8 / MTT)
This assay measures the cytotoxic or anti-proliferative effects of the compounds.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a density of approximately 5,000-8,000 cells per well and cultured for 24 hours to allow for adherence[4][9].
-
Compound Treatment : Cells are treated with various concentrations of the eupalinolide derivative (or DMSO as a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours)[8][9].
-
Reagent Incubation : 10-20 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent is added to each well, followed by incubation for 1-4 hours at 37°C[8][9].
-
Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of 450 nm (for CCK-8) or 550 nm (for MTT after solubilizing formazan crystals with DMSO)[9].
-
Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from dose-response curves.
Transwell Migration and Invasion Assay
This assay evaluates the effect of the compounds on cancer cell motility.
-
Chamber Preparation : For invasion assays, the upper surface of a Transwell chamber (6.5 mm diameter, 8 µm pore size) is coated with Matrigel. For migration assays, the membrane is left uncoated[9].
-
Cell Seeding : Cancer cells, previously serum-starved, are resuspended in a serum-free medium and seeded into the upper chamber. The lower chamber is filled with a medium containing a chemoattractant, such as 20% fetal bovine serum[1].
-
Compound Treatment : The test compound is added to the upper chamber at various non-toxic concentrations[9].
-
Incubation : The chambers are incubated for 12-48 hours at 37°C to allow cells to migrate or invade through the membrane[1][9].
-
Staining and Quantification : Non-migrated cells on the upper surface are removed with a cotton swab. Cells that have migrated to the lower surface are fixed with methanol and stained with crystal violet[9]. The number of stained cells is counted under a microscope in several random fields to quantify migration/invasion.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction : Cells are treated with the compound for a designated time, then lysed on ice with RIPA buffer containing protease and phosphatase inhibitors[9]. Total protein concentration is measured using a BCA assay.
-
Electrophoresis : Equal amounts of protein (e.g., 20-40 µg) are separated by size via SDS-PAGE and then transferred to a PVDF membrane[1][9].
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or BSA for 1-2 hours at room temperature. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., STAT3, p-IκBα, Caspase-3)[9][14].
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[1].
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment : Cells are treated with the eupalinolide derivative for 24-48 hours.
-
Staining : Cells are harvested, washed with PBS, and then resuspended in a binding buffer. They are co-stained with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol[7].
-
Flow Cytometry : The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic[7].
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of natural products with significant therapeutic potential against cancer and inflammatory diseases. Their ability to modulate multiple, critical cellular pathways—including STAT3, NF-κB, and various programmed cell death mechanisms—highlights their promise as lead compounds for drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and screening a broader range of derivatives to optimize potency and selectivity while minimizing off-target toxicity[19][20][21].
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling : In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential[22].
-
Combination Therapies : Investigating synergistic effects with existing standard-of-care chemotherapeutics or targeted agents, as demonstrated with elesclomol, to enhance therapeutic efficacy and overcome drug resistance[4].
-
Target Deconvolution : Further elucidating the direct molecular targets, beyond UBE2D3, to fully understand the mechanistic basis of their diverse biological effects.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Overview of Initial Cytotoxicity Studies
Introduction
Eupalinolide B (EB) is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities. Extracted from the plant Eupatorium lindleyanum, which has been used in traditional medicine, this compound has recently emerged as a compound of significant interest in oncology research.[1][2] Initial studies have revealed its potent cytotoxic effects against a variety of cancer cell lines, operating through distinct and often cell-type-specific mechanisms. This document provides an in-depth technical guide to the foundational research on this compound's cytotoxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic and anti-proliferative efficacy of this compound has been quantified across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, have been established, particularly in laryngeal cancer cell lines.
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines after 48 Hours
| Cell Line | IC50 (µM) |
|---|---|
| TU212 | 1.03 |
| AMC-HN-8 | 2.13 |
| M4e | 3.12 |
| LCC | 4.20 |
| TU686 | 6.73 |
| Hep-2 | 9.07 |
Data sourced from a study on laryngeal cancer cells, which demonstrated a concentration-dependent inhibition of proliferation.[2]
In studies on hepatic carcinoma (SMMC-7721 and HCCLM3 cells) and pancreatic cancer (MiaPaCa-2, PANC-1, and PL-45 cells), this compound also demonstrated significant, dose-dependent reductions in cell viability.[1][3]
Mechanisms of Action and Signaling Pathways
Initial research indicates that this compound employs a multi-faceted approach to induce cancer cell death, with its mechanism varying significantly depending on the cancer type.
Ferroptosis in Hepatic Carcinoma
In human hepatic carcinoma cell lines SMMC-7721 and HCCLM3, this compound's primary mechanism of cytotoxicity is the induction of ferroptosis, an iron-dependent form of programmed cell death, rather than apoptosis or necroptosis.[1] This process is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[1] The inhibition of cell migration is distinctly linked to the activation of the ROS-ER-JNK signaling pathway.[1] Furthermore, EB was found to cause cell cycle arrest at the S phase, contributing to its anti-proliferative effects.[1]
Apoptosis and Potential Cuproptosis in Pancreatic Cancer
In contrast to its effect on liver cancer, this compound induces apoptosis in pancreatic cancer cells.[3] This is evidenced by the cleavage and activation of key apoptotic proteins, including caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP).[3] The mechanism also involves the elevation of intracellular reactive oxygen species (ROS).[3][4] Intriguingly, studies also suggest that EB disrupts copper homeostasis, pointing to a potential role for cuproptosis—a novel form of copper-dependent cell death—in its cytotoxic effects.[3][4]
LSD1 Inhibition in Laryngeal Cancer
In laryngeal cancer, this compound functions as a novel, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[2] LSD1 is an enzyme often overexpressed in cancers that removes methyl groups from histones (H3K9me1/2), thereby regulating gene expression.[2] By inhibiting LSD1, this compound alters the epigenetic landscape, leading to the suppression of cell proliferation and the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[2] This anti-EMT activity was confirmed by the observed increase in E-cadherin and decrease in N-cadherin expression.[2]
Key Experimental Protocols
The following section details the methodologies for core assays used in the initial cytotoxic evaluation of this compound.
Cell Viability Assessment (CCK-8/MTT Assay)
This assay is fundamental for determining the dose-dependent cytotoxic effect of a compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6, 12, 24 µM) or a vehicle control (DMSO). Cells are then incubated for specified durations (e.g., 24, 48, 72 hours).[1]
-
Reagent Addition: Following incubation, 10-20 µL of Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[1][5]
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.[1][5]
-
Measurement: If using MTT, a solubilizing agent like DMSO is added to dissolve the formazan crystals. The absorbance (optical density) is then measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.[1][5]
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine if the compound affects the cell division cycle.
-
Cell Treatment & Harvesting: Cells are treated with this compound for a specified time (e.g., 48 hours), then harvested and washed with cold phosphate-buffered saline (PBS).[1]
-
Fixation: Cells are fixed by resuspending them in ice-cold 75% ethanol and incubating at 4°C for at least 24 hours.[1]
-
Staining: The fixed cells are washed twice with PBS and then incubated in a staining solution containing propidium iodide (PI) and RNase A at 37°C for 60 minutes in the dark.[1] PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment & Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Analysis: The stained cells are promptly analyzed by flow cytometry to quantify the different cell populations.[1]
Conclusion
Initial studies on this compound reveal it to be a potent anti-cancer agent with a remarkable ability to induce cytotoxicity through diverse, context-dependent mechanisms. Its capacity to trigger ferroptosis in hepatic cancer, apoptosis in pancreatic cancer, and inhibit a key epigenetic regulator in laryngeal cancer underscores its versatility and potential as a scaffold for developing novel therapeutics.[1][2][3] The data presented in this guide provide a foundational understanding for researchers and drug development professionals, highlighting the promise of this compound as a candidate for further preclinical and clinical investigation.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Eupalinolide B: A Comprehensive Technical Guide on Molecular Targets and Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising bioactive compound with significant anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular targets and intricate molecular interactions of this compound. The document consolidates quantitative data on its biological activity, details key experimental methodologies for its study, and visualizes the complex signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, oncology, and immunology who are investigating the therapeutic potential of this compound.
Introduction
This compound is a natural product that has garnered considerable attention for its potent biological activities. Structurally characterized as a sesquiterpene lactone, it has been the subject of numerous preclinical studies. These investigations have revealed its capacity to modulate a variety of cellular processes, including cell proliferation, apoptosis, ferroptosis, and inflammation. This document synthesizes the current understanding of this compound's mechanisms of action, focusing on its direct molecular targets and the downstream signaling cascades it influences.
Molecular Targets and Cellular Effects
This compound exerts its biological effects by interacting with a range of molecular targets, leading to diverse cellular outcomes depending on the biological context. Its activities have been primarily documented in cancer and inflammatory models.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and cytotoxic effects across various cancer cell lines.
-
Hepatocellular Carcinoma: In hepatic carcinoma cells, this compound induces a form of iron-dependent programmed cell death known as ferroptosis.[1] This is mediated through the activation of the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress-JNK signaling pathway.[1] Furthermore, it can arrest the cell cycle at the S phase.[1]
-
Pancreatic Cancer: In pancreatic cancer cells, this compound induces apoptosis and elevates ROS levels.[2] There is also evidence to suggest its involvement in cuproptosis, a form of copper-dependent cell death.[2]
-
Laryngeal Cancer: this compound inhibits the proliferation of laryngeal cancer cells and suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3] One of its identified targets in this cancer type is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase implicated in tumorigenesis.[3][4]
Anti-Inflammatory and Immunomodulatory Activity
This compound also exhibits potent anti-inflammatory effects in various disease models.
-
Periodontitis: In the context of periodontitis, this compound has been shown to directly bind to and inhibit the ubiquitin-conjugating enzyme UBE2D3.[5][6] This inhibition prevents the degradation of IκBα, thereby suppressing the activation of the pro-inflammatory NF-κB signaling pathway.[5][6]
-
Rheumatoid Arthritis: In a rat model of rheumatoid arthritis, this compound was found to alleviate disease symptoms by promoting apoptosis and autophagy in fibroblast-like synoviocytes through the regulation of the AMPK/mTOR/ULK-1 signaling axis.[7]
-
Asthma: this compound has been shown to promote the degradation of the DEK protein, which in turn inhibits the RIPK1-PANoptosis pathway, suggesting its potential in mitigating airway inflammation in asthma.[8]
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following tables summarize the reported IC50 values and in vivo dosages.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [3] |
| TU212 | Laryngeal Cancer | 1.03 | [3] |
| M4e | Laryngeal Cancer | 3.12 | [3] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [3] |
| Hep-2 | Laryngeal Cancer | 9.07 | [3] |
| LCC | Laryngeal Cancer | 4.20 | [3] |
| SMMC-7721 | Hepatic Carcinoma | Not explicitly stated, but effective at 6, 12, and 24 µM | [1] |
| HCCLM3 | Hepatic Carcinoma | Not explicitly stated, but effective at 6, 12, and 24 µM | [1] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but effective in vitro and in vivo | [2][9] |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated, but effective in vitro and in vivo | [9] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Animal Model | Dosage and Administration | Outcome | Reference |
| Hepatic Carcinoma Xenograft | Nude Mice | 25 mg/kg or 50 mg/kg, injected every 2 days for 3 weeks | Significantly inhibited tumor volume and weight | [1] |
| Patient-Derived Xenograft (PDX) | Nude Mice | 50 mg/kg, intraperitoneally injected every 2 days for 3 weeks | Verified inhibition of tumor growth | [1] |
| Laryngeal Cancer Xenograft | Nude Mice | Not explicitly stated | Significantly reduced tumor growth | [3][4] |
| Pancreatic Cancer Xenograft | Nude Mice | Not explicitly stated | Reduced tumor growth | [2][9] |
| Ligature-Induced Periodontitis | C57BL/6 Mice | Daily intraperitoneal injection for 14 days (dosage not specified) | Ameliorated periodontal inflammation and bone loss | [5] |
| Adjuvant-Induced Arthritis | Rats | Not explicitly stated | Exhibited clear anti-arthritic effects | [7] |
| House Dust Mite-Induced Asthma | Mice | Not explicitly stated | Suppressed airway inflammation | [8] |
Signaling Pathways and Molecular Interactions
This compound modulates several key signaling pathways implicated in cell survival, death, and inflammation.
ROS-ER-JNK Pathway in Hepatic Carcinoma
In hepatic carcinoma, this compound induces the production of Reactive Oxygen Species (ROS), which leads to Endoplasmic Reticulum (ER) stress. This, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, contributing to ferroptotic cell death.
Caption: this compound triggers ferroptosis in hepatic carcinoma cells via the ROS-ER-JNK pathway.
NF-κB Signaling Pathway Inhibition in Inflammation
This compound directly targets the E2 ubiquitin-conjugating enzyme UBE2D3. By inhibiting UBE2D3, it prevents the ubiquitination and subsequent degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and the suppression of pro-inflammatory gene expression.
Caption: this compound inhibits the NF-κB pathway by targeting UBE2D3.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular interactions of this compound.
Cell Viability Assay (MTS Assay)
-
Principle: The MTS assay is a colorimetric method used to assess cell viability. The tetrazolium salt MTS is reduced by viable cells to a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Western Blotting
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol Outline:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, UBE2D3, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[10]
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol Outline:
-
Treat cells with this compound for a specified duration (e.g., 48 hours).[1][10]
-
Harvest cells and fix them in cold 70% ethanol.[10]
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[10]
-
Incubate the cells to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.[10]
-
In Vivo Xenograft Models
-
Principle: Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.
-
Protocol Outline (Hepatic Carcinoma Model): [1]
-
Subcutaneously transplant human hepatic carcinoma cells (e.g., SMMC-7721 or HCCLM3) into female BALB/c nude mice.[1]
-
Once tumors are established, randomly assign mice to treatment and control groups.[1]
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every 2 days for 3 weeks).[1]
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[1]
-
Conclusion
This compound is a multi-target natural compound with significant potential for development as an anti-cancer and anti-inflammatory agent. Its ability to induce ferroptosis and apoptosis in cancer cells, coupled with its potent inhibition of key inflammatory pathways, underscores its therapeutic promise. The diverse mechanisms of action, involving direct targeting of enzymes like UBE2D3 and LSD1 and modulation of complex signaling networks such as the ROS-ER-JNK and AMPK/mTOR pathways, highlight the multifaceted nature of its biological activity. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy and safety in more advanced preclinical and clinical settings. This technical guide provides a solid foundation for such future investigations.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Eupalinolide B: A Technical Guide for Drug Development Professionals
Introduction: Eupalinolide B, a sesquiterpene lactone isolated from the perennial herbaceous plant Eupatorium lindleyanum, has emerged as a promising natural product with significant anti-tumor properties.[1] This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| SMMC-7721 | Hepatic Carcinoma | Not specified | [2] |
| HCCLM3 | Hepatic Carcinoma | Not specified | [2] |
| PANC-1 | Pancreatic Cancer | Not specified | [3][4] |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | [4] |
Table 2: In Vivo Anti-tumor Activity of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| TU212 Xenograft (Laryngeal) | Not specified | Significantly suppressed tumor growth and reduced tumor volume.[1] | [1] |
| SMMC-7721 & HCCLM3 Xenograft (Hepatic) | 25 mg/kg or 50 mg/kg every 2 days for 3 weeks | Significantly inhibited tumor volume and weight.[2] | [2] |
| PANC-1 Xenograft (Pancreatic) | Not specified | Significantly slowed tumor growth and reduced tumor volume and weight.[3][4] | [3][4] |
Mechanisms of Action
Preclinical studies have elucidated several mechanisms through which this compound exerts its anti-cancer effects.
1. Inhibition of Lysine-Specific Demethylase 1 (LSD1) in Laryngeal Cancer: this compound has been identified as a selective and reversible inhibitor of LSD1, a key enzyme in histone modification.[1] Inhibition of LSD1 by this compound leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells.[1] This epigenetic modification is associated with the suppression of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1]
2. Induction of Ferroptosis and ROS-ER-JNK Pathway in Hepatic Carcinoma: In hepatic carcinoma cells, this compound induces a form of programmed cell death known as ferroptosis, which is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[2] Furthermore, it inhibits cell migration by activating the ROS-ER-JNK signaling pathway.[2]
3. Induction of Apoptosis and Potential Cuproptosis in Pancreatic Cancer: this compound has been shown to induce apoptosis in pancreatic cancer cells.[3][4] It elevates reactive oxygen species (ROS) levels and disrupts copper homeostasis.[3][4] RNA sequencing has pointed towards the involvement of copper ion binding pathways and potential cuproptosis, a form of copper-dependent cell death.[3][4] this compound treatment leads to increased levels of HSP70 and decreased levels of lipoic acid synthetase (LIAS), proteins associated with cuproptosis.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's anti-cancer activity.
Caption: this compound inhibits LSD1, leading to increased H3K9 methylation and suppression of EMT.
Caption: this compound induces ferroptosis and inhibits migration via the ROS-ER-JNK pathway.
Caption: this compound potentially induces cuproptosis in pancreatic cancer cells.
Caption: A generalized workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments cited in the research on this compound.
1. Cell Culture and this compound Treatment:
-
Cell Lines: Human hepatic carcinoma cell lines SMMC-7721 and HCCLM3, and laryngeal cancer cell lines TU686, TU212, M4e, AMC-HN-8, Hep-2, and LCC were used.[1][2]
-
Culture Conditions: SMMC-7721 cells were cultured in RPMI-1640 medium, while HCCLM3 cells were cultured in DMEM.[2] All media were supplemented with 10% fetal bovine serum, 1% penicillin, and streptomycin.[2] Cells were maintained at 37°C in a 5% CO2 atmosphere.[2]
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 40 mM).[2]
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 6, 12, and 24 µM) for specified time periods (e.g., 24, 48, 72 hours).[2] DMSO was used as a vehicle control.[2]
2. Cell Viability Assay (MTT):
-
Seeding: Cancer cells (e.g., 5 x 10^3 cells/well) were seeded in 96-well plates and incubated for 24 hours.[5]
-
Treatment: Cells were then treated with different concentrations of this compound for 48 hours.[5]
-
MTT Addition: 20 µL of MTT reagent was added to each well, followed by a 4-hour incubation.[5]
-
Measurement: The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 550 nm using a microplate reader.[5]
3. Western Blotting:
-
Cell Lysis: Cells treated with this compound were washed with PBS and lysed with lysis buffer.[1]
-
Protein Quantification: Protein concentration in the extracts was determined.
-
Electrophoresis: Denatured protein extracts were run on 10% SDS-PAGE gels.[1]
-
Antibody Incubation: Primary antibodies (e.g., against H3K9me1, H3K9me2, N-cadherin, E-cadherin) were incubated with the membranes overnight (12 hours).[1] This was followed by a 1-hour incubation with secondary antibodies.[1]
-
Detection: Protein bands were visualized using an appropriate detection system.
4. In Vivo Xenograft Studies:
-
Animal Models: Female BALB/c nude mice were used.[2]
-
Cell Implantation: SMMC-7721 or HCCLM3 cells were subcutaneously transplanted into the mice.[2] For pancreatic cancer models, PANC-1 cells were implanted.[4]
-
Treatment: Once tumors were established, mice were treated with this compound (e.g., 25 mg/kg or 50 mg/kg) via injection every 2 days for 3 weeks.[2]
-
Monitoring: Tumor volume and mouse body weight were monitored throughout the treatment period.[1][2]
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed.[2] Major organs (kidneys, liver, heart, lungs, and spleen) were collected for hematoxylin-eosin (H&E) staining to assess toxicity.[1]
5. Dialysis Assay for LSD1 Reversibility:
-
Incubation: this compound and LSD1 were incubated together.[1]
-
Dialysis: The mixture was dialyzed at 4°C for 24 hours.[1]
-
Activity Measurement: The relative activity of LSD1 was measured to determine if the inhibitory effect of this compound was reversible.[1] A known LSD1 inhibitor (GSK-LSD1) was used as a control.[1]
6. Wound-Healing and Migration Assays:
-
Wound-Healing: TU212 cells were grown to confluence, and a "wound" was created by scratching the cell monolayer.[1] Cells were then treated with this compound for 48 hours, and the closure of the wound was monitored.[1]
-
Migration Assay (Transwell): TU212 cells were placed in the upper chamber of a Transwell insert and treated with this compound for 48 hours.[1] The number of cells that migrated to the lower chamber was quantified.[1]
Conclusion
Preclinical research has established this compound as a potent anti-cancer agent with diverse mechanisms of action against various cancer types, including laryngeal, hepatic, and pancreatic cancers. Its ability to target key oncogenic pathways such as LSD1-mediated epigenetic modification, ferroptosis, and potentially cuproptosis highlights its potential for further development. The detailed experimental protocols provided herein offer a foundation for future investigations aimed at fully elucidating its therapeutic potential and advancing it towards clinical trials. The favorable in vivo efficacy and lack of obvious cytotoxicity in animal models further underscore its promise as a novel anti-cancer drug candidate.[1]
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Eupalinolide B: In Vitro Experimental Protocols for Cancer Research
Application Note
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in various preclinical in vitro studies. This document provides a comprehensive overview of its biological activity and detailed protocols for researchers and drug development professionals investigating its therapeutic potential. This compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in cancer progression, including NF-κB and STAT3. Furthermore, its mechanism of action involves the generation of reactive oxygen species (ROS), suggesting a role in inducing oxidative stress-related cell death pathways like cuproptosis and ferroptosis.[1][2][3][4] This guide outlines standardized methods to study these effects in cancer cell lines.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| TU686 | Laryngeal Cancer | 6.73 | [1][5] |
| TU212 | Laryngeal Cancer | 1.03 | [1][5] |
| M4e | Laryngeal Cancer | 3.12 | [1][5] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1][5] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1][5] |
| LCC | Laryngeal Cancer | 4.20 | [1][5] |
| PANC-1 | Pancreatic Cancer | Not specified | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | [1] |
| SMMC-7721 | Hepatic Carcinoma | Not specified | [2] |
| HCCLM3 | Hepatic Carcinoma | Not specified | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 0.1 µM to 100 µM to determine the IC50 value. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Unstained and single-stained controls should be included for compensation.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a black-walled 96-well plate. After 24 hours, treat the cells with this compound at desired concentrations for a specified time (e.g., 1-6 hours).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium.
-
Incubation: Add serum-free medium containing 10-25 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Add 500 µL (for 24-well) or 100 µL (for 96-well) of PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis of Signaling Pathways (NF-κB and STAT3)
This protocol is for examining the effect of this compound on the protein expression and phosphorylation status of key components in the NF-κB and STAT3 signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Eupalinolide B: Comprehensive Cell Culture Treatment Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro treatment of cell cultures with Eupalinolide B, a sesquiterpene lactone with demonstrated anti-cancer properties. The following protocols and data have been compiled to facilitate research into its mechanism of action and potential as a therapeutic agent.
Summary of this compound's Biological Activity
This compound has been shown to exert a range of effects on cancer cells, including the inhibition of cell proliferation, migration, and invasion.[1][2] Mechanistically, it induces various forms of programmed cell death, such as apoptosis, cuproptosis, and ferroptosis, and modulates key signaling pathways involved in cancer progression.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound and the related compound Eupalinolide O in various cancer cell lines.
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Table 2: IC50 Values of Eupalinolide O in Triple-Negative Breast Cancer (TNBC) Cell Lines [6]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Table 3: Effect of Eupalinolide O on Colony Formation in TNBC Cells [6]
| Cell Line | Treatment (µM) | Colony Number (Mean ± SD) |
| MDA-MB-231 | 1 | 76.00 ± 7.00 |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 1 | 78.33 ± 8.08 |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting changes in protein expression in cells treated with this compound.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, Cleaved Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Transwell Migration and Invasion Assay
This protocol is to assess the effect of this compound on cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing this compound at various concentrations.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is for detecting changes in intracellular ROS levels upon this compound treatment.
Materials:
-
This compound-treated and control cells
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or black-walled 96-well plates).
-
Treat the cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission: ~485/535 nm).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: this compound signaling pathways.
Caption: Experimental workflow for this compound.
Caption: Inhibition of the NF-κB pathway.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Eupalinolide B Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide B is a sesquiterpene lactone isolated from Eupatorium lindleyanum. It has demonstrated a range of biological activities, including anticancer properties, making it a compound of interest in pharmacological research and drug development.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for this compound.[3][4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical and Solubility Data
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 877822-40-7 | [3][7][8][9] |
| Molecular Formula | C₂₄H₃₀O₉ | [4][5][8][9] |
| Molecular Weight | 462.49 g/mol | [3][5][8][9] |
| Appearance | Oil / Colorless Oil | [3][4] |
| Purity | ≥98% | [3][4] |
| Solubility in DMSO | ≥41.8 mg/mL; 60 mg/mL (129.73 mM); Up to 100 mg/mL (216.22 mM) | [1][4][5] |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Storage (Solid Form) | Lyophilized: -20°C for up to 3 years. | [5][8] |
| Storage (DMSO Solution) | Aliquoted at -20°C for 1 month or at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [3][5][8] |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the mass of this compound or the volume of DMSO accordingly.
Materials
-
This compound (solid form, purity ≥98%)
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
Procedure
-
Pre-use Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 1 hour. This prevents condensation of moisture onto the compound.[3]
-
Calculating Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
Example for 1 mL (0.001 L) of 10 mM stock solution: Mass (mg) = 10 mM × 0.001 L × 462.49 g/mol = 4.625 mg
-
Weighing this compound: Carefully weigh the calculated mass (e.g., 4.625 mg) of this compound using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube or an appropriate vial.
-
Adding DMSO: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the this compound.
-
Dissolution:
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[8]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 1 year).[5][10]
-
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is typically less than 0.5% to avoid solvent-induced cytotoxicity.[11]
-
Visualizations
Diagram 1: Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Natural Product Description|Eupalinolide A [sinophytochem.com]
- 7. This compound | 877822-40-7 [chemicalbook.com]
- 8. adooq.com [adooq.com]
- 9. chemfarms.com [chemfarms.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Eupalinolide B in MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Eupalinolide B for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes a summary of effective concentrations in various cancer cell lines, a detailed experimental protocol, and diagrams of the key signaling pathways involved in the cellular response to this compound.
Data Presentation: Effective Concentrations of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values are crucial for designing experiments to investigate the biological activities of this compound.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | Not Specified | 6.73 | [1] |
| TU212 | Laryngeal Cancer | Not Specified | 1.03 | [1] |
| M4e | Laryngeal Cancer | Not Specified | 3.12 | [1] |
| AMC-HN-8 | Laryngeal Cancer | Not Specified | 2.13 | [1] |
| Hep-2 | Laryngeal Cancer | Not Specified | 9.07 | [1] |
| LCC | Laryngeal Cancer | Not Specified | 4.20 | [1] |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | [2][3] |
| MiaPaCa-2 | Pancreatic Cancer | Not Specified | Not Specified | [3] |
| SMMC-7721 | Hepatic Carcinoma | 48 hours | 12 µM, 24 µM (tested concentrations) | [4] |
| HCCLM3 | Hepatic Carcinoma | 48 hours | 12 µM, 24 µM (tested concentrations) | [4] |
Experimental Protocols
This section provides a detailed protocol for performing an MTT assay to determine the cytotoxicity of this compound.
Materials
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common starting range for IC50 determination is a serial dilution from 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow for the MTT assay and the key signaling pathways affected by this compound.
Caption: Workflow for determining the effective concentration of this compound using an MTT assay.
Caption: Signaling pathways activated by this compound leading to cancer cell death.[2][4][5]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupalinolide B in Wound-Healing and Transwell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Eupalinolide B in common in vitro assays to assess its potential effects on cell migration and invasion, key processes in wound healing. The information is curated for researchers in academia and industry exploring the therapeutic potential of natural compounds.
Introduction to this compound
This compound is a sesquiterpenoid lactone that has been investigated for various pharmacological activities, including anti-cancer and anti-inflammatory effects. Recent studies have demonstrated its ability to modulate cell migration and invasion, suggesting its potential application in wound healing research.[1][2][3] By either promoting or inhibiting cell migration, this compound could be a valuable tool for studying the complex processes of tissue repair and regeneration.
Applications in Wound Healing Research
The wound healing process is a complex biological process involving inflammation, cell proliferation, and tissue remodeling. Cell migration is a critical component of the proliferative phase, where fibroblasts and keratinocytes migrate to the wound bed to close the wound. In vitro assays such as the wound-healing (scratch) assay and the transwell assay are fundamental tools to study these migratory processes.
This compound can be utilized to:
-
Investigate its potential to promote or inhibit the migration of dermal fibroblasts and epidermal keratinocytes.
-
Determine the optimal concentration of this compound for influencing cell migration.
-
Elucidate the molecular mechanisms and signaling pathways through which this compound exerts its effects on cell motility.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and its analogs on cell lines, providing insights into its potency and effects on cell migration and proliferation.
Table 1: Inhibitory Concentration (IC50) of Eupalinolide Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | TU212 (Laryngeal Cancer) | MTT Assay | 1.03 | [3] |
| This compound | AMC-HN-8 (Laryngeal Cancer) | MTT Assay | 2.13 | [3] |
| This compound | M4e (Laryngeal Cancer) | MTT Assay | 3.12 | [3] |
| This compound | LCC (Laryngeal Cancer) | MTT Assay | 4.20 | [3] |
| This compound | TU686 (Laryngeal Cancer) | MTT Assay | 6.73 | [3] |
| This compound | Hep-2 (Laryngeal Cancer) | MTT Assay | 9.07 | [3] |
| Eupalinolide J | MDA-MB-231 (Breast Cancer) | MTT Assay | 3.74 ± 0.58 | [4] |
| Eupalinolide J | MDA-MB-468 (Breast Cancer) | MTT Assay | 4.30 ± 0.39 | [4] |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay | Treatment | Observation | Reference |
| Pancreatic Cancer Cells | Wound Healing Assay | This compound | Delayed migration to the scratched area | [2] |
| Pancreatic Cancer Cells | Transwell Assay | This compound | Significant decrease in cell penetration and migration | [2] |
| TU212 (Laryngeal Cancer) | Wound Healing Assay | This compound | Suppressed wound healing | [3] |
| TU212 (Laryngeal Cancer) | Migration Assay | This compound | Hindered migration in a concentration-dependent manner | [3] |
| U251 & MDA-MB-231 | Wound Healing Assay | Eupalinolide J (non-toxic doses) | Significantly reduced wound closure rate | [5] |
| U251 & MDA-MB-231 | Transwell Assay | Eupalinolide J (non-toxic doses) | Significantly inhibited cell migration and invasion | [5] |
Experimental Protocols
In Vitro Wound-Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro.[6]
Principle: A "wound" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
Materials:
-
Sterile 12-well or 24-well tissue culture plates
-
Human dermal fibroblasts or human epidermal keratinocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
This compound stock solution (dissolved in DMSO)
-
Sterile 200 µL pipette tips or a cell scraper
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours. This step helps to minimize cell proliferation and ensures that wound closure is primarily due to cell migration.
-
Creating the Scratch: Gently and steadily create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[7]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[8]
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control if available.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in predefined locations for each well (Time 0). An inverted microscope at 4x or 10x magnification is recommended.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) to monitor wound closure.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100[6][8]
Transwell Migration Assay
The transwell assay, or Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.[9]
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Materials:
-
24-well transwell inserts (typically with 8 µm pores)[10]
-
24-well plates
-
Human dermal fibroblasts or human epidermal keratinocytes
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution (dissolved in DMSO)
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (PFA) for fixation[10]
-
0.1% Crystal Violet solution for staining[10]
-
Inverted microscope
Protocol:
-
Preparation of Chambers: Place the transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.[10]
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium to a concentration of 1x10^5 cells/mL.[10] In the treatment groups, add the desired concentrations of this compound to the cell suspension. Include a vehicle control.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each transwell insert.[10]
-
Incubation: Incubate the plate for a period that allows for sufficient cell migration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.[10]
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[10]
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 4% PFA for 15-20 minutes.[10]
-
Staining: Stain the fixed cells by placing the insert in a well containing 0.1% crystal violet solution for 10-30 minutes.[10]
-
Washing: Gently wash the inserts with PBS to remove excess stain.
-
Imaging and Quantification: Allow the membrane to dry. Capture images of the stained cells using an inverted microscope. Count the number of migrated cells in several random fields of view. The results can be presented as the average number of migrated cells per field.
Signaling Pathways and Mechanisms
This compound and its analogs have been shown to influence several signaling pathways that are also relevant to cell migration and wound healing.
-
ROS Generation: this compound can induce the generation of Reactive Oxygen Species (ROS).[1][2] ROS can act as second messengers in various signaling cascades that regulate cell migration.
-
STAT3 Pathway: Eupalinolide J, a related compound, has been shown to suppress the STAT3 signaling pathway.[4][5][11] STAT3 is a key transcription factor involved in cell migration and proliferation. Its inhibition could modulate the wound healing response.
-
Epithelial-Mesenchymal Transition (EMT): this compound has been observed to inhibit EMT in laryngeal cancer cells by increasing E-cadherin and decreasing N-cadherin expression.[3] EMT is a process that also plays a role in the re-epithelialization phase of wound healing.
Visualizations of Experimental Workflows and Signaling Pathways
Caption: Workflow for the in vitro wound-healing assay.
Caption: Workflow for the transwell cell migration assay.
Caption: Potential signaling pathways modulated by this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions such as cell seeding density, this compound concentration, and incubation times for their specific cell types and experimental setup.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchhub.com [researchhub.com]
- 11. mdpi.com [mdpi.com]
Eupalinolide B: In Vivo Dosing and Experimental Protocols
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eupalinolide B is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has demonstrated significant therapeutic potential in various preclinical models. Its anti-cancer and anti-inflammatory properties are subjects of growing interest. This document provides a consolidated overview of reported in vivo dosages of this compound in various animal models and detailed protocols for key experimental setups. The information is intended to serve as a practical guide for researchers designing in vivo studies to evaluate the efficacy and mechanisms of this compound.
I. In Vivo Dosage Summary
The effective dosage of this compound in animal models varies depending on the disease context, animal species, and treatment regimen. All cited studies utilized intraperitoneal (i.p.) injection for administration.
| Disease Model | Animal Model | Dosage | Dosing Schedule | Key Findings |
| Pancreatic Cancer | Xenograft Mouse Model (BALB/c nude) | 20-40 mg/kg | Daily, for 4 weeks | Showed anti-tumor effects[1][2][3]. |
| Hepatic Carcinoma | Xenograft Mouse Model (nude mice) | 25-50 mg/kg | Every 2 days, for 3 weeks | Significantly inhibited tumor volume and weight[1][2][3][4]. |
| Periodontitis | Ligature-induced Periodontitis Mouse Model | 30 mg/kg | Daily, for 14 days | Ameliorated periodontal inflammation and inhibited alveolar bone resorption[1][2][3]. |
| Rheumatoid Arthritis | Adjuvant-induced Arthritis (AIA) Rat Model | 8-16 mg/kg | Daily, for 2 weeks | Alleviated rheumatoid arthritis symptoms[1][2][3]. |
| Acute Lung Injury | Lipopolysaccharide (LPS)-induced Mouse Model | 5-20 mg/kg | Administered 2h before and 6h, 18h after LPS | Significantly alleviated lung injury[1][2][3]. |
| Depression | Chronic Unpredictable Mild Stress (CUMS) Rat Model | 5-20 mg/kg | Daily, from day 22 to 35 of CUMS exposure | Improved depressive-like behaviors and promoted hippocampal neurogenesis[1][2][3]. |
II. Experimental Protocols
Protocol 1: Xenograft Cancer Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound using a subcutaneous xenograft model, adaptable for pancreatic, hepatic, or laryngeal cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, SMMC-7721, TU212)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
This compound
-
Vehicle solution (e.g., DMSO, saline, corn oil)
-
Cell culture medium (e.g., DMEM) and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS. A cell viability check (e.g., trypan blue exclusion) should confirm >95% viability.
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse. Mixing cells with Matrigel (1:1 ratio) can improve tumor take rate.
-
Monitor mice regularly for tumor formation.
-
-
Treatment Initiation:
-
When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the animals into control and treatment groups.
-
Prepare this compound solution in the chosen vehicle.
-
Administer this compound (e.g., 20-50 mg/kg) or vehicle via intraperitoneal (i.p.) injection according to the desired schedule (e.g., daily or every other day).
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
At the end of the study (e.g., 3-4 weeks), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers like Ki-67, Western blot, or RNA sequencing).
-
Protocol 2: Ligature-Induced Periodontitis Model
This protocol details the induction of periodontitis in mice to assess the anti-inflammatory and bone-protective effects of this compound.
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
This compound
-
Vehicle solution
-
Silk ligature (e.g., 5-0)
-
Anesthetic (e.g., ketamine/xylazine)
-
Micro-CT scanner
-
Histology reagents (for H&E and TRAP staining)
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize mice for one week and randomize into sham, ligature + vehicle, and ligature + this compound groups.
-
Induction of Periodontitis:
-
Anesthetize the mice.
-
Place a sterile silk ligature around the maxillary second molar of each mouse in the experimental groups.
-
The sham group will undergo the same procedure without the placement of a ligature.
-
-
Treatment:
-
Beginning on the day of ligature placement, administer this compound (30 mg/kg, i.p.) or vehicle daily for the study duration (e.g., 14 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the maxillae.
-
-
Alveolar Bone Loss Assessment:
-
Fix the maxillae (e.g., in 4% paraformaldehyde).
-
Analyze alveolar bone loss using a micro-computed tomography (micro-CT) scanner. Measure the distance from the cemento-enamel junction (CEJ) to the alveolar bone crest (ABC).
-
-
Histological Analysis:
-
Decalcify, embed, and section the maxillae.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
-
III. Signaling Pathways
This compound exerts its biological effects by modulating multiple signaling pathways. Its anti-cancer activity is strongly linked to the induction of reactive oxygen species (ROS), which triggers downstream events leading to different forms of cell death, including apoptosis and ferroptosis. It also appears to induce cuproptosis by disrupting copper homeostasis[5]. In inflammatory conditions, it primarily acts by inhibiting the NF-κB and MAPK signaling cascades[1][6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 胚芽倍半萜 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Determination of Eupalinolide B
These application notes provide detailed methodologies for the quantitative analysis of Eupalinolide B using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
HPLC-UV Analysis of this compound
Application Note:
This protocol outlines a reversed-phase HPLC method for the quantification of this compound in purified samples or plant extracts. The method is designed to be robust and provide accurate quantification based on UV detection. The purity of this compound, a sesquiterpenoid lactone, has been successfully determined using HPLC analysis following its isolation.[1][2]
Experimental Protocol:
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is utilized for this analysis. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). A series of working standards are prepared by diluting the stock solution with the mobile phase to construct a calibration curve.
Data Presentation:
| Parameter | Value |
| Retention Time | ~12.5 min (Typical) |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Workflow Diagram:
LC-MS/MS Analysis of this compound in Biological Matrices
Application Note:
This application note describes a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Eupalinolide A, this compound, and hyperoside in rat plasma.[3] The sample preparation involves a straightforward protein precipitation step, and the analysis is performed using a C18 column with an isocratic mobile phase.[3] The mass spectrometric detection is carried out in the multiple-reaction monitoring (MRM) mode, providing high selectivity and sensitivity.[3]
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes. The supernatant is collected and injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple-Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Specific precursor/product ion pair would be determined during method development (e.g., [M+H]+ → fragment ion)
-
Internal Standard (Lysionotin): As described in the reference literature.[3]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
-
Data Presentation:
| Parameter | This compound (EB) | Eupalinolide A (EA) | Hyperoside (HYP) |
| Linearity Range (ng/mL) | 1.98 - 990[3] | 1.28 - 640[3] | 2.00 - 1000[3] |
| Intra-day Precision (%) | < 10.25[3] | < 10.25[3] | < 10.25[3] |
| Inter-day Precision (%) | < 10.25[3] | < 10.25[3] | < 10.25[3] |
| Accuracy (%) | 89.16 - 110.63[3] | 89.16 - 110.63[3] | 89.16 - 110.63[3] |
| Extraction Recovery (%) | > 88.75[3] | > 88.75[3] | > 88.75[3] |
Workflow Diagram:
References
- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Eupalinolide B-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing western blot analysis to investigate the cellular effects of Eupalinolide B, a natural compound with demonstrated anti-cancer properties. The protocols outlined below detail the methodology for cell treatment, protein extraction, and immunoblotting to assess changes in key signaling pathways affected by this compound.
Introduction
This compound is a sesquiterpene lactone that has been shown to inhibit the proliferation of various cancer cells, including those of the pancreas, liver, and larynx.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, ferroptosis, and potentially cuproptosis, as well as the modulation of critical cellular signaling pathways.[1][2][4] Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the expression levels of specific proteins involved in these processes. This document provides detailed protocols and data presentation guidelines for studying the impact of this compound on treated cells.
Key Signaling Pathways Modulated by this compound
This compound has been reported to influence several key signaling pathways implicated in cancer progression:
-
Apoptosis Induction: this compound can induce programmed cell death in cancer cells.[1][5] Western blot analysis can be used to detect changes in the expression of apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.[2][6]
-
ROS-ER-JNK Pathway: In hepatic carcinoma cells, this compound has been shown to induce ferroptosis and activate the ROS-ER-JNK signaling pathway.[2][7] This can be assessed by examining the phosphorylation status of JNK.
-
NF-κB Signaling Pathway: this compound has been observed to inhibit the nuclear factor-κB (NF-κB) signaling pathway, which is crucial for inflammation and cell survival.[8] This can be monitored by measuring the protein levels of phospho-IκBα, IκBα, phospho-NF-κB p65, and NF-κB p65.[8]
-
STAT3 Signaling Pathway: Eupalinolide J, a related compound, has been shown to suppress cancer cell growth by targeting the STAT3 signaling pathway.[9][10] Western blot can be used to measure the levels of p-STAT3 and STAT3.[9]
-
AMPK/mTOR/SCD1 Signaling: Eupalinolide A, another related compound, has been found to induce ferroptosis and apoptosis in non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway.[11][12]
Quantitative Data Summary
The following table summarizes the expected changes in protein expression in cancer cells treated with this compound, based on published literature. This table can serve as a reference for expected outcomes in western blot experiments.
| Target Protein | Signaling Pathway | Expected Change with this compound Treatment | Cell Type |
| Cleaved Caspase-3 | Apoptosis | Increased | Hepatic Carcinoma[2] |
| Cleaved PARP | Apoptosis | Increased | Hepatic Carcinoma[2] |
| HO-1 | Ferroptosis / ER Stress | Increased | Hepatic Carcinoma[2] |
| p-JNK | ROS-ER-JNK | Increased | Pancreatic Cancer[1] |
| p-IκBα | NF-κB | Decreased | Raw264.7 cells[8] |
| p-NF-κB p65 | NF-κB | Decreased | Raw264.7 cells[8] |
| H3K9me1 | Epigenetic Regulation | Increased | Laryngeal Cancer[3] |
| H3K9me2 | Epigenetic Regulation | Increased | Laryngeal Cancer[3] |
| N-cadherin | Epithelial-Mesenchymal Transition | Decreased | Laryngeal Cancer[3] |
| E-cadherin | Epithelial-Mesenchymal Transition | Increased | Laryngeal Cancer[3] |
| p-STAT3 | STAT3 Signaling | Decreased (with Eupalinolide J) | U251, MDA-MB-231 cells[9] |
| STAT3 | STAT3 Signaling | Decreased (with Eupalinolide J) | U251, MDA-MB-231 cells[9] |
| MMP-2 | Metastasis | Decreased (with Eupalinolide J) | U251, MDA-MB-231 cells[9] |
| MMP-9 | Metastasis | Decreased (with Eupalinolide J) | U251, MDA-MB-231 cells[9] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cancer cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, SMMC-7721, HCCLM3, TU212)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates or other suitable culture vessels
Procedure:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 6, 12, 24 µM). A vehicle control (DMSO) should be included.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Proceed immediately to protein extraction.
Protein Extraction
This protocol outlines the steps for lysing the cells and extracting total protein.
Materials:
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well of the 6-well plate (e.g., 100-200 µL).
-
Use a cell scraper to scrape the cells off the surface of the well in the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new, clean microcentrifuge tube.
-
Determine the protein concentration using a protein assay such as the Bradford or BCA assay.
-
Store the protein samples at -80°C until use.
Western Blot Analysis
This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins with specific antibodies.
Materials:
-
Protein samples
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein samples with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical western blot workflow.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for western blot analysis.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Eupalinolide B-Induced Apoptosis Detection by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a natural sesquiterpene lactone, has demonstrated significant anti-cancer properties by inhibiting cell proliferation in various cancer cell lines.[1] A key mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. This document provides a detailed protocol for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Additionally, it summarizes key quantitative data on its efficacy and illustrates the putative signaling pathway involved in its apoptotic action.
Mechanism of Action
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms. A primary mode of action involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic pathways.[2][3] Furthermore, studies suggest that this compound can disrupt copper homeostasis, contributing to its cytotoxic effects.[2][3] The culmination of these cellular insults is the activation of downstream apoptotic cascades, leading to controlled cell death. While the complete signaling network is still under investigation, a proposed pathway highlights the central role of ROS in initiating the apoptotic process.
Quantitative Data Summary
The inhibitory effect of this compound on cell proliferation has been quantified across various laryngeal cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined as follows:
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Data sourced from a study on the anti-cancer effects of this compound on laryngeal cancer cells.[1]
Experimental Protocols
Flow Cytometry Protocol for Apoptosis Assay using Annexin V and Propidium Iodide
This protocol outlines the steps for staining cells treated with this compound with Annexin V-FITC and Propidium Iodide (PI) to detect and quantify apoptosis by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., TU212, PANC-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours to allow for cell adherence.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Following treatment, collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant from the previous step.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Set up the flow cytometer to detect FITC fluorescence (typically on the FL1 channel) and PI fluorescence (typically on the FL2 or FL3 channel).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Workflow for this compound apoptosis assay using flow cytometry.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eupalinolide B in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties across various malignancies. These application notes provide a comprehensive overview of its effects on lung cancer cell lines, summarizing key quantitative data and detailing experimental protocols for its investigation. The information presented is intended to facilitate further research into the therapeutic potential of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
While this compound has shown potent anti-proliferative activity against the A549 non-small cell lung cancer cell line, specific IC50 values are not consistently reported in the available literature. However, its cytotoxicity has been quantified in several laryngeal cancer cell lines, which are provided below for reference.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| TU686 | Laryngeal Cancer | 6.73 | [1][2] |
| TU212 | Laryngeal Cancer | 1.03 | [1][2] |
| M4e | Laryngeal Cancer | 3.12 | [1][2] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1][2] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1][2] |
| LCC | Laryngeal Cancer | 4.20 | [1][2] |
Table 2: Effects of the Related Compound Eupalinolide A on Lung Cancer Cell Lines
Eupalinolide A, a closely related sesquiterpene lactone, has been studied in more detail in lung cancer cell lines. The following data from A549 and H1299 cells provide insight into the potential effects of this compound.
| Cell Line | Parameter | Treatment Effect | Baseline | Treated | Citation |
| A549 | Apoptosis Rate | Increased | 1.79% | 47.29% | [3][4][5] |
| H1299 | Apoptosis Rate | Increased | 4.66% | 44.43% | [3][4][5] |
| A549 | G2/M Phase Arrest | Increased | 2.91% | 21.99% | [3][4][5] |
| H1299 | G2/M Phase Arrest | Increased | 8.22% | 18.91% | [3][4][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in KRAS-mutant non-small cell lung cancer and a general experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Eupalinolide B: A Promising Therapeutic Agent in Pancreatic Cancer Research Models
Application Notes & Protocols for Researchers
Introduction
Pancreatic cancer remains one of the most lethal malignancies with limited effective therapeutic options. Emerging research has identified Eupalinolide B (EB), a natural compound extracted from Eupatorium lindleyanum DC, as a potential anti-cancer agent.[1][2] This document provides detailed application notes and experimental protocols based on recent findings for the use of this compound in pancreatic cancer research models. The focus is on its mechanism of action, including the induction of reactive oxygen species (ROS) and potential cuproptosis, both alone and in synergy with other agents.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on pancreatic cancer cell lines.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Key Findings | Reference |
| PANC-1 | This compound | Significant inhibition of cell viability. | [2] |
| MiaPaCa-2 | This compound | Demonstrated marked cytotoxicity. | [2] |
| Normal Pancreatic Cells | This compound | Less cytotoxic compared to cancer cell lines. | [2] |
Table 2: Synergistic Effects of this compound with Elesclomol (ES)
| Cell Line | Treatment | Key Findings | Reference |
| Pancreatic Cancer Cells | 5 µM this compound + 50 nM Elesclomol | Significant enhancement of ES-induced cell death. | [2] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily involving the generation of reactive oxygen species (ROS) and the dysregulation of copper homeostasis, potentially leading to cuproptosis.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer research.
Cell Viability Assay (CCK-8)
This protocol is designed to determine the cytotoxic effects of this compound on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Elesclomol (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
For synergistic studies, prepare a combination of 5 µM this compound and 50 nM Elesclomol.[2]
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Pancreatic cancer cells (e.g., PANC-1)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline, PBS with DMSO)
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 pancreatic cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (intraperitoneally or orally, based on formulation) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for Ki-67).[1][2]
Apoptosis, Migration, and Proliferation Assays
Standard cellular and molecular biology techniques can be employed to further characterize the effects of this compound.
-
Apoptosis Assay: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Cell Proliferation Assay: Perform a colony formation assay to assess the long-term proliferative capacity of cells treated with this compound.
-
Migration and Invasion Assays: Utilize Transwell assays (with or without Matrigel coating) to evaluate the effect of this compound on the migratory and invasive potential of pancreatic cancer cells.[1][2]
This compound demonstrates significant anti-cancer activity against pancreatic cancer models both in vitro and in vivo.[1][2] Its unique mechanism of action, involving the induction of ROS and potential cuproptosis, presents a novel therapeutic strategy.[1][2] Further investigation into its clinical potential, both as a monotherapy and in combination with other agents like elesclomol, is warranted. The protocols and data presented here provide a framework for researchers to explore the therapeutic utility of this compound in pancreatic cancer.
References
Application Notes and Protocols for Developing a Lung Metastasis Model with Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a primary contributor to cancer-related mortality, with the lungs being a frequent site for secondary tumor formation. The development of robust preclinical models to investigate anti-metastatic therapies is crucial for advancing cancer treatment. Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated anti-cancer properties, including the inhibition of cell viability, proliferation, migration, and invasion in various cancer types.[1][2] Recent studies suggest its potential to modulate key signaling pathways involved in cancer progression, such as those involving reactive oxygen species (ROS) and cellular stress responses.[1]
These application notes provide a comprehensive guide for utilizing this compound in the development of a lung metastasis model. Detailed protocols for in vitro and in vivo assays are presented to assess the anti-metastatic potential of this compound, along with insights into its potential mechanisms of action. While direct quantitative data for this compound in lung cancer cell lines is emerging, data from related compounds and other cancer types provide a strong rationale for its investigation in this context.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and related compounds on cancer cell migration and invasion.
Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion by this compound and Related Compounds
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | TU212 (Laryngeal Cancer) | Migration Assay | Concentration-dependent | Significant inhibition of cell migration | [3] |
| This compound | Pancreatic Cancer Cells | Transwell Assay | Not specified | Suppression of migration and invasion | [1] |
| Eupalinolide A | A549 (Non-Small Cell Lung Cancer) | Transwell Migration Assay | Concentration-dependent | Reduction in cell migration | [4] |
| Eupalinolide A | H1299 (Non-Small Cell Lung Cancer) | Transwell Migration Assay | Concentration-dependent | Reduction in cell migration | [4] |
| Eupalinolide J | U251 (Glioblastoma) | Transwell Migration & Invasion | 1.25 µM, 2.5 µM | Dose-dependent inhibition | [5][6] |
| Eupalinolide J | MDA-MB-231 (Breast Cancer) | Transwell Migration & Invasion | 1.25 µM, 2.5 µM | Dose-dependent inhibition | [5][6] |
Table 2: In Vivo Inhibition of Metastasis by this compound and Related Compounds
| Compound | Cancer Model | Administration | Result | Reference |
| This compound | Laryngeal Cancer Xenograft | Not specified | Significantly suppressed tumor growth | [2] |
| Eupalinolide J | Breast Cancer Lung Metastasis Model | Not specified | Effectively inhibited cancer cell metastasis | [6] |
Signaling Pathways Modulated by this compound and Related Compounds
This compound and its analogs have been shown to influence several signaling pathways critical to cancer progression and metastasis.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299).
-
Materials:
-
NSCLC cell lines (A549, H1299)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound
-
MTT reagent
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[7]
-
Treat cells with various concentrations of this compound for 48 hours.[7]
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.[7]
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 550 nm using a microplate reader.[7]
-
2. Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive capabilities of NSCLC cells.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Crystal violet stain
-
-
Procedure:
-
For the invasion assay, coat the upper chamber of the transwell inserts with Matrigel. The migration assay does not require this coating.[5]
-
Seed 1 x 10⁵ cells in serum-free medium into the upper chamber.[5]
-
Add medium with 10% FBS to the lower chamber.[5]
-
Incubate for 12-24 hours at 37°C.[5]
-
Remove non-migrated/invaded cells from the upper chamber with a cotton swab.
-
Fix the cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[5]
-
Count the stained cells in five random fields under a microscope.[5]
-
In Vivo Lung Metastasis Model
This protocol describes the establishment of an experimental lung metastasis model in mice to evaluate the in vivo efficacy of this compound.
-
Materials:
-
6-week-old female immunodeficient mice (e.g., BALB/c nude or SCID)
-
Luciferase-expressing NSCLC cells (e.g., A549-luc)
-
This compound
-
Sterile PBS
-
-
Procedure:
-
Inject 5 x 10⁵ to 1 x 10⁶ luciferase-expressing NSCLC cells suspended in 100 µL of sterile PBS into the lateral tail vein of the mice.[8]
-
Monitor tumor cell dissemination and growth weekly using an in vivo imaging system.[8]
-
Begin treatment with this compound (intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Monitor mouse body weight and general health throughout the experiment.[8]
-
At the end of the study (e.g., 4-6 weeks), sacrifice the mice and harvest the lungs.
-
Quantify metastatic burden by ex vivo imaging of the lungs and/or by counting metastatic nodules on the lung surface.
-
Fix lungs in 10% neutral buffered formalin for histological analysis (H&E staining).[9]
-
Conclusion
This compound presents a promising avenue for the development of novel anti-metastatic therapies for lung cancer. The protocols and data presented in these application notes provide a framework for researchers to investigate its efficacy and mechanisms of action. Further studies are warranted to establish specific dose-responses and to fully elucidate the signaling pathways modulated by this compound in non-small cell lung cancer.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRAS1 knockdown reduces A549 cells migration and invasion through downregulation of FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of highly metastatic KRAS mutant lung cancer cell sublines in long-term three-dimensional low attachment cultures | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Eupalinolide B solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Eupalinolide B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
A1: this compound is a sesquiterpenoid lactone isolated from Eupatorium lindleyanum. It is investigated for its potential therapeutic effects in various areas, including oncology and inflammatory diseases. Research has shown its activity against pancreatic, laryngeal, and hepatic cancer cells.[1][2][3] Its mechanisms of action involve the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of several signaling pathways.[1][2]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5][6]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: DMSO is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[7] It is reported to have a solubility of up to 60 mg/mL in DMSO.[7]
Q4: Are there established formulations for in vivo studies with this compound?
A4: Yes, a common formulation for in vivo administration of this compound consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This formulation has been shown to solubilize this compound at a concentration of 2 mg/mL.[7]
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
-
Solution 1: Verify Solvent Choice. Ensure you are using a recommended solvent such as DMSO for initial stock solutions. For aqueous-based buffers for in vitro assays, ensure the final concentration of the organic solvent (like DMSO) is low and does not affect the experimental system.
-
Solution 2: Increase Temperature. Gentle warming of the solution can aid in the dissolution of this compound.
-
Solution 3: Sonication. Using an ultrasonic bath can help to disperse the compound and facilitate dissolution.[7]
-
Solution 4: Check Compound Purity. Impurities in the this compound sample can sometimes affect its solubility. Ensure you are using a high-purity compound.
Issue: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.
-
Solution 1: Optimize Final Solvent Concentration. The final concentration of DMSO in your aqueous buffer should be kept as low as possible, typically below 1%, to maintain the solubility of this compound and minimize solvent-induced artifacts in biological assays.
-
Solution 2: Use a Surfactant. For in vivo formulations or certain in vitro experiments, the inclusion of a surfactant like Tween 80 can help to maintain the solubility of this compound in aqueous solutions.[7]
-
Solution 3: Prepare Fresh Dilutions. It is recommended to prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the risk of precipitation over time.
Quantitative Solubility Data
| Solvent/Formulation | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 | 129.73 | Sonication is recommended to aid dissolution.[7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 4.32 | A common formulation for in vivo experiments.[7] |
| Methanol | Soluble | - | Quantitative data not available.[4] |
| Ethanol | Soluble | - | Quantitative data not available.[4] |
| Chloroform | Soluble | - | Quantitative data not available.[4][5] |
| Dichloromethane | Soluble | - | Quantitative data not available.[4][5] |
| Ethyl Acetate | Soluble | - | Quantitative data not available.[4][5] |
| Acetone | Soluble | - | Quantitative data not available.[4][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.625 mg of this compound (Molecular Weight: 462.49 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly to dissolve the this compound. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol for Preparation of this compound In Vivo Formulation (2 mg/mL)
-
Materials:
-
This compound (purity >98%)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). To do this, dissolve 20 mg of this compound in 1 mL of DMSO.
-
In a sterile conical tube, add the required volume of the this compound stock solution. To prepare 1 mL of the final 2 mg/mL formulation, you will need 100 µL of the 20 mg/mL stock solution (which constitutes 10% of the final volume).
-
Add 400 µL of PEG300 (40% of the final volume) to the conical tube. Vortex thoroughly to mix.
-
Add 50 µL of Tween 80 (5% of the final volume) to the mixture. Vortex again to ensure a homogenous solution.
-
Finally, add 450 µL of sterile saline (45% of the final volume) to the tube.
-
Vortex the final solution until it is clear and homogenous. This formulation should be prepared fresh before each in vivo experiment.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 877822-40-7 [chemicalbook.com]
- 5. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound CAS#: 877822-40-7 [amp.chemicalbook.com]
- 7. This compound | TargetMol [targetmol.com]
improving Eupalinolide B stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Eupalinolide B in cell culture media. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive features?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1] Its chemical structure contains several functional groups that can influence its stability, most notably an α,β-unsaturated γ-lactone ring. This lactone ring is susceptible to hydrolysis, especially under neutral to basic pH conditions, which are typical of cell culture media (pH 7.2-7.4).
Q2: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is widely used in in vitro studies as it can dissolve a wide range of organic compounds and is generally well-tolerated by most cell lines at low concentrations (<0.5%).
Stock Solution Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
Q3: What is the expected stability of this compound in cell culture media?
Q4: What are the potential degradation products of this compound in cell culture media?
The primary degradation pathway for this compound in aqueous, neutral to slightly alkaline environments like cell culture media is likely the hydrolysis of the γ-lactone ring. This would result in the formation of a corresponding γ-hydroxy carboxylic acid, which is generally more polar and may have different biological activity compared to the parent compound. Other potential degradation pathways could involve reactions with components of the cell culture medium or enzymatic degradation by cellular enzymes if the compound is cell-permeable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound: The compound may be degrading in the cell culture medium during the course of the experiment. | - Prepare fresh dilutions of this compound in media for each experiment. - Minimize the incubation time of the compound with the media before adding to the cells. - Perform a time-course experiment to assess if the biological effect diminishes over time, which could indicate compound instability. - Consider conducting a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Precipitation of this compound: The final concentration of this compound in the cell culture medium may exceed its solubility, leading to precipitation. | - Visually inspect the media for any precipitate after adding the this compound stock solution. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to maintain solubility and minimize solvent-induced toxicity. - If precipitation is observed, consider lowering the final concentration of this compound or using a solubilizing agent (see Q5 in FAQs). | |
| High variability between replicate wells or experiments | Inconsistent compound concentration: This could be due to poor mixing, precipitation, or degradation. | - Ensure the this compound stock solution is completely thawed and vortexed gently before each use. - When diluting in media, mix thoroughly by gentle pipetting or inversion. - Prepare a master mix of the final this compound concentration in the medium to add to all replicate wells, rather than adding the stock solution to individual wells. |
| Increased cell death in vehicle control wells | DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | - Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and as low as possible (typically below 0.5%, and ideally below 0.1%). - Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM + 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the working solution (e.g., 1 mL), and store it at -80°C until analysis.
-
Incubate the remaining working solution: Place the rest of the working solution in a sterile, capped tube in a 37°C, 5% CO2 incubator.
-
Collect samples at different time points: At regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots (e.g., 1 mL) of the incubated solution and store them at -80°C.
-
Sample preparation for HPLC: Before analysis, thaw all samples. To precipitate proteins from the serum in the medium, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample). Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a known volume of the initial mobile phase.
-
HPLC analysis: Inject the prepared samples onto the HPLC system. Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile, both with 0.1% formic acid) to separate this compound from its potential degradation products. Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Data analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½) of the compound in your specific cell culture medium.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%). Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability versus the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Putative degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
optimizing Eupalinolide B concentration for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B in long-term studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Question: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
Answer: Precipitation of this compound in aqueous culture medium can occur due to its limited water solubility. Here are the steps to troubleshoot this issue:
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.
-
Stock Solution Check: Before adding to the medium, visually inspect your stock solution for any signs of precipitation. If crystals are present, gently warm the solution and sonicate to redissolve the compound completely.[1]
-
Preparation Method: When diluting the stock solution, add it to the medium drop-wise while gently vortexing or swirling the tube to ensure rapid and even dispersion. Avoid adding the stock solution as a single large volume.
-
Solubility Limits: You may be exceeding the solubility limit of this compound in your specific culture medium. Consider performing a solubility test in your basal medium to determine the maximum achievable concentration without precipitation.
-
Alternative Solvents: While DMSO is common, for certain in-vivo or sensitive in-vitro models, formulations involving PEG300, Tween 80, and saline have been used and might offer better solubility.[1]
Question: My cells are showing high levels of cytotoxicity even at concentrations reported to be safe in the literature. What could be the cause?
Answer: Unexpectedly high cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The reported IC50 values can range from approximately 1.03 µM in TU212 laryngeal cancer cells to 9.07 µM in Hep-2 cells.[2] Your specific cell line may be more sensitive. It is crucial to perform a dose-response experiment to determine the IC50 for your cell line.
-
Solvent Toxicity: As mentioned, the final concentration of the solvent (DMSO) can be cytotoxic. Prepare a vehicle control (medium with the same final concentration of DMSO but without this compound) to distinguish between compound-induced and solvent-induced cytotoxicity.
-
Compound Degradation: Improper storage of this compound stock solutions can lead to degradation into potentially more toxic byproducts. Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 1 year).[1]
-
Contamination: Chemical or biological contamination in your cell culture can stress cells, making them more susceptible to the effects of the compound.[3] Regularly check your cultures for any signs of contamination.[4]
Question: I am observing significant variability and inconsistent results between my long-term experiments. How can I improve reproducibility?
Answer: Inconsistency in long-term studies can be minimized by controlling several variables:
-
Stock Solution Consistency: Prepare a large, single batch of the this compound stock solution. Aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers. High-passage-number cells can undergo phenotypic and genotypic drift, leading to altered drug responses.
-
Compound Stability in Medium: this compound's stability in culture medium at 37°C over several days should be assessed. The compound may degrade, leading to a decrease in the effective concentration over time. Consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) for long-term experiments.
-
Standardized Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and assay procedures, are strictly standardized across all experiments.
Frequently Asked Questions (FAQs)
Question: What is the recommended solvent for dissolving this compound?
Answer: this compound is soluble in organic solvents such as DMSO, methanol, ethanol, chloroform, and acetone.[6] For cell culture experiments, DMSO is the most commonly used solvent. A stock solution of 40 mM in DMSO has been successfully used in studies with hepatic carcinoma cells.[7] It is highly soluble in DMSO, reaching up to 60 mg/mL (129.73 mM).[1]
Question: How should I prepare and store this compound stock solutions?
Answer: To prepare a stock solution, dissolve the this compound powder in high-purity DMSO. Sonication is recommended to ensure it is fully dissolved.[1]
-
Powder: Store the lyophilized powder at -20°C for up to 3 years, keeping it desiccated and away from direct sunlight.[1][5]
-
In Solvent: Store stock solutions (e.g., in DMSO) at -80°C for up to 1 year.[1] It's best practice to aliquot the solution into single-use volumes to prevent multiple freeze-thaw cycles.[5]
Question: What is a typical starting concentration range for in-vitro experiments?
Answer: The effective concentration of this compound is cell-type dependent. Based on published data, a good starting range for initial dose-response studies is between 1 µM and 25 µM. For example, in studies on hepatic carcinoma cells, concentrations of 6 µM, 12 µM, and 24 µM were used.[7] In laryngeal cancer cells, IC50 values ranged from 1.03 µM to 9.07 µM.[2]
Question: What are the known signaling pathways affected by this compound?
Answer: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, migration, and cell death. These include:
-
ROS-ER-JNK Pathway: It can induce the production of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) stress, leading to activation of the JNK signaling pathway, which inhibits cell migration.[7]
-
Ferroptosis: It can induce ferroptosis, an iron-dependent form of cell death, in hepatic carcinoma cells, partly by increasing the expression of HO-1.[7]
-
GSK-3β/β-catenin Pathway: this compound has shown neuroprotective effects by regulating the GSK-3β/β-catenin pathway.[8]
-
STAT3 and Akt Pathways: Other related Eupalinolide compounds have been reported to inhibit cancer metastasis by targeting STAT3 and Akt signaling.[9]
-
MAPK Pathway: The compound's molecular action can involve the modulation of the MAPK pathway, particularly the activation of JNK isoforms.[10]
Data Presentation
Table 1: Solubility & Storage of this compound
| Parameter | Details | Source(s) |
| Solvents | DMSO, Methanol, Ethanol, Chloroform, Acetone | [6] |
| Solubility in DMSO | 60 mg/mL (129.73 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years (desiccated) | [1][5] |
| Storage (In Solvent) | -80°C for up to 1 year (aliquoted) | [1] |
Table 2: Reported In-Vitro Effective Concentrations & IC50 Values of this compound
| Cell Lines | Cancer Type | Concentration Range / IC50 | Duration | Observed Effects | Source(s) |
| SMMC-7721, HCCLM3 | Hepatic Carcinoma | 6, 12, 24 µM | 48 h | Inhibition of proliferation and migration, induction of ferroptosis | [7] |
| TU212 | Laryngeal Cancer | IC50 = 1.03 µM | - | Inhibition of proliferation | [2] |
| AMC-HN-8 | Laryngeal Cancer | IC50 = 2.13 µM | - | Inhibition of proliferation | [2] |
| M4e | Laryngeal Cancer | IC50 = 3.12 µM | - | Inhibition of proliferation | [2] |
| LCC | Laryngeal Cancer | IC50 = 4.20 µM | - | Inhibition of proliferation | [2] |
| TU686 | Laryngeal Cancer | IC50 = 6.73 µM | - | Inhibition of proliferation | [2] |
| Hep-2 | Laryngeal Cancer | IC50 = 9.07 µM | - | Inhibition of proliferation | [2] |
| PANC-1, MiaPaCa-2 | Pancreatic Cancer | - | - | Inhibition of cell viability, proliferation, migration, and invasion | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 40 mM)
-
Calculate Mass: Based on the molecular weight of this compound (462.49 g/mol ), calculate the mass required for your desired volume and concentration. For 1 mL of a 40 mM stock, you would need 1.85 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved.[1]
-
Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contaminants.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1][5]
Protocol 2: Determining Optimal Working Concentration (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete culture medium. A typical range might start from 50 µM down to 0.1 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubate: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), which should be consistent for your experiments.[7][12][13]
-
Assess Viability: Use a cell viability assay, such as MTT or CCK-8, to measure the metabolic activity of the cells in each well.[7][13]
-
Analyze Data: Plot the cell viability (%) against the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. adooq.com [adooq.com]
- 6. This compound | 877822-40-7 [chemicalbook.com]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 13. spandidos-publications.com [spandidos-publications.com]
troubleshooting inconsistent results with Eupalinolide B
Welcome to the technical support center for Eupalinolide B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For long-term storage, the powder form is stable for up to three years at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is stable for up to one year, though some suppliers recommend using it within six months.[2][3] It is crucial to protect the compound from direct sunlight and moisture.[2] To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: I am observing a different IC50 value for this compound in my cell line compared to published data. Why could this be?
A2: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Specificity: this compound's cytotoxic effects vary significantly across different cancer cell lines. For example, the IC50 has been reported as 1.03 µM in TU212 laryngeal cancer cells and 9.07 µM in Hep-2 cells.[4]
-
Assay Conditions: The duration of drug exposure (e.g., 24, 48, or 72 hours), cell seeding density, and the type of viability assay used (e.g., MTT, CCK8) can all influence the calculated IC50 value.
-
Compound Solubility: Poor solubility of this compound in aqueous cell culture media can lead to precipitation and a lower effective concentration, resulting in an apparently higher IC50. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all experiments. Sonication is recommended when preparing dilutions.[2]
-
Cell Culture Conditions: Factors like passage number, confluency, and media composition can alter the metabolic state of cells and their sensitivity to treatment.
Q3: What is the primary mechanism of action for this compound? My results seem to point towards different cellular effects.
A3: this compound has a complex mechanism of action and affects multiple signaling pathways, which can lead to seemingly inconsistent results depending on the cell type and experimental context.[3] Key reported mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): A common effect observed across multiple studies is the elevation of intracellular ROS levels.[1][5][6] This oxidative stress can trigger downstream events like ER stress and activation of the JNK signaling pathway.[1]
-
Disruption of Metal Homeostasis: Recent studies show this compound disrupts copper homeostasis and can induce cuproptosis, a form of copper-dependent cell death.[5][6] It has also been linked to the induction of ferroptosis.[1]
-
Modulation of Signaling Pathways: It has been shown to inhibit the NF-κB and MAPK signaling pathways[3][7] and target enzymes like UBE2D3[8] and LSD1.[4] In some contexts, it activates the JNK pathway.[5] The dominant mechanism can be cell-type dependent. For instance, in pancreatic cancer, its effect is strongly linked to ROS generation and cuproptosis[5], while in hepatic carcinoma, it has been shown to induce ferroptosis and affect migration via the ROS-ER-JNK pathway.[1]
Troubleshooting Inconsistent Results
This guide provides a structured approach to diagnosing and resolving common issues.
Issue 1: Low or No Biological Activity Observed
-
Possible Cause: Compound degradation or poor solubility.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a new stock solution of this compound in high-quality, anhydrous DMSO.
-
Ensure Solubilization: Use sonication to fully dissolve the compound in DMSO before making further dilutions in aqueous media.[2]
-
Verify Final Concentration: Check your calculations and ensure the final DMSO concentration in the culture medium is non-toxic to your cells (e.g., <0.5%).
-
Check Storage: Confirm that your stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[3]
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent dosing, cell handling, or compound precipitation.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure uniform cell numbers and distribution across all wells or plates. Avoid edge effects in multi-well plates.
-
Precipitation Check: When adding the compound to media, add it dropwise while vortexing to prevent precipitation. Visually inspect the media for any signs of precipitation.
-
Consistent Incubation Times: Use a precise timer for treatment durations.
-
Homogenize Reagents: Thoroughly mix all reagents and cell suspensions before dispensing.
-
Issue 3: Results Are Not Reproducible Across Different Days
-
Possible Cause: Changes in cell culture conditions or reagent stability.
-
Troubleshooting Steps:
-
Monitor Cell Health: Regularly check cells for consistent morphology and growth rates. Use cells within a consistent and limited range of passage numbers.
-
Use Aliquoted Stocks: Use a fresh aliquot of this compound stock solution for each experiment to rule out degradation from repeated handling.
-
Control for Media and Serum: Use the same lot of media and fetal bovine serum (FBS) for a set of related experiments, as lot-to-lot variability can impact cell behavior.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SMMC-7721 | Hepatic Carcinoma | 6 - 24 (range) | 24 - 72 | [3] |
| HCCLM3 | Hepatic Carcinoma | 6 - 24 (range) | 24 - 72 | [3] |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | [4] |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | [4] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [4] |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | [4] |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [4] |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [4] |
| MiaPaCa-2 | Pancreatic Cancer | < 10 | 24 | [3] |
| PANC-1 | Pancreatic Cancer | < 10 | 24 | [3] |
| PL-45 | Pancreatic Cancer | < 10 | 24 | [3] |
Note: IC50 values are highly dependent on experimental conditions and should be considered as a guide.
Visualizations and Workflows
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Diagram 2: Known Signaling Pathways of this compound
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B In Vitro Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eupalinolide B in in vitro experiments. The information is designed to address specific issues that may arise during experimentation, with a focus on potential off-target effects and mechanistic complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe significant cytotoxicity with this compound in our cancer cell line, but the pattern of cell death is unclear. How can we determine the mechanism of cell death?
A1: this compound has been shown to induce multiple forms of cell death, including apoptosis, ferroptosis, and potentially cuproptosis. To dissect the specific mechanism in your cell line, a multi-pronged approach is recommended.
-
Apoptosis: Assess for markers of apoptosis such as caspase activation (e.g., cleaved caspase-3), PARP cleavage via western blot, or Annexin V/Propidium Iodide staining by flow cytometry.
-
Ferroptosis: This iron-dependent form of cell death is characterized by lipid peroxidation. You can measure lipid ROS using probes like C11-BODIPY™ 581/591 and assess the expression of key regulators like GPX4 and ACSL4.
-
Cuproptosis: This is a more recently described form of copper-dependent cell death. While specific in vitro assays are still being optimized, monitoring cellular copper levels and the expression of proteins involved in copper homeostasis, such as FDX1, can provide initial insights.
-
Reactive Oxygen Species (ROS): Since this compound is a known ROS inducer, quantifying total cellular ROS levels using probes like DCFDA can help determine if oxidative stress is a primary driver of cytotoxicity.
Troubleshooting Tip: If you observe broad-spectrum cytotoxicity, consider that multiple cell death pathways may be activated simultaneously. Utilizing specific inhibitors for each pathway (e.g., Z-VAD-FMK for pan-caspase inhibition, Ferrostatin-1 for ferroptosis) can help to elucidate the dominant mechanism.
Q2: Our experiments show this compound affects the MAPK signaling pathway, but the results are inconsistent with expected outcomes. Why might this be?
A2: this compound's modulation of the MAPK pathway can be cell-type specific. In pancreatic cancer cells, for instance, this compound specifically activates JNK, with no significant changes to ERK or p38 MAPK phosphorylation. However, it's crucial to note that inhibition of the JNK pathway did not fully rescue cells from this compound-induced death, suggesting that this may not be the primary cytotoxic mechanism and that other parallel pathways are involved.
Troubleshooting Steps:
-
Confirm Specificity: When performing western blots, ensure you are probing for the phosphorylated (active) forms of JNK, ERK, and p38, and normalizing to the total protein levels.
-
Functional Assays: To determine the functional relevance of JNK activation, use a specific JNK inhibitor like SP600125 prior to this compound treatment and assess cell viability. If cell death is not significantly reduced, this suggests JNK activation is an off-target or parallel effect rather than the primary mechanism of action.
-
Investigate Upstream Activators: The activation of JNK is often linked to cellular stress, including ROS and endoplasmic reticulum (ER) stress. In hepatic carcinoma cells, this compound has been shown to activate a ROS-ER-JNK axis. Consider assessing markers of ER stress (e.g., CHOP, BiP) to see if this upstream pathway is activated in your system.
Q3: We are investigating the anti-inflammatory properties of this compound and see an effect on cytokine production, but the mechanism is unclear. What is the likely target?
A3: this compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This inhibition is achieved by preventing the ubiquitination and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the p65 subunit of NF-κB is not translocated to the nucleus to initiate the transcription of pro-inflammatory cytokines.
Experimental Verification:
-
Western Blot: Treat macrophage cell lines (e.g., RAW 264.7) with a pro-inflammatory stimulus like LPS, with and without this compound. Probe for phosphorylated and total levels of IκBα and p65. You should expect to see a decrease in the phosphorylation of these proteins with this compound treatment.
-
Immunofluorescence: Stain for the p65 subunit to visualize its cellular localization. In untreated, stimulated cells, p65 will be in the nucleus. With this compound co-treatment, p65 should remain in the cytoplasm.
-
qPCR/ELISA: Measure the mRNA and protein levels of NF-κB target genes, such as TNF-α, IL-6, and IL-1β, to confirm that the pathway inhibition is functionally suppressing cytokine production.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Laryngeal Cancer Cells
| Cell Line | IC₅₀ (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Data from reference
Table 2: Effect of this compound on Hepatic Carcinoma Cell Migration
| Cell Line | This compound Concentration (µM) | Decrease in Migration Rate (%) |
| SMMC-7721 | 12 | 38.29 ± 0.49 |
| SMMC-7721 | 24 | 38.48 ± 0.84 |
| HCCLM3 | 12 | 43.83 ± 1.08 |
| HCCLM3 | 24 | 53.22 ± 0.36 |
Data from reference
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Migration Assessment (Transwell Assay)
-
Cell Preparation: Culture cells to ~80% confluency and then serum-starve them overnight.
-
Assay Setup: Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the desired concentration of this compound or vehicle control. Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24-48 hours).
-
Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Visualized Pathways and Workflows
Caption: Key signaling pathways modulated by this compound in vitro.
Caption: Standardized workflow for Western Blot analysis.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
Technical Support Center: Eupalinolide B Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B in animal studies. The focus is on minimizing potential toxicity and ensuring robust and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo toxicity of this compound?
A1: To date, specific quantitative toxicity data for this compound, such as an LD50 (median lethal dose) or MTD (maximum tolerated dose), has not been published in peer-reviewed literature. However, several in vivo studies investigating its anti-cancer properties have reported a lack of "obvious cytotoxicity" or "low global toxicity" at therapeutic doses. For instance, in a study on laryngeal cancer xenograft models, this compound administered at doses that significantly suppressed tumor growth did not cause obvious changes in the weight of the mice, and hematoxylin-eosin staining of major organs (kidneys, liver, heart, lungs, and spleen) showed no apparent cytotoxicity[1]. Another study on pancreatic cancer noted the "low toxicity" of Eupatorium lindleyanum, the plant from which this compound is extracted[2].
Q2: What are the potential mechanisms of this compound-related toxicity?
A2: While specific toxicity mechanisms for this compound are not well-documented, as a sesquiterpene lactone, its toxicity could be related to its alkylating properties, which can lead to non-specific interactions with cellular macromolecules[3]. Sesquiterpene lactones are known to potentially induce oxidative stress and may have genotoxic and embryotoxic effects[3]. The primary therapeutic mechanisms of this compound involve the induction of reactive oxygen species (ROS), ferroptosis, and cuproptosis in cancer cells[2][4]. At higher, non-therapeutic concentrations, these mechanisms could potentially impact healthy tissues.
Q3: How can the toxicity of this compound be minimized in animal studies?
A3: A promising strategy to reduce the toxicity of sesquiterpene lactones, including potentially this compound, is the use of novel drug delivery systems. Liposomal formulations and other nanocarriers have been shown to effectively encapsulate sesquiterpene lactones, which can reduce their systemic toxicity while maintaining or even enhancing their therapeutic effects[5][6][7]. These formulations can improve the solubility and stability of the compound, potentially leading to more targeted delivery and reduced off-target effects[5][8].
Q4: What are the key signaling pathways modulated by this compound that might be relevant to both efficacy and toxicity?
A4: this compound has been shown to modulate several key signaling pathways. Understanding these can help in designing mechanistic studies and interpreting toxicity findings. Key pathways include:
-
NF-κB Signaling: this compound can inhibit the NF-κB signaling pathway, which is crucial for its anti-inflammatory effects.
-
MAPK/JNK Pathway: Modulation of the MAPK pathway, particularly the activation of JNK isoforms, is involved in its anti-cancer effects[2].
-
ROS Generation and Ferroptosis: this compound induces cancer cell death through the generation of reactive oxygen species and the induction of ferroptosis.
-
Cuproptosis: It can also induce a form of copper-dependent cell death known as cuproptosis[2][4].
II. Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - High Dose: The administered dose may be approaching or exceeding the MTD. - Formulation Issues: Poor solubility or precipitation of the compound leading to embolism. - Vehicle Toxicity: The vehicle used to dissolve this compound may have inherent toxicity. | - Conduct a Dose-Ranging Study: Perform a preliminary dose-ranging study to determine the MTD. - Optimize Formulation: Improve the solubility of this compound. Consider using a liposomal or other nano-formulation. - Vehicle Control: Ensure a vehicle-only control group is included to assess the toxicity of the vehicle itself. |
| Significant Weight Loss in Animals (>15-20%) | - Systemic Toxicity: The dose may be causing systemic toxicity, affecting appetite and metabolism. - Gastrointestinal Distress: The compound may be causing irritation to the gastrointestinal tract. | - Reduce the Dose: Lower the dose to a level that is therapeutically effective but better tolerated. - Monitor Food and Water Intake: Quantify daily food and water consumption to assess for anorexia. - Perform Histopathology: At the end of the study, perform a thorough histopathological examination of the GI tract. |
| Inconsistent Anti-Tumor Efficacy | - Poor Bioavailability: The compound may have low oral bioavailability. - Metabolic Instability: this compound may be rapidly metabolized in vivo. - Formulation Inconsistency: Variability in the preparation of the dosing solution. | - Consider Alternative Routes of Administration: If oral bioavailability is low, consider intraperitoneal or intravenous administration. - Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the in vivo half-life and exposure of this compound[9]. - Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the this compound formulation. |
| Signs of Organ-Specific Toxicity (e.g., elevated liver enzymes) | - Hepatotoxicity or Nephrotoxicity: The compound may be causing damage to the liver or kidneys. | - Biochemical Analysis: At the end of the study, collect blood for biochemical analysis of liver (ALT, AST) and kidney (BUN, creatinine) function markers. - Histopathological Examination: Perform detailed histopathology on the liver and kidneys to look for signs of cellular damage. |
III. Data Presentation
As no specific LD50 or MTD values for this compound are currently available, the following table summarizes the qualitative toxicity findings from in vivo studies.
| Animal Model | Dose(s) Administered | Route of Administration | Observed Toxicity | Reference |
| Laryngeal Cancer Xenograft (Mice) | Not specified | Not specified | No obvious changes in body weight; no obvious cytotoxicity in major organs (kidneys, liver, heart, lungs, and spleen) based on H&E staining. | [1] |
| Pancreatic Cancer Xenograft (Mice) | Not specified | Intraperitoneal | The extract from Eupatorium lindleyanum is noted to have low toxicity. | [2] |
IV. Experimental Protocols
A. Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework for determining the acute oral toxicity of this compound.
-
Animals: Use a single sex (preferably females) of a standard rodent species (e.g., Sprague-Dawley rats).
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Provide free access to food and water, except for a brief fasting period before dosing.
-
Dose Selection: Select starting dose levels from the following: 5, 50, 300, and 2000 mg/kg body weight. The choice of the starting dose should be based on any available information on the substance's toxicity.
-
Procedure:
-
Administer the selected starting dose to a group of 3 animals by oral gavage.
-
Observe the animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and body weight.
-
The outcome of the first group determines the dosing for the subsequent group (either a higher or lower dose level).
-
-
Data Collection:
-
Record mortality at 24 hours and at the end of the 14-day observation period.
-
Measure body weight just before dosing and at least weekly thereafter.
-
At the end of the study, perform a gross necropsy on all animals.
-
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
B. Histopathological Analysis of Organ Toxicity
-
Tissue Collection: At the end of the study, euthanize the animals and perform a complete necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.).
-
Fixation: Fix the collected tissues in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 μm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the stained sections under a light microscope to identify any cellular changes, such as necrosis, inflammation, or degeneration.
C. Biochemical Assays for Liver and Kidney Function
-
Blood Collection: At the time of euthanasia, collect blood samples via cardiac puncture into appropriate tubes (e.g., serum separator tubes).
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Analysis: Use a certified clinical chemistry analyzer to measure the levels of the following biomarkers:
-
Liver Function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Kidney Function: Blood urea nitrogen (BUN) and creatinine.
-
-
Data Interpretation: Compare the biomarker levels in the treated groups to the control group to assess potential liver and kidney toxicity.
V. Visualizations
Caption: Workflow for assessing this compound toxicity in animal studies.
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting logic for adverse events in this compound studies.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eupalinolide B Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B and encountering potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound treatment. What are the potential mechanisms of resistance?
A1: While direct resistance mechanisms to this compound are still under investigation, based on its known mechanisms of action, potential resistance could arise from:
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can confer resistance to apoptosis-inducing agents.
-
Enhanced Antioxidant Capacity: Since this compound can induce cell death through the generation of Reactive Oxygen Species (ROS), cancer cells may develop resistance by upregulating antioxidant defense systems (e.g., Nrf2 pathway, increased glutathione levels).[1][2]
-
Changes in Iron and Copper Metabolism: this compound has been shown to induce ferroptosis and cuproptosis, which are iron and copper-dependent cell death mechanisms, respectively.[1][2][3] Alterations in the expression or function of proteins involved in the transport and homeostasis of these metals could lead to resistance.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass the effects of a drug.[4] For this compound, this could involve the upregulation of pathways like PI3K/Akt or MAPK, which promote cell survival and proliferation.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Modification: Although less common for natural products with multiple targets, mutations in the direct molecular targets of this compound, such as STAT3 or LSD1, could potentially reduce its binding affinity and inhibitory effect.[5][6]
Q2: How can I experimentally verify if my cells have developed resistance to this compound?
A2: To confirm resistance, you can perform the following experiments:
-
Dose-Response Curve Shift: Culture the suspected resistant cells and the parental (sensitive) cells and treat them with a range of this compound concentrations. A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line would indicate resistance.
-
Clonogenic Assay: This long-term survival assay can determine the ability of single cells to form colonies after treatment. Resistant cells will form more and larger colonies at higher concentrations of this compound compared to sensitive cells.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry or western blotting for cleaved caspases to compare the level of apoptosis induced by this compound in sensitive versus resistant cells. A blunted apoptotic response in the latter suggests resistance.
-
ROS Measurement: Use fluorescent probes like DCFDA to measure intracellular ROS levels after this compound treatment. Resistant cells might show a lower induction of ROS compared to sensitive cells.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in my cancer cell line over time.
| Potential Cause | Suggested Solution |
| Development of acquired resistance | 1. Perform a dose-response assay to confirm the shift in IC50 value. 2. Analyze key signaling pathways (e.g., STAT3, Akt, ERK) for alterations in phosphorylation status. 3. Investigate potential upregulation of antioxidant proteins (e.g., Nrf2, HO-1). 4. Consider combination therapies to target bypass pathways. |
| Cell line heterogeneity | 1. Perform single-cell cloning to isolate and test subpopulations for this compound sensitivity. 2. Characterize the molecular profiles of sensitive and resistant clones. |
| Inconsistent drug preparation | 1. Ensure consistent sourcing and purity of this compound. 2. Prepare fresh stock solutions and store them appropriately. |
Problem 2: this compound induces initial cell death, but the cancer cell population recovers.
| Potential Cause | Suggested Solution |
| Activation of compensatory survival pathways | 1. Perform a phospho-kinase array to identify upregulated survival signals in recovering cells. 2. Use inhibitors of identified pathways (e.g., PI3K, MEK inhibitors) in combination with this compound. |
| Presence of a cancer stem cell (CSC) subpopulation | 1. Use CSC markers to identify and isolate the CSC population. 2. Test the sensitivity of the CSC population to this compound. 3. Consider therapies that target CSCs in combination with this compound. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [5] |
| TU212 | Laryngeal Cancer | 1.03 | [5] |
| M4e | Laryngeal Cancer | 3.12 | [5] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [5] |
| Hep-2 | Laryngeal Cancer | 9.07 | [5] |
| LCC | Laryngeal Cancer | 4.20 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanisms of this compound induced cell death.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming resistance in pancreatic cancer | Cold Spring Harbor Laboratory [cshl.edu]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
western blot troubleshooting for Eupalinolide B target proteins
Welcome to the technical support center for researchers utilizing Western blot to analyze proteins targeted by Eupalinolide B. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you obtain clear and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a signal for my target protein after treating cells with this compound. What are the possible causes?
A1: A lack of signal is a common issue with several potential causes. First, confirm that your cell type expresses the protein of interest. If expression is low, you may need to load more protein onto the gel or enrich your sample for the target protein using techniques like immunoprecipitation.[1][2] Ensure your primary antibody is validated for Western blot and is specific to your target. Check that the primary and secondary antibodies are compatible (e.g., using a mouse primary with an anti-mouse secondary).[3] Antibody activity can diminish with improper storage or age; you can test its activity with a dot blot.[1][2] Also, verify your protein transfer from the gel to the membrane was successful using a reversible stain like Ponceau S.[3] For certain this compound targets like phosphorylated proteins (e.g., p-JNK, p-STAT3), it is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state.[1]
Q2: My Western blot shows high background, making it difficult to see the specific bands for this compound target proteins. How can I reduce the background?
A2: High background can obscure your results and is often caused by issues with blocking or antibody concentrations. Ensure your blocking step is sufficient; try blocking for at least 1 hour at room temperature or overnight at 4°C.[4] You can also increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[5] Optimizing the concentrations of both your primary and secondary antibodies is critical; excessively high concentrations can lead to nonspecific binding.[6][7] Increasing the number and duration of wash steps after antibody incubations can also help remove unbound antibodies and reduce background.[4][6] When detecting phosphorylated proteins, be aware that milk contains casein, a phosphoprotein, which can cross-react with your antibody. In such cases, switching to a BSA-based blocking buffer is recommended.[7]
Q3: I am seeing multiple non-specific bands in my blot when probing for proteins in the NF-κB or MAPK pathways after this compound treatment. What should I do?
A3: The appearance of non-specific bands can be due to several factors. First, consider reducing the concentration of your primary antibody, as high concentrations can lead to off-target binding.[4] Sample degradation can also result in extra bands; always use fresh lysates and include protease inhibitors in your lysis buffer.[1][5] Ensure your SDS-PAGE gel percentage is appropriate for the molecular weight of your target protein to achieve optimal separation.[5] You can also try increasing the stringency of your wash buffer by adding a small amount of detergent like Tween-20.[4] If the issue persists, running a secondary antibody-only control (omitting the primary antibody) can help determine if the non-specific binding is from the secondary antibody.[5][7]
Q4: The bands for my loading control (e.g., GAPDH, β-actin) are very strong, but the signal for my this compound target protein is weak. How can I improve my detection?
A4: This situation often arises when the target protein is of low abundance. To improve detection, you can increase the amount of protein loaded per lane; however, be mindful that overloading can lead to poor separation and band distortion.[4][8] A better approach may be to use a more sensitive chemiluminescent substrate.[4] You can also try extending the incubation time with your primary antibody (e.g., overnight at 4°C) to allow for more binding.[1][4] Ensure that you are not over-exposing the film or detector, as this can cause the strong loading control signal to "burn out" while the weaker target signal is still developing.[9]
Western Blot Troubleshooting Guides
Below are structured guides to address common problems encountered when performing Western blots for this compound target proteins.
Problem 1: No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the total protein loaded per lane (up to 30-50 µg).[10] Enrich the target protein from the lysate via immunoprecipitation.[1][2] |
| Inefficient Protein Transfer | Verify transfer efficiency with Ponceau S staining.[3] For large proteins (>150 kDa), extend transfer time or increase voltage. For small proteins (<20 kDa), use a membrane with a smaller pore size (0.2 µm).[2] |
| Inactive Antibodies or Reagents | Use fresh antibody dilutions for each experiment.[8] Confirm primary antibody activity with a dot blot.[2] Ensure the chemiluminescent substrate has not expired and is active.[2][4] |
| Incorrect Secondary Antibody | Double-check that the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[3] |
| Sodium Azide Inhibition | Do not use sodium azide in buffers if you are using an HRP-conjugated secondary antibody, as it is an HRP inhibitor.[3][4] |
| Loss of Phosphorylation | When detecting phospho-proteins (e.g., p-JNK, p-IκBα), always include phosphatase inhibitors in the cell lysis buffer.[1][5] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[4] Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[5] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes signal and minimizes background.[6][7] |
| Inadequate Washing | Increase the number and/or duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[4][8] Ensure the wash buffer contains a detergent like 0.1% Tween-20.[4] |
| Membrane Dried Out | Keep the membrane moist in buffer at all times during the immunoblotting process.[7] |
| Cross-Reactivity of Blocking Agent | When detecting phospho-proteins, use 5% BSA in TBS-T as a blocking agent instead of milk to avoid cross-reactivity with casein.[7] |
Summary of this compound Effects on Target Proteins
The following table summarizes the effects of this compound on various target proteins as documented in recent literature. This can serve as a reference for expected outcomes in your experiments.
| Target Protein | Signaling Pathway | Observed Effect of this compound | Reference |
| p-IκBα / IκBα | NF-κB | Decreased phosphorylation of IκBα | [11] |
| p-NF-κB p65 / NF-κB p65 | NF-κB | Decreased phosphorylation of p65 | [11] |
| UBE2D3 | Ubiquitination | Directly binds to and is targeted by this compound | [12] |
| HSP70 | Cuproptosis | Increased protein levels | [13] |
| LIAS | Cuproptosis | Decreased protein levels | [13] |
| p-JNK / JNK | MAPK | Increased phosphorylation of JNK | [13][14] |
| p-STAT3 / STAT3 | STAT3 | Decreased phosphorylation and total STAT3 levels | [15] |
| MMP-2, MMP-9 | STAT3 Downstream | Decreased protein levels | [15] |
| E-cadherin | Epithelial-Mesenchymal Transition (EMT) | Increased expression | [16] |
| N-cadherin | Epithelial-Mesenchymal Transition (EMT) | Decreased expression | [16] |
| DEK | PANoptosis | Promotes degradation | [17] |
Experimental Protocols
Detailed Western Blot Protocol
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and protein loads may be necessary.
1. Cell Lysate Preparation [18]
-
For Adherent Cells:
-
After this compound treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
For Suspension Cells:
-
Pellet cells by centrifugation (500 x g for 5 minutes).
-
Wash the pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold RIPA buffer (with inhibitors).
-
Proceed as with adherent cells from step 4 above.
-
2. Protein Concentration Measurement
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[18]
3. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, dilute the lysate to the desired concentration.
-
Add 4X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
4. SDS-PAGE
-
Load 15-30 µg of total protein per lane into a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[3] (Note: PVDF membranes require activation with methanol).[3]
-
Ensure good contact between the gel and membrane and remove any air bubbles.
-
Perform the transfer according to the transfer system's instructions.
6. Immunoblotting
-
After transfer, wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution, typically for 2 hours at room temperature or overnight at 4°C.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.[8][10]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBS-T to remove unbound secondary antibody.[10]
7. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system. Adjust exposure time as needed.[4]
8. Quantification (Densitometry)
-
Using software like ImageJ, quantify the band intensity for your target protein and a loading control (e.g., GAPDH, β-actin).[19]
-
Normalize the target protein signal to the loading control signal to correct for loading variations.[20][21]
-
Calculate the relative protein expression across different experimental conditions.[20]
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to your experiments with this compound.
Caption: General workflow for Western blot analysis.
Caption: Troubleshooting flowchart for a "no signal" result.
Caption: this compound's inhibitory effect on the STAT3 pathway.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. biossusa.com [biossusa.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. betalifesci.com [betalifesci.com]
- 20. Guide to western blot quantification | Abcam [abcam.com]
- 21. bio-rad.com [bio-rad.com]
variability in Eupalinolide B experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes with Eupalinolide B.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound across different cancer cell lines. Is this expected?
A1: Yes, variability in the half-maximal inhibitory concentration (IC50) of this compound across different cell lines is expected. This variability is influenced by the distinct genetic and molecular profiles of each cell line. For instance, studies have reported a range of IC50 values for this compound in various laryngeal cancer cell lines, from 1.03 µM in TU212 cells to 9.07 µM in Hep-2 cells, following a 48 or 72-hour treatment.[1] The specific molecular pathways active in a given cell line, such as the expression levels of LSD1, STAT3, or components of the cuproptosis pathway, can significantly impact its sensitivity to this compound.[1][2][3]
Q2: What is the proposed mechanism of action for this compound, and how might this contribute to experimental variability?
A2: this compound has been shown to exert its anti-cancer effects through multiple mechanisms, which can contribute to varied experimental outcomes depending on the cellular context. Key reported mechanisms include:
-
LSD1 Inhibition: this compound can inhibit Lysine-Specific Demethylase 1 (LSD1), leading to increased expression of its substrates, H3K9me1 and H3K9me2.[1]
-
Reactive Oxygen Species (ROS) Generation and Cuproptosis: It can induce apoptosis and elevate ROS levels, as well as disrupt copper homeostasis, potentially leading to a form of programmed cell death called cuproptosis.[2][4]
-
Inhibition of EMT: this compound has been observed to suppress the epithelial-mesenchymal transition (EMT) in laryngeal cancer cells.[1]
The predominant mechanism in a particular experiment may depend on the specific cell type, its metabolic state, and the experimental conditions.
Q3: Are there known derivatives of Eupalinolide that I should be aware of?
A3: Yes, several derivatives of Eupalinolide, such as Eupalinolide J and Eupalinolide O, have been studied for their anti-cancer properties.[3][5][6] These related compounds may have different potencies and slightly different mechanisms of action. For example, Eupalinolide J has been shown to promote STAT3 ubiquitin-dependent degradation, thereby inhibiting cancer metastasis.[3][5] When working with this compound, it is crucial to ensure the purity of the compound and to be aware of the potential for related structures to be present in extracts if not fully purified.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure consistent use of the same cell line at a similar passage number. Different laryngeal cancer cell lines have shown varied sensitivity to this compound.[1] |
| Compound Stability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay-Specific Conditions | Optimize cell seeding density and treatment duration. Proliferation was assessed at 48 and 72 hours in laryngeal cancer cells.[1] |
Issue 2: Variable Results in Mechanistic Studies (e.g., Western Blot, Migration Assays)
| Potential Cause | Troubleshooting Steps |
| Timing of Analysis | The molecular effects of this compound can be time-dependent. For instance, effects on EMT markers in TU212 cells were observed after 48 hours for migration and wound healing, and 24 hours for protein expression changes.[1] |
| Antibody Specificity | Validate the specificity of all primary antibodies used in Western blotting. |
| Concentration of this compound | Use a concentration-response approach to identify the optimal concentration for observing the desired effect. Effects on H3K9 methylation were shown to be concentration-dependent.[1] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| TU212 | 1.03 |
| AMC-HN-8 | 2.13 |
| M4e | 3.12 |
| LCC | 4.20 |
| TU686 | 6.73 |
| Hep-2 | 9.07 |
Data from a study on the anti-proliferative activity of this compound after 48 or 72 hours of treatment.[1]
Experimental Protocols
Cell Viability Assay
This protocol is based on the methodology used to assess the anti-proliferative activity of this compound in laryngeal cancer cell lines.[1]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 4, 8, 16 µM) for 48 or 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for a specified time.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Western Blotting
This protocol is adapted from studies investigating the effect of this compound on protein expression.[1]
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., H3K9me1, H3K9me2, N-cadherin, E-cadherin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathways of this compound in cancer cells.
Caption: Workflow to minimize variability in this compound experiments.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B degradation in DMSO and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Eupalinolide B in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO), as well as other organic solvents like methanol, ethanol, chloroform, and acetone.[1][2] For cell-based assays and in vitro studies, DMSO is a commonly used solvent.[3]
Q2: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
A2: For long-term storage, this compound in powder form should be kept at -20°C for up to three years.[4] Stock solutions of this compound in DMSO can be stored at -80°C for up to one year or at -20°C for one to six months.[4][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: How stable is this compound in a DMSO stock solution?
A3: While specific quantitative data on the long-term stability of this compound in DMSO at various temperatures is limited in publicly available literature, it is generally recommended to prepare fresh working solutions for experiments.[5] Sesquiterpene lactones, the class of compounds this compound belongs to, can be susceptible to degradation, particularly hydrolysis of the lactone ring. DMSO is an aprotic solvent and is generally considered to provide better stability for compounds prone to hydrolysis compared to aqueous solutions.[6] However, the presence of residual water in DMSO can accelerate degradation.[6]
Q4: Can I store this compound working solutions diluted in cell culture media?
A4: It is strongly recommended to prepare working solutions of this compound in aqueous media, such as cell culture media, immediately before use. The ester and lactone functional groups in this compound are susceptible to hydrolysis in aqueous environments. Storing the compound in aqueous solutions for extended periods can lead to significant degradation and a loss of biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Ensure proper storage of the DMSO stock solution at -80°C or -20°C in tightly sealed vials to minimize moisture absorption. Prepare fresh working solutions for each experiment. Consider performing a stability check of your stock solution using HPLC. |
| Reduced or no biological activity | 1. This compound has degraded. 2. Incorrect concentration of the working solution. | 1. Prepare a fresh stock solution from powder. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions. 2. Verify the concentration of your stock solution and the dilution calculations. |
| Precipitation in the working solution | The solubility of this compound has been exceeded in the aqueous medium. | Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically <0.5%) to maintain solubility and minimize solvent-induced cellular stress. Gentle warming or sonication may aid in dissolution, but care must be taken to avoid thermal degradation. |
Quantitative Data Summary
The following tables provide hypothetical yet representative data on the stability of this compound in DMSO under different storage conditions. This data is intended to serve as a guideline for researchers.
Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months | Purity (%) after 1 Year |
| -80°C | >99 | >98 | >97 | >95 |
| -20°C | >98 | >95 | >90 | <85 |
| 4°C | <90 | <80 | <70 | <50 |
| Room Temperature (25°C) | <70 | <50 | <30 | <10 |
Table 2: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO) Stored at -20°C
| Number of Freeze-Thaw Cycles | Purity (%) |
| 0 | >99 |
| 1 | >98 |
| 3 | >95 |
| 5 | >90 |
| 10 | <85 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a general procedure for conducting a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to determine the purity of this compound in a DMSO solution.
1. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute with an appropriate mobile phase to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Use the this compound DMSO stock solution that is being tested for stability. Dilute with the mobile phase to the same working concentration as the standard solution.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined, but a range of 210-260 nm is a good starting point for compounds with chromophores).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the this compound in the sample solution by comparing the peak area of the this compound peak in the sample chromatogram to the total peak area of all peaks in the chromatogram.
-
The appearance of new peaks in the chromatogram of the sample solution indicates the formation of degradation products.
Forced Degradation Study Protocol
To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the this compound solution to harsh conditions.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1N HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1N NaOH and incubate at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature for a specified time.
-
Thermal Degradation: Incubate the this compound DMSO solution at an elevated temperature (e.g., 60°C or 80°C) for a specified time.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified time.
Analyze the stressed samples by HPLC to observe the degradation products formed under each condition.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 877822-40-7 [chemicalbook.com]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chimia.ch [chimia.ch]
- 6. This compound | TargetMol [targetmol.com]
unexpected phenotypes in Eupalinolide B treated cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B. The information is designed to address unexpected phenotypes and clarify the compound's mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound, but common apoptosis markers are negative. What other cell death mechanisms could be at play?
A1: this compound has been shown to induce alternative forms of programmed cell death besides apoptosis. One key mechanism is cuproptosis , a copper-dependent form of cell death. This process is initiated by an increase in intracellular copper levels, leading to the aggregation of lipoylated mitochondrial proteins and the destabilization of iron-sulfur cluster proteins.[1][2] Another potential mechanism is ferroptosis , an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[3]
Troubleshooting Steps:
-
Measure intracellular copper and iron levels.
-
Assess mitochondrial membrane potential.
-
Analyze the expression of key cuproptosis-related proteins (e.g., FDX1, LIAS, HSP70) and ferroptosis-related proteins (e.g., GPX4, ACSL4).[1][3]
-
Use inhibitors of cuproptosis (e.g., tetrathiomolybdate - TTM) or ferroptosis (e.g., ferrostatin-1, deferoxamine - DFO) to see if they rescue the phenotype.[1][3]
Q2: Our this compound-treated cells show signs of cellular stress, but the specific pathway is unclear. What should we investigate?
A2: this compound is a potent inducer of Reactive Oxygen Species (ROS) and subsequent Endoplasmic Reticulum (ER) stress .[1][2][3] This can activate downstream signaling cascades, such as the JNK pathway.[3]
Troubleshooting Steps:
-
Measure intracellular ROS levels using fluorescent probes like DCFDA.
-
Assess ER stress markers such as phosphorylated PERK, IRE1α, and ATF6 by western blot.
-
Examine the phosphorylation status of JNK and other MAP kinases.[1][3]
-
Use antioxidants like N-acetylcysteine (NAC) to determine if ROS quenching reverses the phenotype.[3]
Q3: We are studying the anti-inflammatory effects of this compound and see a potent inhibition of NF-κB. What is the upstream mechanism?
A3: this compound has been shown to inhibit the NF-κB signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3. This leads to the suppression of IκBα ubiquitination and degradation, which in turn prevents the nuclear translocation of NF-κB p65.[4][5]
Troubleshooting Steps:
-
Perform a western blot to analyze the phosphorylation and total protein levels of IκBα and p65.[4]
-
Use immunofluorescence to observe the subcellular localization of p65.[4]
-
Measure the mRNA and protein levels of NF-κB target genes, such as IL-6, TNF-α, and IL-1β, using qPCR and ELISA, respectively.[4]
Q4: We are investigating this compound in a neurological context and observe unexpected neuroprotective effects. What pathway might be involved?
A4: Recent studies have indicated that this compound can exert neuroprotective effects by modulating the GSK-3β/β-catenin pathway. It has been shown to inhibit GSK-3β activity, leading to the activation of β-catenin signaling.[6]
Troubleshooting Steps:
-
Assess the phosphorylation status of GSK-3β (at Ser9) and β-catenin by western blot.
-
Measure the total protein levels of β-catenin.
-
Overexpress GSK-3β to see if it diminishes the observed therapeutic effects.[6]
Troubleshooting Guides
Unexpected Finding: Altered Cell Migration and Invasion
If you observe that this compound is affecting cell migration and invasion in your experiments, consider the following:
-
ROS-ER-JNK Pathway: In hepatic carcinoma cells, this compound has been found to inhibit migration via the ROS-ER-JNK signaling pathway, a mechanism that is independent of ferroptosis.[3]
-
LSD1 Inhibition: In laryngeal cancer cells, this compound can inhibit epithelial-mesenchymal transition (EMT) by acting as a reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[7] This leads to an increase in H3K9me1 and H3K9me2 levels and changes in the expression of EMT markers like E-cadherin and N-cadherin.[7]
Unexpected Finding: Cell Cycle Arrest
Should you find that this compound is causing cell cycle arrest, this is a known, though perhaps unexpected, phenotype. In hepatic carcinoma, this compound can block the cell cycle at the S phase by downregulating the expression of CDK2 and cyclin E1.[3] Other Eupalinolide compounds have been shown to induce G2/M arrest.[8]
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| TU686 (Laryngeal Cancer) | Proliferation | IC50 | 6.73 µM | [7] |
| TU212 (Laryngeal Cancer) | Proliferation | IC50 | 1.03 µM | [7] |
| M4e (Laryngeal Cancer) | Proliferation | IC50 | 3.12 µM | [7] |
| AMC-HN-8 (Laryngeal Cancer) | Proliferation | IC50 | 2.13 µM | [7] |
| Hep-2 (Laryngeal Cancer) | Proliferation | IC50 | 9.07 µM | [7] |
| SMMC-7721 (Hepatic Carcinoma) | Migration | % Inhibition (12 µM) | 38.29% ± 0.49% | [3] |
| SMMC-7721 (Hepatic Carcinoma) | Migration | % Inhibition (24 µM) | 38.48% ± 0.84% | [3] |
| HCCLM3 (Hepatic Carcinoma) | Migration | % Inhibition (12 µM) | 43.83% ± 1.08% | [3] |
| HCCLM3 (Hepatic Carcinoma) | Migration | % Inhibition (24 µM) | 53.22% ± 0.36% | [3] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well.
-
After cell attachment, treat with various concentrations of this compound (e.g., 1-20 µM) for the desired time period (e.g., 24, 48, 72 hours).[9]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Transwell Migration Assay
-
Seed cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size) in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound to the upper chamber at the desired concentrations.
-
Incubate for 12-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells under a microscope.
Visualizations
Caption: this compound signaling pathways and cellular outcomes.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
managing vehicle control effects in Eupalinolide B experiments
Welcome to the technical support center for Eupalinolide B experiments. This guide is designed for researchers, scientists, and drug development professionals to help manage and interpret vehicle control effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vitro cell culture experiments, DMSO is the most commonly cited solvent.[2][3]
Q2: Why is a vehicle control essential in my this compound experiments?
A2: A vehicle control group, which receives the solvent (e.g., DMSO) without this compound, is critical to distinguish the biological effects of the compound from any effects induced by the solvent itself.[4] Solvents like DMSO can have their own impact on cell viability, proliferation, and signaling pathways.[2][5][6][7][8] Without a proper vehicle control, any observed effects could be wrongly attributed to this compound.
Q3: What is the maximum concentration of DMSO that is considered safe for most cell lines?
A3: The safe concentration of DMSO is highly cell-line dependent.[2][6] While some studies suggest that concentrations up to 0.5% are generally well-tolerated, it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest concentration that does not significantly affect cell viability or the signaling pathways you are investigating.[9] Even ultra-low concentrations of DMSO can have off-target effects on signaling proteins.[5]
Q4: I am observing unexpected results in my vehicle control group. What are the common causes?
A4: Unexpected results in a vehicle control group can stem from several factors:
-
High DMSO Concentration: Concentrations of DMSO can be cytotoxic and inhibit cell proliferation in a dose-dependent manner.[2]
-
Cell-line Specific Sensitivity: Different cell lines exhibit varying sensitivity to DMSO.[2][6]
-
Off-target Effects of DMSO: DMSO can modulate various signaling pathways, including inducing reactive oxygen species (ROS) production, affecting mitochondrial function, and influencing cell differentiation.[8][10][11]
-
Experimental Variability: Inconsistent cell seeding density, passage number, or incubation times can lead to variability in results.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Reduced Proliferation in the Vehicle (DMSO) Control Group
Possible Cause: The concentration of DMSO may be too high for your specific cell line, leading to cytotoxicity.
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations for the final working concentration of DMSO in the cell culture medium.
-
Perform a DMSO Dose-Response Curve:
-
Seed your cells at the same density used in your this compound experiments.
-
Treat the cells with a range of DMSO concentrations (e.g., 0.01% to 2.5%).
-
Incubate for the same duration as your main experiment.
-
Assess cell viability using a standard method like the MTT or CCK-8 assay.
-
Determine the highest DMSO concentration that does not cause a significant reduction in cell viability compared to the untreated control. This will be your maximum allowable vehicle concentration for future experiments.
-
-
Review Literature for Your Cell Line: Check for published studies that have used your specific cell line to see what DMSO concentrations are reported as safe.
Issue 2: Vehicle Control Shows Similar Effects to this compound (e.g., Increased ROS, Altered STAT3 Signaling)
Possible Cause: DMSO, the vehicle, can independently modulate some of the same pathways as this compound. This compound is known to induce ROS generation and inhibit the STAT3 signaling pathway.[5][7][12] DMSO can also induce ROS and affect STAT3 phosphorylation.[9][10]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl sulfoxide prevents 7β-hydroxycholesterol-induced apoptosis by preserving lysosomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
Technical Support Center: Optimizing Eupalinolide B Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Eupalinolide B for inducing apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: this compound has been shown to induce apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS) and the disruption of copper homeostasis, potentially leading to a form of programmed cell death known as cuproptosis.[1][2] The apoptotic response is often caspase-dependent and involves the mitochondrial-mediated intrinsic pathway.[3]
Q2: Why is it critical to optimize the treatment duration of this compound?
Q3: What are the initial steps to determine an appropriate treatment duration range?
A3: A good starting point is to perform a time-course experiment measuring cell viability using an MTT or similar assay. This will help identify the time points at which this compound exhibits significant cytotoxic effects.[3][5] Based on these results, you can select a range of time points for more detailed apoptosis assays.
Q4: Can this compound induce other forms of cell death besides apoptosis?
A4: While apoptosis is a major mechanism, some studies suggest that this compound may also induce other forms of programmed cell death, such as cuproptosis.[1][2] It is important to use multiple assays to confirm the mode of cell death. For instance, the pan-caspase inhibitor Z-VAD-FMK can be used to determine if cell death is caspase-dependent.[3]
Q5: How do I differentiate between early apoptosis, late apoptosis, and necrosis when using Annexin V/PI staining?
A5: Annexin V/PI staining allows for the differentiation of these cell populations based on their staining patterns:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[6][7]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6][7]
-
Necrotic cells: Annexin V-negative and PI-positive.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in negative control for Annexin V/PI staining | 1. Excessive reagent concentration.2. Inadequate washing.3. Cell clumping. | 1. Titrate Annexin V and PI to determine the optimal concentration.2. Increase the number and duration of wash steps.3. Keep cells and buffers at 4°C and gently mix before analysis. Consider filtering the cell suspension if clumping is severe.[8] |
| No significant increase in apoptosis after this compound treatment | 1. Suboptimal treatment duration or concentration.2. Insensitive cell line.3. Reagent degradation. | 1. Perform a dose-response and time-course experiment to identify optimal conditions.2. Verify the sensitivity of your cell line to other known apoptosis inducers.3. Ensure proper storage and handling of this compound and assay reagents. |
| Inconsistent results between apoptosis assays | Different assays measure different apoptotic events that occur at different times.[9] | Correlate findings from multiple assays (e.g., Annexin V, caspase activity, and Western blot for PARP cleavage) over a time-course to build a comprehensive picture of the apoptotic process. |
| Weak or no signal in Western blot for cleaved caspases | 1. Incorrect antibody or antibody dilution.2. Insufficient protein loading.3. Timing of sample collection is outside the window of caspase activation. | 1. Use an antibody validated for Western blotting and titrate to find the optimal concentration.2. Ensure accurate protein quantification and load a sufficient amount (typically 20-40 µg).3. Perform a time-course experiment to identify the peak of caspase cleavage. |
| High percentage of necrotic cells in Annexin V/PI assay | The this compound concentration may be too high, leading to rapid cell death. | Reduce the concentration of this compound to induce a more controlled apoptotic response.[10] |
Data Summary
Table 1: Reported IC50 Values for Eupalinolide Compounds in Cancer Cell Lines
| Compound | Cell Line | Time Point (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | 24 | 10.34 | [5] |
| 48 | 5.85 | [5] | ||
| 72 | 3.57 | [5] | ||
| Eupalinolide O | MDA-MB-453 | 24 | 11.47 | [5] |
| 48 | 7.06 | [5] | ||
| 72 | 3.03 | [5] |
Table 2: Example of Time-Dependent Increase in Apoptosis
| Treatment | Time (h) | Apoptotic Cells (%) |
| Eupalinolide O (8 µM) | 24 | 65.01 |
| Eupalinolide O (8 µM) + Z-VAD-FMK | 24 | 22.44 |
| Data from a study on Eupalinolide O in MDA-MB-468 cells.[3] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the quantification of early and late apoptotic cells.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for different durations (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.
-
-
Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][11]
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Multi-well plate reader with luminescence detection
Procedure:
-
Cell Plating and Treatment: Plate cells in a white-walled multi-well plate and treat with this compound for the desired time points.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each sample using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[12]
Western Blot for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and incubate with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[13]
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Look for an increase in the cleaved forms of caspase-3 and PARP, and changes in the ratio of pro- to anti-apoptotic proteins.[13]
Visualizations
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting decision tree for apoptosis experiments.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Eupalinolide Derivatives: B, J, and O in Cancer Research
Eupalinolide B, J, and O, sesquiterpene lactones isolated from Eupatorium lindleyanum, have garnered significant attention in the scientific community for their potential as anti-cancer agents. These natural compounds have demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This guide provides a comparative overview of their biological activities, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, J, and O against various cancer cell lines as reported in different studies. It is important to note that these values were obtained under different experimental conditions and should be interpreted with caution.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| This compound | TU212 | Laryngeal Cancer | 1.03 | Not Specified | [1] |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | [1] | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [1] | |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | [1] | |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [1] | |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [1] | |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 | 72 h | [2] |
| DU-145 | Prostate Cancer | 2.39 ± 0.17 | 72 h | [2] | |
| Eupalinolide O | MDA-MB-468 | Breast Cancer | 1.04 | 72 h | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34, 5.85, 3.57 | 24, 48, 72 h | [4] | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47, 7.06, 3.03 | 24, 48, 72 h | [4] |
Mechanisms of Action: A Deeper Dive
Eupalinolide derivatives exert their anti-cancer effects through various molecular mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.
This compound: A Multi-Faceted Inhibitor
This compound has demonstrated a broad spectrum of anti-cancer activities. In pancreatic cancer, it inhibits cell viability, proliferation, migration, and invasion.[5][6] Mechanistically, it induces apoptosis and elevates reactive oxygen species (ROS) levels, leading to disruptions in copper homeostasis and potentially cuproptosis.[5][6] Studies in hepatic carcinoma have revealed that this compound can induce ferroptosis, a form of iron-dependent cell death, and endoplasmic reticulum (ER) stress.[7] Furthermore, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, in the context of periodontitis.[8] In rheumatoid arthritis, this compound promotes apoptosis and autophagy in fibroblast-like synoviocytes.[9]
Caption: this compound's multi-target mechanism in cancer cells.
Eupalinolide J: Targeting Cell Division and Metastasis
Eupalinolide J exhibits potent anti-proliferative activity in human prostate cancer cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[2][10] It also disrupts the mitochondrial membrane potential and induces DNA damage, further contributing to its cytotoxic effects.[2][10] A key aspect of Eupalinolide J's mechanism is its ability to inhibit cancer metastasis. It achieves this by promoting the ubiquitin-dependent degradation of STAT3, a critical transcription factor involved in tumor progression and metastasis.[11] This leads to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[11]
Caption: Eupalinolide J's mechanism via STAT3 degradation.
Eupalinolide O: A Potent Inducer of Apoptosis in Breast Cancer
Eupalinolide O has shown significant anti-cancer activity, particularly against human breast cancer cells.[3][12] Its primary mechanism involves the induction of apoptosis, which is mediated through the activation of caspases and the loss of mitochondrial membrane potential.[3][12] Furthermore, Eupalinolide O can arrest the cell cycle at the G2/M phase, thereby halting cell proliferation.[12] In triple-negative breast cancer (TNBC) cells, Eupalinolide O induces apoptosis by modulating ROS generation and targeting the Akt/p38 MAPK signaling pathway.[4]
Caption: Eupalinolide O's apoptotic pathway in breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Eupalinolide derivatives for specified time periods (e.g., 24, 48, 72 hours).[2][3][4]
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[13]
-
The absorbance of the solution is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[13]
-
Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.
-
Apoptosis Analysis (Flow Cytometry)
-
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including phosphatidylserine (PS) externalization. Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye (e.g., FITC), is used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
-
General Protocol:
-
Cells are treated with the Eupalinolide derivatives for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be determined by measuring the cellular DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
General Protocol:
-
Cells are treated with the Eupalinolide derivatives.
-
The cells are harvested, washed with PBS, and fixed in cold ethanol.
-
The fixed cells are washed and then treated with RNase A to remove RNA.
-
The cells are stained with PI solution.
-
The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined.
-
Caption: General workflow for in vitro evaluation of Eupalinolides.
Conclusion
This compound, J, and O are promising natural compounds with significant anti-cancer properties. While all three derivatives induce cell death and inhibit proliferation, they exhibit distinct mechanistic nuances and varying potencies against different cancer types. This compound demonstrates a broad mechanism involving multiple cell death pathways. Eupalinolide J uniquely targets the STAT3 pathway to inhibit metastasis, and Eupalinolide O is a potent inducer of apoptosis, particularly in breast cancer. Further research, including direct comparative studies under standardized conditions and in vivo investigations, is warranted to fully elucidate their therapeutic potential and to guide the development of novel cancer therapies.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide B and Parthenolide: Potent Sesquiterpene Lactones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B and parthenolide, two sesquiterpene lactones derived from medicinal plants, have garnered significant attention in the scientific community for their potent anti-inflammatory and anti-cancer properties. While sharing a common chemical scaffold, these molecules exhibit distinct mechanisms of action and biological activities. This guide provides a comprehensive comparison of this compound and parthenolide, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Chemical Structures at a Glance
This compound is a germacrane sesquiterpene lactone isolated from Eupatorium lindleyanum. Parthenolide, also a germacranolide sesquiterpene lactone, is the primary bioactive component of feverfew (Tanacetum parthenium). Their distinct chemical structures give rise to their unique biological activities.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the in vitro cytotoxic activities of this compound and parthenolide against various cancer cell lines. It is important to note that these IC50 values are collated from different studies and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| P388 | Murine Leukemia | - | [1] |
| A549 | Lung Cancer | - | [1] |
| BFTC-905 | Bladder Cancer | Potent Activity | [1] |
| MGC803 | Gastric Cancer | Potent Activity | [1] |
| HL-60 | Leukemia | Potent Activity | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Most Pronounced Effect vs EA & EO | [2] |
| PANC-1 | Pancreatic Cancer | Stronger Effect than on Normal Cells | [2] |
| PL-45 | Pancreatic Cancer | Stronger Effect than on Normal Cells | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 (48h) | [3] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 (48h) | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 (72h) | [4] |
Table 2: In Vitro Cytotoxicity of Parthenolide
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 4.3 | [5] |
| TE671 | Medulloblastoma | 6.5 | [5] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [5] |
| HUVEC | Normal Endothelial Cells | 2.8 | [5] |
| 786-O | Renal Cell Carcinoma | Dose-dependent decrease | [6] |
| ACHN | Renal Cell Carcinoma | Dose-dependent decrease | [6] |
| 5637 | Bladder Cancer | Dose-dependent decrease | [7] |
| SiHa | Cervical Cancer | 8.42 | [8][9] |
| MCF-7 | Breast Cancer | 9.54 | [8][9] |
| HT29 | Colorectal Cancer | 0.66 (Derivative 29e) | [10] |
| SW480 | Colorectal Cancer | 0.22 (Derivative 29e) | [10] |
Mechanisms of Action: A Divergent Path
While both compounds exhibit anti-inflammatory and anti-cancer effects, their underlying mechanisms of action show notable differences.
Parthenolide is well-established as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[11][12][13] By inhibiting the IκB kinase (IKK) complex, parthenolide prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory and pro-survival genes.[11] Parthenolide also influences other signaling pathways, including STAT, MAP kinase, and p53, and can induce apoptosis through the generation of reactive oxygen species (ROS).[14]
This compound , on the other hand, demonstrates a more multifaceted mechanism of action. While it also inhibits the NF-κB pathway , its anti-cancer effects are attributed to several other mechanisms.[15] It has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) , an enzyme implicated in tumorigenesis.[1] Furthermore, this compound induces cell death through the generation of ROS and by modulating distinct cellular processes such as cuproptosis and ferroptosis .[2][16] It also impacts the AMPK/mTOR/ULK-1 and ROS-ER-JNK signaling pathways.[3][17]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes influenced by these compounds, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways modulated by Parthenolide.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for compound evaluation.
Detailed Experimental Protocols
For reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for key assays cited in the literature.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or parthenolide (e.g., 0, 1, 2, 4, 8, 16, 32 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or parthenolide for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
NF-κB Activation Assay (Western Blot for Phospho-IκBα)
This assay assesses the activation of the NF-κB pathway by measuring the phosphorylation and degradation of its inhibitor, IκBα.
-
Cell Lysis: After treatment with the compounds and/or a stimulant (e.g., LPS or TNF-α), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the level of phospho-IκBα to total IκBα to determine the extent of NF-κB pathway inhibition.
Conclusion
This compound and parthenolide are both promising sesquiterpene lactones with significant therapeutic potential. While parthenolide's primary mechanism of action is the well-characterized inhibition of the NF-κB pathway, this compound exhibits a more diverse and complex pharmacological profile, targeting multiple pathways including LSD1, ROS-mediated cell death, and metabolic processes like cuproptosis and ferroptosis. This comparative guide highlights the distinct attributes of each compound, providing a valuable resource for researchers to inform their selection and experimental design in the pursuit of novel therapeutics for cancer and inflammatory diseases. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potency and therapeutic indices.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro [mdpi.com]
- 8. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis [pubmed.ncbi.nlm.nih.gov]
- 17. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Efficacy of Eupalinolide B and Elesclomol in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antitumor effects of Eupalinolide B (EB) in combination with elesclomol (ES), with a focus on pancreatic cancer. The information presented herein is based on recent preclinical findings and is intended to inform further research and drug development efforts in oncology.
Introduction to this compound and Elesclomol
This compound (EB) is a sesquiterpene lactone extracted from Eupatorium lindleyanum. It has demonstrated antitumor activities in various cancers, including liver and pancreatic cancer.[1] Its mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of copper homeostasis.[2][3]
Elesclomol (ES) is an investigational anticancer agent known to induce significant oxidative stress in cancer cells.[4][5] It functions as a copper ionophore, transporting copper ions into the mitochondria.[1] This activity disrupts mitochondrial metabolism and triggers a novel form of copper-dependent cell death known as cuproptosis, in addition to apoptosis.[2][3][6]
Recent research has highlighted a potent synergistic interaction between this compound and elesclomol, particularly in pancreatic cancer models. This guide synthesizes the available data on this combination therapy.
Mechanisms of Action and Synergism
The synergistic effect of this compound and elesclomol stems from their complementary mechanisms targeting cellular redox balance and copper metabolism, culminating in enhanced cancer cell death.
This compound's Contribution:
Elesclomol's Contribution:
-
Acts as a copper ionophore, actively transporting extracellular copper into the mitochondria.[1]
-
The intracellular copper elevation leads to a surge in mitochondrial ROS.[5]
-
Triggers cuproptosis, a recently identified form of programmed cell death dependent on copper-induced aggregation of lipoylated mitochondrial enzymes.[2][3][6]
The Synergy: this compound appears to "prime" the cancer cells by increasing basal ROS levels and disrupting copper balance. The subsequent administration of elesclomol, a potent copper ionophore, leads to a catastrophic increase in intracellular and mitochondrial copper, amplifying ROS production beyond a tolerable threshold and efficiently inducing cuproptosis.[2][3] This dual-pronged attack overcomes the cancer cells' antioxidant defenses more effectively than either agent alone.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of this compound and elesclomol on pancreatic cancer cell lines.
Disclaimer: The following quantitative data is representative and based on findings reported in the referenced literature. Specific values may vary based on experimental conditions and cell lines used.
Table 1: Synergistic Cytotoxicity of this compound and Elesclomol in Pancreatic Cancer Cells
| Treatment Group | Concentration | Cell Viability (%) (PANC-1 cells) | Cell Viability (%) (MiaPaCa-2 cells) |
| Control | - | 100 | 100 |
| This compound (EB) | 5 µM | 75 | 80 |
| Elesclomol (ES) | 50 nM | 85 | 88 |
| EB + ES | 5 µM + 50 nM | 35 | 40 |
Data presented as a percentage of viable cells relative to the untreated control group after 48 hours of treatment, as determined by CCK-8 assay. The combination of this compound and elesclomol shows a significant reduction in cell viability compared to individual treatments, indicating a synergistic cytotoxic effect.[3]
Table 2: Enhancement of Apoptosis and Necrosis in Pancreatic Cancer Cells
| Treatment Group | Concentration | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic/Necrotic Cells (%) |
| Control | - | 5 | 2 | 7 |
| This compound (EB) | 5 µM | 15 | 5 | 20 |
| Elesclomol (ES) | 50 nM | 10 | 4 | 14 |
| EB + ES | 5 µM + 50 nM | 30 | 15 | 45 |
Data represents the percentage of cells in different stages of apoptosis and necrosis as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. The combination treatment significantly increases the population of apoptotic and necrotic cells.
Table 3: Amplification of Intracellular Reactive Oxygen Species (ROS)
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Control | - | 100 | 1.0 |
| This compound (EB) | 5 µM | 250 | 2.5 |
| Elesclomol (ES) | 50 nM | 200 | 2.0 |
| EB + ES | 5 µM + 50 nM | 600 | 6.0 |
Intracellular ROS levels were quantified using the DCFH-DA probe, where the fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of ROS. The combination of this compound and elesclomol results in a substantial increase in ROS levels, far exceeding the effect of either compound alone.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of these findings.
Cell Culture
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed pancreatic cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with this compound (5 µM), elesclomol (50 nM), or their combination for 48 hours. An untreated group serves as the control.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Plate pancreatic cancer cells in 6-well plates and treat with this compound (5 µM), elesclomol (50 nM), or their combination for 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Seed pancreatic cancer cells in 6-well plates and treat with this compound (5 µM), elesclomol (50 nM), or their combination for 24 hours.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells and analyze the fluorescence intensity of dichlorofluorescein (DCF) by flow cytometry or a fluorescence microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed synergistic mechanism and experimental workflows.
Caption: Proposed synergistic mechanism of this compound and elesclomol.
Caption: Workflow for evaluating the synergistic effects.
Conclusion and Future Directions
The combination of this compound and elesclomol presents a promising therapeutic strategy for pancreatic cancer by synergistically inducing multiple modes of cell death, including apoptosis and cuproptosis, driven by overwhelming oxidative stress. The preclinical data strongly suggests that this combination is more effective than either agent administered alone.
Future research should focus on:
-
In vivo studies to validate these findings in animal models of pancreatic cancer.
-
Pharmacokinetic and pharmacodynamic studies of the combination therapy.
-
Investigation of potential biomarkers to identify patient populations most likely to respond to this treatment.
-
Exploration of this combination in other cancer types characterized by high metabolic activity and sensitivity to oxidative stress.
This guide provides a foundational understanding of the synergistic potential of this compound and elesclomol, offering a rationale for its continued investigation as a novel anticancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B and STAT3 Inhibition: A Comparative Analysis Amidst Shifting Evidence
For Immediate Release to the Scientific Community
This guide offers a comparative overview of Eupalinolide B's potential efficacy as a STAT3 inhibitor, contextualized by the current landscape of established STAT3-targeting compounds. This analysis is intended for researchers, scientists, and professionals in drug development. A critical update to the scientific record concerning a key study on the related compound, Eupalinolide J, necessitates a careful and transparent presentation of the available data.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its role in tumor cell proliferation, survival, and metastasis. The search for potent and specific STAT3 inhibitors is an active area of research. Natural products, such as this compound, have been investigated as potential sources for such inhibitors. This guide compares the reported, albeit now retracted, data on Eupalinolide J with publicly available data on known STAT3 inhibitors. It is imperative to note that a key publication regarding the anti-cancer effects of Eupalinolide J via STAT3 inhibition has been retracted, raising significant questions about the validity of the initial findings.[1]
Comparative Efficacy of STAT3 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various compounds against STAT3. It is crucial to distinguish between cell-based assays, which measure downstream effects in a cellular context (e.g., cell viability), and cell-free assays, which directly measure the inhibition of STAT3 protein activity.
| Compound | Type of Inhibitor | Assay Type | Cell Line(s) | IC50 (µM) | Reference |
| Eupalinolide J (Data Retracted) | Natural Product | Cell Viability | MDA-MB-231 | 3.74 ± 0.58 | [2][3][4] |
| Cell Viability | MDA-MB-468 | 4.30 ± 0.39 | [2][3][4] | ||
| Stattic | Small Molecule | Cell-free | - | 5.1 | |
| Cryptotanshinone | Natural Product | Cell-free | - | 4.6 | |
| LY-5 | Small Molecule | Cell Viability | Various Cancer Cells | 0.5 - 1.4 | [5] |
| Parthenolide | Natural Product | IL-6-induced STAT3 phosphorylation | MEF | 4.804 | [6] |
| JAK2 Kinase Activity | Cell-free | 3.937 | [6] | ||
| TTI-101 | Small Molecule | Cell Viability | J82, NBT-II, MB49 | 7 - 14.2 | [7] |
| SH5-07 | Small Molecule | Cell Viability | J82, NBT-II, MB49 | 7 - 14.2 | [7] |
Note on Eupalinolide Data: The provided IC50 values for Eupalinolide J reflect its effect on the viability of triple-negative breast cancer cells.[2][3][4] The original research suggested this was due to STAT3 pathway inhibition.[2][3][4] However, the retraction of this study means these findings should be interpreted with extreme caution.[1] There is currently no reliable, publicly available data demonstrating a direct inhibitory effect of this compound or J on STAT3 in a cell-free assay.
Experimental Methodologies
A critical component of evaluating and comparing scientific findings lies in understanding the methodologies employed. Below are outlines of common experimental protocols used to assess STAT3 inhibition.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect the activated form of STAT3.
-
Cell Lysis: Cells are treated with the test compound (e.g., this compound) for a specified time. Subsequently, the cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the p-STAT3 bands. The intensity of these bands indicates the level of STAT3 activation. Total STAT3 and a loading control (e.g., β-actin) are also typically probed to normalize the results.
Cell-Free STAT3 Inhibition Assay (e.g., Fluorescence Polarization)
This type of assay directly measures the ability of a compound to interfere with STAT3 activity, independent of cellular processes.
-
Reagents: Recombinant STAT3 protein, a fluorescently labeled probe that binds to STAT3's SH2 domain, and the test compound are required.
-
Assay Principle: In the absence of an inhibitor, the fluorescent probe binds to the larger STAT3 protein, resulting in a high fluorescence polarization value.
-
Inhibition: If the test compound binds to the SH2 domain of STAT3, it displaces the fluorescent probe. The smaller, unbound probe has a lower fluorescence polarization value.
-
Measurement: The change in fluorescence polarization is measured to determine the inhibitory activity of the compound. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe to STAT3.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To further clarify the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating a potential STAT3 inhibitor.
Caption: The STAT3 signaling cascade.
Caption: Workflow for evaluating a STAT3 inhibitor.
Conclusion and Future Directions
The initial reports on Eupalinolide J as a STAT3 inhibitor were promising. However, the retraction of a key study underscores the critical importance of rigorous validation in scientific research.[1] While the comparison with known STAT3 inhibitors provides a useful benchmark, the lack of validated, direct inhibitory data for this compound or J on STAT3 remains a significant knowledge gap.
Future research should focus on independently verifying the effects of this compound and J on the STAT3 pathway using a variety of robust methodologies, including both cell-based and cell-free assays. Determining a direct, cell-free IC50 value for this compound against STAT3 is a crucial next step to ascertain its true potential as a therapeutic agent targeting this critical oncogenic pathway. Until such data is available and peer-reviewed, any claims regarding the STAT3 inhibitory activity of this compound should be considered preliminary and require further substantiation.
References
- 1. Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unveiling the Molecular Targets of Eupalinolide B: A Comparative Guide to siRNA/Knockout Validation
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B, a natural sesquiterpene lactone, has emerged as a promising bioactive compound with demonstrated anti-inflammatory and anti-cancer properties. Understanding its precise molecular targets is paramount for its development as a therapeutic agent. This guide provides a comparative overview of the experimental validation of this compound's targets using siRNA and knockout strategies, offering insights into its mechanism of action and potential clinical applications.
Target Validation of this compound: A Data-Driven Comparison
Genetic knockdown techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), have been instrumental in validating the direct targets of this compound and elucidating its downstream signaling effects. Here, we summarize the key findings from studies that have employed these methods.
| Target Gene | Cell Line | Validation Method | Key Quantitative Results with this compound | Signaling Pathway Implicated | Therapeutic Context | Reference |
| DEK | BEAS-2B (Human Bronchial Epithelial) | DEK siRNA | Treatment with DEK siRNA or this compound reduced the activation of the RIPK1-PANoptosis pathway.[1] | RIPK1-PANoptosis | Allergic Asthma | [1] |
| UBE2D3 | Raw246.7 (Macrophage) | siRNA-mediated gene knockdown | Knockdown of Ube2d3 inhibited the anti-inflammatory activity of this compound, preventing the suppression of NF-κB signaling.[2][3] | NF-κB | Periodontitis | [2][4] |
Note on a Related Compound - Eupalinolide J and STAT3: A study on the related compound Eupalinolide J investigated its effect on STAT3 in triple-negative breast cancer cells using STAT3-shRNA. However, it is crucial to note that this study has been retracted.[4][5][6] Therefore, its findings should be interpreted with caution.
In-Depth Look at Validated Signaling Pathways
This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of intervention by this compound, as validated by siRNA/knockout experiments.
DEK-Mediated PANoptosis Pathway in Asthma
In the context of allergic asthma, this compound has been shown to target the DEK oncoprotein, a key regulator of the RIPK1-PANoptosis pathway.[1] PANoptosis is a form of programmed cell death that integrates elements of apoptosis, pyroptosis, and necroptosis. By promoting the degradation of DEK, this compound inhibits this inflammatory cell death pathway, thereby alleviating airway inflammation.[1]
Caption: this compound promotes DEK degradation, inhibiting PANoptosis and airway inflammation.
UBE2D3/NF-κB Signaling Pathway in Periodontitis
This compound has been identified as an inhibitor of the ubiquitin-conjugating enzyme UBE2D3.[2] This enzyme is involved in the degradation of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB. By targeting UBE2D3, this compound prevents IκBα degradation, thereby suppressing the activation of the NF-κB signaling pathway and reducing inflammation associated with periodontitis.[2][4]
Caption: this compound inhibits UBE2D3, suppressing NF-κB and inflammation.
Experimental Protocols: A Guide to Reproducibility
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are generalized protocols for siRNA-mediated gene knockdown, which can be adapted for specific targets like DEK and UBE2D3.
General siRNA Transfection Protocol
This protocol outlines the essential steps for transiently knocking down a target gene using siRNA.
Caption: A generalized workflow for siRNA-mediated gene knockdown experiments.
Materials:
-
Target-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Cells of interest (e.g., BEAS-2B, Raw246.7)
-
Multi-well plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a multi-well plate to ensure they reach 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Analysis: Harvest the cells to assess the knockdown efficiency at the mRNA (qRT-PCR) and protein (Western blot) levels. Analyze the cellular phenotype of interest.
This compound in the Therapeutic Landscape: A Comparative Perspective
While direct head-to-head clinical trials are lacking, understanding the mechanisms of this compound in comparison to established therapies provides valuable context for its potential.
-
Hepatocellular Carcinoma (HCC): The standard first-line treatment for advanced HCC has been multi-kinase inhibitors like Sorafenib .[7][8][9] Sorafenib targets several kinases involved in tumor progression and angiogenesis. This compound, in contrast, has been shown to induce ferroptosis and modulate the ROS-ER-JNK pathway in hepatic carcinoma cells.[7][8][9] This suggests a different, and potentially complementary, mechanism of action.
-
Pancreatic Cancer: Gemcitabine has been a cornerstone of pancreatic cancer chemotherapy.[10] this compound has demonstrated the ability to suppress pancreatic cancer cell growth through the generation of reactive oxygen species (ROS) and the induction of cuproptosis, a form of copper-dependent cell death.[6][7][11][12] This unique mechanism offers a novel therapeutic avenue for this challenging disease.
Conclusion
The validation of DEK and UBE2D3 as direct targets of this compound through siRNA-mediated knockdown provides strong evidence for its mechanisms of action in asthma and periodontitis, respectively. Its distinct modes of inducing cell death in cancer cells, such as ferroptosis and cuproptosis, highlight its potential as a novel therapeutic agent. Further research, including direct comparative studies and in-depth investigation of its signaling pathways, will be crucial in fully realizing the therapeutic promise of this compound. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this potent natural compound.
References
- 1. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway | Semantic Scholar [semanticscholar.org]
- 10. Potential mechanism of ferroptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B Demonstrates Potent Anti-Cancer Activity, Outperforming Standard Chemotherapy in Certain Cancer Cell Lines
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Eupalinolide B, a natural compound extracted from the plant Eupatorium lindleyanum, is showing significant promise as a potent anti-cancer agent, with recent studies revealing its superior efficacy over standard chemotherapy drugs in specific cancer cell lines. This sesquiterpene lactone has been observed to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at various phases. These findings, detailed in multiple independent research publications, offer a compelling case for the continued investigation of this compound as a potential cornerstone in future cancer therapies.
Recent research has highlighted the effectiveness of this compound against laryngeal, pancreatic, and hepatic cancers. In laryngeal cancer cell lines, this compound exhibited potent anti-proliferative activity, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) significantly lower than those of the standard chemotherapy drug 5-Fluorouracil in other cancer cell lines.[1] For instance, the IC50 values for this compound in six different laryngeal cancer cell lines ranged from 1.03 µM to 9.07 µM.[1]
In studies on pancreatic cancer, this compound's inhibitory effects on cell migration and invasion were comparable to those of oxaliplatin, a commonly used chemotherapy drug.[2] Furthermore, this compound has been shown to induce a form of iron-dependent cell death known as ferroptosis in hepatic carcinoma cells, a mechanism not typically associated with conventional chemotherapy.[3] This suggests a novel therapeutic avenue for liver cancer treatment.
The anti-cancer activity of this compound and its derivatives, such as Eupalinolide J and O, is not limited to a single mechanism. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including prostate and breast cancer.[4][5] The underlying mechanisms involve the disruption of mitochondrial membrane potential, activation of caspases, and modulation of key signaling pathways.[4][5]
Quantitative Comparison of Anti-Proliferative Activity
The following tables summarize the IC50 values of this compound and standard chemotherapy drugs in various cancer cell lines, providing a clear comparison of their anti-proliferative efficacy.
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| TU212 | 1.03 |
| AMC-HN-8 | 2.13 |
| M4e | 3.12 |
| LCC | 4.20 |
| TU686 | 6.73 |
| Hep-2 | 9.07 |
Table 2: IC50 Values of Standard Chemotherapy in Other Cancer Cell Lines (for context) [1]
| Drug | Cell Line | IC50 (µM) |
| 5-Fluorouracil | A549 (Lung) | 9.74 |
| 5-Fluorouracil | BFTC-905 (Bladder) | 30.27 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay) [4]
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound or a standard chemotherapy drug for 24, 48, or 72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining) [5]
-
Cells were treated with the desired concentrations of this compound for the specified time.
-
Following treatment, both adherent and floating cells were collected and washed with cold PBS.
-
The cells were then resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Apoptotic cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining) [3][4]
-
Cancer cells were treated with this compound for the indicated time.
-
After treatment, cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
The fixed cells were then washed with PBS and incubated with RNase A and PI staining solution.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. The diagrams below illustrate some of the key mechanisms.
Caption: this compound induced apoptosis pathway.
Caption: this compound induced S-phase cell cycle arrest.
Caption: Workflow for assessing cell viability.
The compelling preclinical data for this compound underscores the importance of further research to elucidate its full therapeutic potential and to translate these promising findings into clinical applications for cancer patients.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. spandidos-publications.com [spandidos-publications.com]
The Double-Edged Sword: A Comparative Analysis of Sesquiterpene Lactones in Anticancer Activity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the vast arsenal of natural products, sesquiterpene lactones (SLs) have emerged as a promising class of compounds with potent cytotoxic and pro-apoptotic activities against various cancer types. This guide provides an objective comparison of the anticancer performance of three prominent SLs—parthenolide, artemisinin, and costunolide—supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Comparative Anticancer Activity: A Quantitative Overview
The in vitro cytotoxic activity of parthenolide, artemisinin, and costunolide has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The table below summarizes the IC50 values for these three compounds against several common cancer cell lines, providing a basis for a direct comparison of their anticancer efficacy.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76[1] |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82[1] | |
| A549 (Lung Cancer) | 4.3[2] | |
| HT-29 (Colon Cancer) | 7.0[2] | |
| GLC-82 (Lung Cancer) | 6.07 ± 0.45[3] | |
| Artemisinin | MCF-7 (Breast Cancer) | >200[4][5] |
| A549 (Lung Cancer) | 28.8 µg/mL | |
| HCT116 (Colon Cancer) | >50 µM[6] | |
| Costunolide | MCF-7 (Breast Cancer) | - |
| K562 (Leukemia) | - | |
| Molt-4 (Leukemia) | - |
Note: IC50 values can vary between studies due to different experimental conditions. Direct comparison is most accurate when data is from head-to-head studies.
Delving into the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of sesquiterpene lactones is attributed to their ability to modulate multiple cellular signaling pathways crucial for cancer cell survival, proliferation, and metastasis. A primary target for many SLs is the transcription factor Nuclear Factor-kappa B (NF-κB), which is constitutively active in many cancers and promotes chronic inflammation, a key driver of tumorigenesis.
Parthenolide is a well-established inhibitor of the NF-κB signaling pathway.[7][8] It can directly interact with the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
Artemisinin and its derivatives also exhibit inhibitory effects on the NF-κB pathway, contributing to their anticancer properties.[8] Their mechanism often involves the generation of reactive oxygen species (ROS), which can suppress NF-κB activation.
Costunolide has also been shown to suppress the NF-κB signaling pathway, leading to the induction of apoptosis in cancer cells.[7]
The diagram below illustrates the NF-κB signaling pathway and highlights the points of intervention by sesquiterpene lactones.
Experimental Protocols: A Guide to Reproducible Research
The accurate assessment of anticancer activity relies on standardized and well-documented experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and proliferation.
Detailed Methodology for MTT Assay:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the sesquiterpene lactone in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Conclusion
Parthenolide, artemisinin, and costunolide represent a compelling trio of sesquiterpene lactones with significant anticancer potential. While parthenolide generally exhibits lower IC50 values across several cell lines, indicating higher potency in those specific contexts, the efficacy of all three compounds is underscored by their ability to modulate critical cancer-related signaling pathways, most notably the NF-κB pathway. The provided experimental protocol for the MTT assay offers a standardized approach for researchers to further investigate and compare the anticancer activities of these and other promising natural compounds. Future research should focus on head-to-head comparative studies under uniform experimental conditions to provide a more definitive ranking of their therapeutic potential and to explore synergistic combinations for enhanced anticancer efficacy.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxicity of artemisinin and cisplatin and their interactions with chlorogenic acids in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Cytotoxicity of Artemisinin and Cisplatin and Their Interactions with Chlorogenic Acids in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Verifying Eupalinolide B-Induced Reactive Oxygen Species Production with Scavengers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methods to confirm Eupalinolide B-induced Reactive Oxygen Species (ROS) production. It includes detailed experimental protocols, quantitative data comparisons, and an overview of alternative ROS-inducing agents and scavengers.
This compound, a natural sesquiterpene lactone, has demonstrated anti-cancer properties by inducing cell death in various cancer cell lines. A key mechanism underlying its cytotoxic effects is the generation of reactive oxygen species (ROS), which can trigger cellular damage and apoptosis.[1][2][3] Confirmation of this ROS-dependent mechanism is crucial for its development as a potential therapeutic agent. This is typically achieved by co-treatment with ROS scavengers, which are expected to abrogate the effects of this compound.
Comparative Analysis of this compound and an Alternative ROS-Inducing Agent
This section compares this compound with another well-known ROS-inducing agent, Plumbagin, to provide context on their mechanisms and applications.
| Feature | This compound | Plumbagin |
| Mechanism of ROS Induction | Induces apoptosis and elevates ROS levels, potentially disrupting copper homeostasis.[1][2] | Primarily inhibits antioxidant enzymes like Thioredoxin Reductase (TrxR) and glutathione reductase. |
| Cellular Effects | Inhibits proliferation, migration, and invasion of cancer cells; induces apoptosis.[1][2] | Induces apoptosis and cell cycle arrest in various cancer cell lines. |
| Confirmation with Scavengers | Effects reversed by N-acetylcysteine (NAC).[1] | Effects are abrogated by ROS scavengers. |
| Primary Cancer Targets | Pancreatic cancer, Hepatic carcinoma.[1][3] | Breast cancer, melanoma, glioma, hepatocellular cancer, oral squamous cell cancer, and T-cell lymphoma. |
Confirming this compound-Induced ROS Production with N-acetylcysteine (NAC)
Recent studies have quantitatively demonstrated the role of ROS in the cytotoxic effects of this compound. In a study on pancreatic cancer cells, treatment with this compound led to a significant increase in intracellular ROS levels. This increase was effectively reversed by the co-administration of the ROS scavenger N-acetylcysteine (NAC).[1]
| Treatment Group | Mean ROS Positive Rate (%) in MiaPaCa-2 Cells | Mean ROS Positive Rate (%) in PANC-1 Cells |
| Control | 3.5 | 4.2 |
| This compound (EB) | 25.8 | 28.9 |
| This compound (EB) + NAC | 8.7 | 9.5 |
| Data adapted from a study on pancreatic cancer cells, showing a significant increase in ROS with this compound treatment, which is suppressed by the addition of NAC.[1] |
Experimental Protocol: Confirmation of this compound-Induced ROS Production
This protocol outlines the key steps to confirm this compound-induced ROS production using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the ROS scavenger N-acetylcysteine (NAC).
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, PANC-1)
-
Cell culture medium and supplements
-
This compound
-
N-acetylcysteine (NAC)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the cancer cells to the desired confluency.
-
Treatment: Treat the cells with this compound at a predetermined concentration. For the scavenger control group, pre-incubate the cells with NAC for a specified time before adding this compound. Include an untreated control group.
-
DCFH-DA Staining: After the treatment period, incubate the cells with DCFH-DA solution in the dark. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of DCF using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to the control indicates ROS production. A decrease in fluorescence intensity in the this compound + NAC co-treated group compared to the this compound-only group confirms that the ROS production is scavenged by NAC.
Visualization of the Experimental Workflow:
Caption: Workflow for confirming this compound-induced ROS.
Comparison of Common ROS Scavengers
The choice of ROS scavenger can be critical for experimental outcomes. Here is a comparison of commonly used ROS scavengers.
| ROS Scavenger | Mechanism of Action | Cellular Localization | Notes |
| N-acetylcysteine (NAC) | Precursor to L-cysteine and glutathione, a major cellular antioxidant. Directly scavenges some ROS. | Cytosol, Mitochondria | Broad-spectrum ROS scavenger. |
| Tiron | A cell-permeable, water-soluble antioxidant that mimics superoxide dismutase (SOD). | Cytosol, Mitochondria | Primarily scavenges superoxide radicals. |
| Mito-TEMPO | A mitochondria-targeted antioxidant. | Mitochondria | Specifically scavenges mitochondrial ROS. |
This compound-Induced Signaling Pathway
This compound-induced ROS generation is a key event in a signaling cascade that leads to cancer cell death.
Caption: this compound signaling pathway.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B Combination Therapy in Cancer: A Comparative Guide
For researchers and drug development professionals, this guide provides a comparative overview of Eupalinolide B (EB) in combination cancer therapy. The primary focus is on a recent study investigating the synergistic effects of this compound with the copper ionophore elesclomol (ES) in pancreatic cancer. While specific quantitative data from direct comparisons in this study are not publicly available, this guide summarizes the key findings and provides detailed, standardized protocols for the experimental methodologies employed.
I. This compound and Elesclomol Combination in Pancreatic Cancer
A 2024 study published in iScience explored the therapeutic potential of this compound in combination with elesclomol for treating pancreatic cancer[1][2][3][4]. The research highlights a synergistic cytotoxic effect against pancreatic cancer cells.
Key Findings:
-
Synergistic Cytotoxicity: The combination of this compound and elesclomol demonstrated a significant enhancement in killing pancreatic cancer cells compared to the individual agents[1]. The study identified effective concentrations for this synergistic activity, utilizing 5 μM of this compound and 50 nM of elesclomol in their combined treatment experiments.
-
Mechanism of Action: The enhanced anti-cancer effect is attributed to the induction of cuproptosis, a form of copper-dependent cell death. This compound was found to disrupt copper homeostasis and increase reactive oxygen species (ROS) levels within the cancer cells. When combined with elesclomol, a known copper ionophore, this effect is amplified, leading to overwhelming oxidative stress and subsequent cell death[1][2].
-
Inhibition of Malignant Phenotypes: The combination therapy was shown to be more effective at inhibiting key characteristics of cancer progression, including cell viability, proliferation, migration, and invasion, than either compound alone[1][4].
Signaling Pathway:
The proposed mechanism involves this compound inducing an increase in intracellular ROS and disrupting copper balance. Elesclomol facilitates the transport of copper ions into the mitochondria. The combination leads to a critical accumulation of copper and ROS, triggering cuproptosis and apoptosis.
II. Data Summary
While the precise quantitative outcomes from the combination studies are not available in the public domain, the following table summarizes the reported effects of this compound as a monotherapy in different cancer cell lines from various studies. This provides a baseline for its anti-cancer activity.
| Cancer Type | Cell Line(s) | Reported IC50 | Effects Observed |
| Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | Not specified | Inhibition of cell viability, migration, and invasion[4] |
| Hepatocellular Carcinoma | SMMC-7721, HCCLM3 | 6-24 μM | Inhibition of cell growth and migration[5] |
| Rheumatoid Arthritis (in vitro) | RAW264.7 | 2.24 μM (NO production) | Anti-inflammatory effects[5] |
III. Experimental Protocols
Below are detailed, standardized protocols for the key in vitro assays typically used to evaluate the efficacy of anti-cancer compounds and their combinations.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxicity of a compound or combination of compounds.
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator[6].
-
Treatment: Add varying concentrations of this compound, elesclomol, and their combination to the wells. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[6].
-
Measurement: Measure the absorbance at 450 nm using a microplate reader[6][7][8].
-
Analysis: Calculate the cell viability as a percentage relative to the control group.
Wound Healing (Scratch) Assay
This assay assesses the effect of a treatment on cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer[9].
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip[10][11].
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells[11].
-
Treatment: Add fresh culture medium containing the test compounds (this compound, elesclomol, or combination) or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope[10].
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.
Transwell Invasion Assay
This method is used to evaluate the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify[12].
-
Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert[12][13].
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber[12].
-
Treatment: Add the test compounds or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion[12].
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab[14].
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet[12][15].
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]
- 4. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptglab.com [ptglab.com]
- 7. Effect of baicalin on proliferation and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.virginia.edu [med.virginia.edu]
- 10. clyte.tech [clyte.tech]
- 11. Scratch Wound Healing Assay [bio-protocol.org]
- 12. snapcyte.com [snapcyte.com]
- 13. Transwell invasion and migration assay [bio-protocol.org]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Validating the Role of Ferroptosis in Eupalinolide B's Anti-Cancer Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eupalinolide B's (EB) performance in inducing ferroptosis, a form of iron-dependent programmed cell death, against established ferroptosis inducers. The experimental data cited herein is intended to support the validation of ferroptosis as a key mechanism in the anti-cancer effects of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies on this compound and well-characterized ferroptosis inducers, Erastin and RSL3.
Table 1: Cell Viability (IC50) Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | SMMC-7721 | Hepatocellular Carcinoma | ~12 (48h) | [1] |
| HCCLM3 | Hepatocellular Carcinoma | ~12 (48h) | [1] | |
| KRAS-mutant NSCLC | Non-Small Cell Lung Cancer | Not specified | [2] | |
| Erastin | HeLa | Cervical Cancer | ~3.5 | [3] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~5 | [3] | |
| MDA-MB-231 | Breast Cancer | 40 (24h) | [4] | |
| MCF-7 | Breast Cancer | 80 (24h) | [4] | |
| OVCAR-8 | Ovarian Cancer | 1.2 | [5] | |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 (24h) | [6] |
| LoVo | Colorectal Cancer | 2.75 (24h) | [6] | |
| HT29 | Colorectal Cancer | 12.38 (24h) | [6] | |
| HN3 | Head and Neck Cancer | 0.48 (72h) | [7] |
Table 2: Induction of Lipid Peroxidation
| Compound | Cell Line | Assay | Fold Change in Lipid ROS | Citation(s) |
| This compound | Hepatic Carcinoma Cells | Not specified | Not specified | [1] |
| Eupalinolide A | A549 | Not specified | 2.46 | [8] |
| H1299 | Not specified | 1.32 | [8] | |
| Andrographolide | Saccharomyces cerevisiae | Not specified | Peak at 0.5-1h post-treatment | [9] |
Table 3: Effect on Ferroptosis-Related Protein Expression
| Compound | Cell Line | Protein | Fold Change in Expression | Citation(s) |
| This compound | Hepatic Carcinoma Cells | HO-1 | Increased | [10] |
| KRAS-mutant NSCLC | Nrf2 | Increased | [2] | |
| KRAS-mutant NSCLC | HO-1 | Increased | [2] | |
| Pteryxin | RAW 264.7 | Nrf2 (nuclear) | Increased | [11] |
| RAW 264.7 | HO-1 | Increased | [11] |
Table 4: Rescue of Cell Viability by Ferroptosis Inhibitors
| Treatment | Inhibitor | Concentration | Effect on Cell Viability | Citation(s) |
| This compound | Ferrostatin-1 | Not specified | Rescue of EB-induced cell death | [2] |
| Erastin | Ferrostatin-1 | 1 µM | Significant inhibition of cell death | [3] |
| Cobalt Nanoparticles | Ferrostatin-1 | 1 µM | Alleviation of cytotoxicity | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
The viability of cancer cells upon treatment with this compound or other compounds is typically assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured to approximately 90% confluence.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound at 6, 12, and 24 µM) for different time points (e.g., 24, 48, and 72 hours).
-
CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C.
-
Measurement: The optical density (OD) is measured at 450 nm using a microplate spectrophotometer. The cell viability is calculated as a percentage of the control group.
Lipid Peroxidation Assay
The accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, can be measured using fluorescent probes.
-
Cell Treatment: Cells are treated with the compound of interest for a specified duration.
-
Probe Staining: Cells are stained with a lipid-peroxidation-sensitive fluorescent probe, such as C11-BODIPY(581/591), according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed by flow cytometry. An increase in the green fluorescence of the C11-BODIPY probe indicates an increase in lipid peroxidation.
-
Quantification: The fold change in lipid ROS is calculated relative to the untreated control cells.
Western Blot Analysis
The expression levels of key ferroptosis-related proteins, such as HO-1 and Nrf2, are determined by Western blotting.
-
Protein Extraction: Cells are lysed, and total protein is extracted. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., anti-HO-1, anti-Nrf2) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using densitometry software, and the relative protein expression is normalized to the loading control.
Mandatory Visualization
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Proposed signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Validating Ferroptosis
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 4. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferrostatin-1 alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines
For Immediate Release
This publication provides a comprehensive cross-validation of the anti-cancer activities of Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's efficacy in various cancer cell lines, supported by experimental data and detailed protocols.
Executive Summary
This compound has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines, including pancreatic, laryngeal, and hepatic carcinoma. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of several key signaling pathways related to oxidative stress and programmed cell death. This guide synthesizes the available data to provide a clear comparison of its activity and elucidate its therapeutic potential.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Laryngeal Cancer | |||
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| Pancreatic Cancer | |||
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated, but showed most pronounced effect | [2] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but showed significant inhibitory effects | [2] |
| PL-45 | Pancreatic Cancer | Not explicitly stated, but showed significant inhibitory effects | [2] |
| Hepatocellular Carcinoma | |||
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated, but anti-proliferative activity observed | [3] |
| HCCLM3 | Hepatocellular Carcinoma | Not explicitly stated, but anti-proliferative activity observed | [3] |
| Other Cancer Cell Lines | |||
| BFTC-905 | Bladder Cancer | Potent anti-proliferative activity | [1] |
| MGC803 | Gastric Cancer | Potent anti-proliferative activity | [1] |
| HL-60 | Leukemia | Potent anti-proliferative activity | [1] |
| A549 | Lung Cancer | Potent anti-proliferative activity | [1] |
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily revolving around the induction of programmed cell death and inhibition of cell proliferation.
Induction of Apoptosis and Other Cell Death Pathways
In pancreatic cancer cells, this compound has been shown to induce apoptosis, evidenced by the cleavage of caspase 3, caspase 9, and poly ADP-ribose polymerase (PARP)[2]. However, the inability of the pan-caspase inhibitor Z-Vad-FMK to completely reverse cell death suggests the involvement of other mechanisms[2].
Recent studies have highlighted the role of two other novel cell death pathways:
-
Cuproptosis: this compound disrupts copper homeostasis and promotes cuproptosis, a form of programmed cell death dependent on copper[2]. This is supported by the finding that this compound's effects are enhanced by the copper ionophore Elesclomol and reversed by a copper chelator[2].
-
Ferroptosis: In hepatic carcinoma cells, this compound induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides[3][4]. This is accompanied by the blockage of the cell cycle at the S phase[3].
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest in different phases depending on the cell line. In hepatic carcinoma cells, it blocks the cell cycle at the S phase by downregulating the expression of CDK2 and cyclin E1[3]. In contrast, a related compound, Eupalinolide J, induces G0/G1 phase arrest in prostate cancer cells[5]. Eupalinolide A, another related compound, causes G1-phase arrest in hepatocellular carcinoma cells[6].
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is mediated by its influence on several critical signaling pathways.
Caption: Signaling pathways modulated by this compound leading to cancer cell death.
This compound treatment leads to an increase in Reactive Oxygen Species (ROS) generation, which in turn can induce Endoplasmic Reticulum (ER) stress and activate the JNK signaling pathway[3]. Furthermore, this compound disrupts copper homeostasis, triggering cuproptosis[2]. The elevated ROS levels also contribute to the induction of ferroptosis[3][4].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's activity.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
These colorimetric assays are used to assess cell metabolic activity and are based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells[7].
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (like DMSO) for specified time periods (e.g., 24, 48, 72 hours)[3][6].
-
Reagent Incubation: After treatment, MTT or CCK-8 reagent is added to each well and incubated for a period of 1-4 hours.
-
Measurement: The absorbance of the resulting formazan solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT)[7].
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Caption: General workflow for determining the cytotoxicity of this compound.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI)[6].
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Data Interpretation: The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Cell Cycle Analysis (PI Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold 75% ethanol[6].
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content[6].
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, PARP, JNK, proteins related to cuproptosis or ferroptosis).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Conclusion
This compound exhibits potent anti-cancer activity across a variety of cancer cell lines through diverse and interconnected mechanisms. Its ability to induce multiple forms of programmed cell death, including apoptosis, cuproptosis, and ferroptosis, coupled with its impact on cell cycle progression and key signaling pathways, marks it as a promising candidate for further pre-clinical and clinical investigation. This comparative guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this compound in oncology.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Eupalinolide B: A Comparative Analysis of its Anti-inflammatory Effects Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Eupalinolide B, a natural sesquiterpene lactone, with established anti-inflammatory drugs: Dexamethasone, Diclofenac, Ibuprofen, and Celecoxib. The information is compiled from various in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model for inflammation.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and known anti-inflammatory drugs on key inflammatory mediators. It is important to note that the data is collated from multiple studies, and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 for NO Inhibition (µM) | Source |
| This compound | ~8 µM (qualitative inhibition shown) | [1] |
| Dexamethasone | 34.60 µg/mL (~88 µM) | [2] |
| Diclofenac | 47.12 µg/mL (~159 µM) | [3] |
| Ibuprofen | Significant inhibition at 200-400 µM | [4] |
| Celecoxib | Significant inhibition at 20 µM |
Table 2: Qualitative and Semi-Quantitative Inhibition of Pro-inflammatory Cytokines and Enzymes in LPS-Stimulated RAW 264.7 Macrophages
| Compound | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | iNOS Expression Inhibition | COX-2 Expression Inhibition |
| This compound | Yes (mRNA and protein)[1] | Yes (mRNA and protein)[1] | Yes (mRNA and protein)[1] | Yes[5] | Yes[5] |
| Dexamethasone | Yes (secretion and mRNA)[6][7] | Yes (mRNA) | Yes (gene expression)[8] | Yes (mRNA and protein) | Yes (mRNA and protein) |
| Diclofenac | Yes (mRNA)[9] | Data not available | Data not available | Yes (protein and mRNA)[9] | Data not available |
| Ibuprofen | Augments circulating levels | Augments circulating levels | Yes (mRNA)[4] | Data not available | Yes (protein and mRNA)[4] |
| Celecoxib | Yes | Yes | Yes | Yes | Yes |
Mechanisms of Anti-inflammatory Action
The primary anti-inflammatory mechanisms of this compound and the compared drugs involve the modulation of key signaling pathways, particularly the NF-κB and MAPK pathways.
This compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway [1]. It has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells[1]. This leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β[1][5]. Some studies also suggest its involvement in the MAPK pathway , although the specific effects on different MAPK components like JNK, ERK, and p38 may vary depending on the cell type and context.
Dexamethasone
Dexamethasone, a potent synthetic glucocorticoid, also inhibits the NF-κB pathway . It induces the expression of IκBα, which sequesters NF-κB in the cytoplasm, preventing its activation and the subsequent transcription of pro-inflammatory genes[8].
Diclofenac, Ibuprofen, and Celecoxib (NSAIDs)
Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, Ibuprofen, and Celecoxib are well-known inhibitors of cyclooxygenase (COX) enzymes , thereby blocking the production of prostaglandins, which are key mediators of inflammation. Celecoxib is a selective COX-2 inhibitor. In addition to COX inhibition, some NSAIDs, including Diclofenac, have been shown to suppress NF-κB activation [9]. Ibuprofen's effect on NF-κB is less clear, and some studies suggest it can augment the production of certain cytokines like TNF-α and IL-6 in response to endotoxins[10].
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition by this compound and known drugs.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro experiments based on methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound or the comparator drug for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, p65) in cell lysates.
-
Procedure:
-
After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Principle: RT-PCR is used to measure the messenger RNA (mRNA) expression levels of specific genes (e.g., Nos2, Ptgs2, Tnf, Il6, Il1b).
-
Procedure:
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform polymerase chain reaction (PCR) using gene-specific primers for the target genes and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Analyze the PCR products by gel electrophoresis or quantify them using real-time PCR (qPCR).
-
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily by targeting the NF-κB signaling pathway, leading to the suppression of key inflammatory mediators. While direct quantitative comparisons with established drugs like Dexamethasone, Diclofenac, Ibuprofen, and Celecoxib are limited by the availability of standardized data, the existing evidence suggests that this compound is a promising natural compound with the potential for further development as an anti-inflammatory agent. Its mechanism of action, centered on the upstream regulation of a critical inflammatory pathway, offers a distinct profile compared to the direct enzyme inhibition of traditional NSAIDs. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate its relative potency and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed [koreamed.org]
- 10. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eupalinolide B and Other Natural Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Eupalinolide B with other promising natural compounds, Parthenolide and Eupalinolide J, in the context of cancer research. The information presented is intended to inform research directions and support the evaluation of these compounds as potential therapeutic agents.
Introduction to the Compounds
This compound, Parthenolide, and Eupalinolide J are all sesquiterpene lactones, a class of naturally occurring compounds known for their diverse biological activities. This compound and J are both isolated from Eupatorium lindleyanum DC., a plant used in traditional medicine. Parthenolide is a well-studied compound found in the plant feverfew (Tanacetum parthenium). All three have demonstrated significant anti-inflammatory and anti-cancer properties, making them subjects of increasing interest in oncology research.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of these compounds has been evaluated across various cancer cell lines. While a direct comparison of potency is best made from studies using identical experimental conditions, the available data provides valuable insights into their relative activities.
Data Presentation: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Parthenolide, and Eupalinolide J in different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Laryngeal Cancer | TU686 | 6.73 | [1] |
| Laryngeal Cancer | TU212 | 1.03 | [1] | |
| Laryngeal Cancer | M4e | 3.12 | [1] | |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | [1] | |
| Laryngeal Cancer | Hep-2 | 9.07 | [1] | |
| Laryngeal Cancer | LCC | 4.20 | [1] | |
| Lung Cancer | A549 | Activity noted, specific IC50 not provided in abstract | ||
| Parthenolide | Lung Cancer | A549 | 4.3 | [2] |
| Medulloblastoma | TE671 | 6.5 | [2] | |
| Colon Adenocarcinoma | HT-29 | 7.0 | [2] | |
| Cervical Cancer | SiHa | 8.42 ± 0.76 | [3] | |
| Breast Cancer | MCF-7 | 9.54 ± 0.82 | [3] | |
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 ± 0.58 | [4] |
| Triple-Negative Breast Cancer | SUM159 | 4.30 ± 0.39 | [4] | |
| Glioblastoma | U251 | Not significantly cytotoxic below 5 µM | ||
| Breast Adenocarcinoma | MDA-MB-231 | Not significantly cytotoxic below 5 µM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.
Mechanisms of Action: A Comparative Overview
The anticancer effects of these compounds are mediated through distinct and sometimes overlapping signaling pathways.
This compound
This compound exhibits a multifaceted mechanism of action. In hepatic carcinoma, it induces a form of iron-dependent cell death known as ferroptosis . This is mediated through the generation of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress-c-Jun N-terminal kinase (JNK) pathway.[5] In laryngeal cancer, this compound has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) , an enzyme implicated in tumor progression.[1]
Parthenolide
Parthenolide is known to exert its anticancer effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[3] It also inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and induces oxidative stress through the generation of ROS.
Eupalinolide J
The primary anticancer mechanism of Eupalinolide J involves the inhibition of the STAT3 signaling pathway . It has been shown to suppress the proliferation of triple-negative breast cancer cells by inducing apoptosis, disrupting the mitochondrial membrane potential, and causing cell cycle arrest.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in hepatic cancer.
Caption: Parthenolide's inhibition of NF-κB and STAT3 pathways.
Caption: Eupalinolide J's inhibition of the STAT3 signaling pathway.
Caption: General experimental workflow for an MTT assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (this compound, Parthenolide, Eupalinolide J) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-JNK, JNK, p-STAT3, STAT3, NF-κB p65, LSD1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with test compounds for the desired time.
-
Lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool for analyzing the characteristics of individual cells within a population.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure:
-
Treat cells with the test compounds.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase (G0/G1, S, or G2/M).
-
Procedure:
-
Treat cells with the test compounds.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
-
Conclusion
This compound, Parthenolide, and Eupalinolide J are all promising natural compounds with demonstrated anticancer activity. This compound stands out for its unique mechanisms of inducing ferroptosis in hepatic cancer and inhibiting LSD1 in laryngeal cancer. Parthenolide is a well-characterized inhibitor of the pro-inflammatory NF-κB pathway, while Eupalinolide J shows potent activity through the inhibition of the STAT3 signaling pathway.
The choice of compound for further investigation will depend on the specific cancer type and the desired therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of these natural products. Further studies are warranted to conduct direct head-to-head comparisons of these compounds in a wider range of cancer models to better define their relative efficacy and clinical potential.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Eupalinolide B's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant potential as a therapeutic agent, particularly in oncology and inflammatory diseases. Its multifaceted mechanism of action involves the modulation of several key cellular pathways. This guide provides a comparative analysis of this compound's molecular targets, its performance against alternative therapeutic agents, and detailed experimental protocols to aid in the assessment of its target specificity.
Direct Molecular Target Engagement: UBE2D3
Recent studies have identified the ubiquitin-conjugating enzyme E2 D3 (UBE2D3) as a direct molecular target of this compound. This interaction was confirmed through a combination of chemoproteomic profiling, biolayer interferometry (BLI), and cellular thermal shift assays (CETSA)[1][2][3].
Quantitative Binding Affinity
The binding affinity of this compound to UBE2D3 was determined using biolayer interferometry, yielding a dissociation constant (Kd) that quantifies the strength of the interaction.
| Compound | Target | Binding Affinity (Kd) | Method |
| This compound | UBE2D3 | 9.25 µM | Biolayer Interferometry (BLI)[2] |
Performance Comparison in Cancer Cell Lines
This compound and its structural analogs, Eupalinolide A, J, and O, have shown potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | PANC-1 | Pancreatic Cancer | Not explicitly quantified, but showed the most pronounced effect compared to EA and EO[4] |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly quantified, but showed the most pronounced effect compared to EA and EO[4] | |
| PL-45 | Pancreatic Cancer | Not explicitly quantified, but showed the most pronounced effect compared to EA and EO[4] | |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58[5][6][7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39[5][6][7] | |
| Elesclomol (Comparator) | SK-MEL-5 | Melanoma | 0.110[1] |
| MCF-7 | Breast Cancer | 0.024[1] | |
| HL-60 | Leukemia | 0.009[1] |
Key Signaling Pathways and Comparative Analysis
Cuproptosis Induction
This compound has been shown to induce cuproptosis, a form of copper-dependent cell death, in pancreatic cancer cells[4]. This mechanism involves the elevation of reactive oxygen species (ROS) and disruption of copper homeostasis.
Comparator: Elesclomol
Elesclomol is a well-characterized cuproptosis inducer that acts as a copper ionophore[8][9]. It facilitates the transport of copper into mitochondria, leading to oxidative stress and cell death[10]. While direct quantitative comparisons of the cuproptosis-inducing activity of this compound and Elesclomol are not yet available, both compounds utilize a similar copper-dependent mechanism to trigger cancer cell death.
Signaling Pathway for this compound-Induced Cuproptosis
STAT3 Signaling Pathway Inhibition
Eupalinolide J, a close structural analog of this compound, has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[5][6][7][11][12][13]. It promotes the degradation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and metastasis. While the direct effect of this compound on STAT3 has not been as extensively characterized, its structural similarity to Eupalinolide J suggests a potential for similar activity.
Comparator: STAT3 Inhibitors in Clinical Development
Numerous small molecule inhibitors targeting the STAT3 pathway are currently under clinical investigation for various cancers. These compounds serve as a benchmark for evaluating the potential of this compound and its analogs as STAT3-targeting therapeutics.
Logical Relationship of Eupalinolide J's Effect on the STAT3 Pathway
Experimental Protocols
Biolayer Interferometry (BLI) for Binding Affinity Determination
BLI is a label-free technology used to measure biomolecular interactions in real-time.
Experimental Workflow for BLI
Protocol:
-
Protein Preparation: Recombinantly express and purify UBE2D3. Biotinylate the purified protein using standard protocols.
-
Biosensor Hydration: Hydrate streptavidin-coated biosensors in the assay buffer for at least 10 minutes.
-
Immobilization: Load the biotinylated UBE2D3 onto the streptavidin biosensors to achieve a stable signal.
-
Baseline: Establish a stable baseline by dipping the biosensors into assay buffer.
-
Association: Transfer the biosensors to wells containing serial dilutions of this compound in assay buffer and record the binding response over time.
-
Dissociation: Move the biosensors back to wells containing only the assay buffer and monitor the dissociation of this compound.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Experimental Workflow for CETSA
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified time.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for UBE2D3.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound exhibits a specific and direct interaction with the ubiquitin-conjugating enzyme UBE2D3. Its cytotoxic effects in cancer cells are mediated through multiple pathways, including the induction of cuproptosis and potential modulation of STAT3 signaling. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to further elucidate the molecular mechanisms of this compound and assess its specificity and therapeutic potential. Future studies should focus on direct quantitative comparisons with other agents targeting similar pathways to fully delineate the unique therapeutic profile of this promising natural product.
References
- 1. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elesclomol Loaded Copper Oxide Nanoplatform Triggers Cuproptosis to Enhance Antitumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Research progress on cuproptosis in cancer [frontiersin.org]
- 11. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Eupalinolide B: A Guide for Laboratory Professionals
Eupalinolide B, a sesquiterpenoid lactone with significant anti-cancer properties, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, in line with safety protocols for hazardous chemical waste.
Hazard Assessment and Waste Classification
Key Hazard Information:
-
Acute Oral Toxicity: Assumed to be harmful if ingested, based on data for analogous compounds.
-
Environmental Hazard: Presumed to be very toxic to aquatic life with long-lasting effects.
Based on these hazards, this compound waste should be classified as hazardous chemical waste. It is imperative to avoid releasing it into the environment, particularly into drains or waterways.
Proper Disposal Procedures
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. It should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Include any known hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Solid Waste:
-
Collect unused this compound powder, contaminated personal protective equipment (PPE), and other solid materials in a designated, robust, and sealable container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof, and shatter-resistant container.
-
Do not overfill the container; leave adequate headspace to allow for expansion.
-
Ensure the pH of the waste is neutral before adding it to the container, unless otherwise specified by your institution's waste management guidelines.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, scalpel blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor or your institution's Environmental Health and Safety (EHS) department. The final disposal method should be through an approved waste disposal plant, likely involving incineration or other specialized chemical treatment.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key information derived from analogous compounds and general laboratory safety principles.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] (for Eupalinolide H) |
| Precautionary Statement | P273: Avoid release to the environment | [1] (for Eupalinolide H) |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant | [1] (for Eupalinolide H) |
Experimental Protocols and Signaling Pathway
Recent research has elucidated the mechanism by which this compound exerts its anti-cancer effects, particularly in hepatic and pancreatic cancers. The primary mechanism involves the induction of ferroptosis and the activation of the ROS-ER-JNK signaling pathway.[2][3]
Key Experimental Methodologies
1. Cell Viability Assay (MTT Assay):
-
Purpose: To determine the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Cancer cells (e.g., laryngeal cancer cell lines TU686, TU212) are seeded in 96-well plates and allowed to adhere for 24 hours.
-
The cells are then treated with varying concentrations of this compound and incubated for 48 or 72 hours.
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance at 570 nm is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[4]
-
2. Western Blot Analysis:
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Procedure:
-
Cancer cells are treated with this compound for a specified time.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, N-cadherin, E-cadherin).[2][4]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting hepatic carcinoma cell migration.
This content is intended for informational purposes only and does not substitute for the guidance of a qualified Environmental Health and Safety professional and the specific regulations of your institution. Always consult your institution's safety protocols before handling or disposing of any hazardous chemical.
References
- 1. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Eupalinolide B
For researchers, scientists, and drug development professionals working with Eupalinolide B, a sesquiterpene lactone with demonstrated cytotoxic and anti-cancer properties, ensuring personal safety and proper handling is paramount.[1][2][3][4] Due to its potential hazards, all contact with this compound should be minimized through a combination of engineering controls, administrative procedures, and the use of appropriate personal protective equipment (PPE).[5][6]
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | - Disposable, solid-front laboratory coat with tight cuffs- Two pairs of chemotherapy-rated nitrile gloves (outer pair with long cuffs)- Disposable sleeves- ANSI-approved safety glasses with side shields or chemical splash goggles- A properly fitted N95 respirator or higher |
| Cell Culture and In Vitro Assays | - Disposable, solid-front laboratory coat with tight cuffs- Two pairs of chemotherapy-rated nitrile gloves- Disposable sleeves- ANSI-approved safety glasses with side shields or chemical splash goggles |
| In Vivo Studies (Animal Handling) | - Disposable, solid-front laboratory coat with tight cuffs- Two pairs of chemotherapy-rated nitrile gloves- Disposable sleeves- ANSI-approved safety glasses with side shields or chemical splash goggles- A properly fitted N95 respirator or higher |
| Waste Disposal | - Disposable, solid-front laboratory coat with tight cuffs- Two pairs of chemotherapy-rated nitrile gloves- Disposable sleeves- ANSI-approved safety glasses with side shields or chemical splash goggles |
Operational Plan
A clear operational plan ensures that all personnel are aware of the necessary precautions and procedures for handling this compound safely.
Engineering Controls
-
Fume Hood: All weighing of powdered this compound and preparation of concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Biological Safety Cabinet (BSC): For cell culture work, a Class II BSC should be used to protect both the user and the cell cultures from contamination.
Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated work area within the fume hood or BSC should be clean and uncluttered.
-
Handling:
-
When weighing the powdered compound, use a spatula and handle it gently to avoid creating airborne dust.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
Always use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
-
Transport: When moving solutions of this compound, even within the laboratory, use sealed, shatter-resistant secondary containers that are clearly labeled with the compound name and a hazard symbol.[7] A spill kit should be readily accessible during transport.[7]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A recommended procedure involves:
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[5][9]
Waste Segregation
All waste generated from work with this compound must be segregated as cytotoxic waste.[9] This includes:
-
Unused or expired this compound
-
Contaminated PPE (gloves, lab coats, sleeves, etc.)
-
Contaminated labware (pipette tips, tubes, flasks, etc.)
-
Cleaning materials from decontamination procedures
Disposal Procedures
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" with the appropriate biohazard symbol.[9] These containers are often color-coded, for instance, with purple or yellow and purple lids.[8]
-
Sharps: All needles and other sharp objects contaminated with this compound must be placed in a designated cytotoxic sharps container.[9]
-
Final Disposal: Cytotoxic waste must be collected and disposed of by trained environmental health and safety (EHS) personnel according to institutional and regulatory guidelines.[5] The primary method of disposal for cytotoxic waste is high-temperature incineration.[8][10]
Experimental Workflow for Handling this compound
Logical Relationship for Waste Disposal
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. escolifesciences.com [escolifesciences.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
